Methyl 2-aminopropanoate
Description
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Properties
IUPAC Name |
methyl 2-aminopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(5)4(6)7-2/h3H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKPPFQULDPWHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313787 | |
| Record name | DL-Alanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401313787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7625-53-8 | |
| Record name | DL-Alanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7625-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl DL-alaninate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007625538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Alanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401313787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl DL-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Strategic Importance of Methyl 2-Aminopropanoate in Synthesis
An In-depth Technical Guide to the Synthesis and Properties of Methyl 2-Aminopropanoate
Methyl 2-aminopropanoate, commonly known as methyl alaninate or alanine methyl ester, is a fundamental chiral building block in modern organic synthesis and medicinal chemistry. As the methyl ester of the amino acid alanine, it exists in both racemic (DL) and enantiomerically pure forms (D- and L-). Its bifunctional nature, possessing both a nucleophilic amine and an electrophilic ester, makes it a versatile intermediate. For professionals in drug development, understanding the nuances of its synthesis, purification, and characterization is critical. The ester functionality serves as a convenient protecting group for the carboxylic acid of alanine, allowing for selective reactions at the amino terminus, most notably in peptide synthesis.[1] Furthermore, its enantiopure forms are indispensable starting materials for creating complex, stereochemically defined active pharmaceutical ingredients (APIs).[2][3]
This guide provides a comprehensive overview of the synthesis of methyl 2-aminopropanoate, focusing on the prevalent Fischer esterification method. We will delve into the mechanistic rationale, provide a field-tested protocol, and detail the analytical techniques required for its robust characterization.
Core Synthesis: The Fischer Esterification of Alanine
The most direct, atom-economical, and scalable method for preparing methyl 2-aminopropanoate is the Fischer esterification of alanine.[4][5] This classic reaction involves treating the amino acid with methanol in the presence of a strong acid catalyst.
Causality Behind the Experimental Design
The choice of an acid catalyst is paramount and serves a dual purpose. Firstly, it protonates the carbonyl oxygen of the carboxylic acid, significantly enhancing its electrophilicity and making it susceptible to nucleophilic attack by the weakly nucleophilic methanol. Secondly, under these strongly acidic conditions, the amino group is protonated to form an ammonium salt. This in-situ protection is crucial as it prevents the amine from acting as a competing nucleophile, which would otherwise lead to unwanted side reactions like N-methylation or polymerization.[6][7]
Commonly used acid catalysts include sulfuric acid (H₂SO₄), anhydrous hydrogen chloride (HCl), and thionyl chloride (SOCl₂). Thionyl chloride is particularly effective as it reacts with methanol to generate HCl in situ while also producing sulfur dioxide and chloride ions. A key advantage of this reagent is that it reacts with the water byproduct of the esterification, driving the equilibrium towards the product side and ensuring high conversion.[8][9]
Reaction Mechanism: Acid-Catalyzed Esterification
The mechanism proceeds through a series of proton transfer and nucleophilic addition-elimination steps, as illustrated below.
Caption: Mechanism of Fischer Esterification of Alanine.
Experimental Protocol: Synthesis of L-Alanine Methyl Ester Hydrochloride
This protocol describes a reliable method for synthesizing the hydrochloride salt of L-alanine methyl ester, which is a stable, crystalline solid that is often preferred for storage and handling.
Materials:
-
L-Alanine (1.0 eq)
-
Anhydrous Methanol (10-15 mL per gram of alanine)
-
Thionyl Chloride (SOCl₂) (1.2 - 1.5 eq)
-
Diethyl ether or Ethyl Acetate for precipitation/washing
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend L-alanine in anhydrous methanol.
-
Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride dropwise to the stirred suspension over 30-60 minutes.[8][10] The addition is exothermic and generates HCl gas, so it must be performed slowly and in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The suspension will gradually become a clear solution. Heat the reaction mixture to reflux (approx. 65 °C) for 2-4 hours.[8][9]
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (alanine) is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent and any excess thionyl chloride under reduced pressure using a rotary evaporator. This will typically yield a colorless oil or a semi-solid crude product.[8]
-
Isolation: To the crude residue, add diethyl ether or ethyl acetate and stir or sonicate. This will induce the precipitation of the hydrochloride salt as a white solid.[9]
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
-
Drying: Dry the resulting white crystalline solid under vacuum to obtain pure L-alanine methyl ester hydrochloride.
Self-Validation: The success of the synthesis is validated by the isolation of a white crystalline solid and confirmed by the characterization data (Melting Point, NMR, IR) matching literature values. The yield is typically high for this procedure.
Physicochemical and Spectroscopic Properties
Accurate characterization is essential to confirm the identity and purity of the synthesized methyl 2-aminopropanoate. The free base is a liquid, while the hydrochloride salt is a solid.
Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉NO₂ | [11][12] |
| Molecular Weight | 103.12 g/mol | [11][12] |
| CAS No. (L-form) | 10065-72-2 | [3][12] |
| CAS No. (DL-form) | 7625-53-8 | [11] |
| CAS No. (HCl Salt) | 13515-97-4 | [13] |
| Appearance (HCl Salt) | White crystalline solid | |
| Storage (HCl Salt) | 2-8°C, inert atmosphere | [11][12] |
Spectroscopic Data Summary
| Technique | Expected Characteristics |
| ¹H NMR | δ (ppm): ~3.8 (s, 3H, -OCH₃), ~4.1 (q, 1H, α-CH), ~1.6 (d, 3H, β-CH₃), ~8.5 (br s, 3H, -NH₃⁺ for HCl salt).[8] |
| ¹³C NMR | δ (ppm): ~170-175 (C=O), ~50-55 (-OCH₃), ~45-50 (α-CH), ~15-20 (β-CH₃). |
| IR (KBr, cm⁻¹) | ~2900-3100 (N-H stretch from -NH₃⁺), ~1745 (C=O ester stretch), ~1200 (C-O stretch).[14] |
| Mass Spec (EI) | M⁺ at m/z 103. Fragmentation often shows loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃). |
Workflow for Synthesis and Analysis
The overall process from starting material to a fully characterized product follows a logical and systematic workflow.
Caption: Workflow from Synthesis to Characterization.
Applications in Research and Drug Development
Methyl 2-aminopropanoate is more than a simple derivative; it is a strategic intermediate.
-
Peptide Synthesis: It is a cornerstone in solid-phase and solution-phase peptide synthesis. The ester group protects the C-terminus, allowing the free amine to be coupled with the activated C-terminus of another amino acid.
-
Chiral Ligand Synthesis: The enantiopure forms are used to synthesize chiral ligands for asymmetric catalysis, a field vital for producing single-enantiomer drugs.
-
Pharmaceutical Intermediates: It serves as a starting material for a wide array of complex molecules and APIs. Its stereocenter is often incorporated into the final drug structure.[2]
-
Impurity Reference Standard: In the manufacturing of peptide-based drugs or those derived from alanine, methyl alaninate can be a process-related impurity.[3] Therefore, well-characterized standards are required for analytical method development and quality control to ensure the safety and efficacy of the final API.[3]
Conclusion
Methyl 2-aminopropanoate is a deceptively simple molecule with profound utility in advanced chemical synthesis. The Fischer esterification provides a robust and efficient route to its production, yielding a stable hydrochloride salt that is ideal for further synthetic transformations. A thorough understanding of its synthesis, coupled with rigorous spectroscopic characterization, empowers researchers and drug development professionals to leverage this versatile building block with confidence, accelerating the discovery and production of new chemical entities.
References
-
MiMeDB. (n.d.). Showing metabocard for Methyl-2-methylpropanoate (MMDBc0033684). Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). (Note 1) - equipped with a 3-cm oval PTFE-coated magnetic stir bar is charged with a 31 wt% solution of methylamine in. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). CID 159707893 | C8H18N2O4. PubChem. Retrieved from [Link]
-
Veeprho. (n.d.). (S)-Methyl 2-aminopropanoate | CAS 10065-72-2. Retrieved from [Link]
- Google Patents. (n.d.). CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride.
-
NIST. (n.d.). 1-Propanol, 2-amino-2-methyl-. NIST WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 2-amino-2-methylpropanoate | C5H11NO2 | CID 4186341. PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
- Google Patents. (n.d.). US2061889A - Process for separation and purification of methyl amines.
-
Pearson. (n.d.). Show how you would convert alanine to the following derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof.
-
PubMed. (n.d.). The alanine ester substitution of lipoteichoic acid (LTA) in Staphylococcus aureus. Retrieved from [Link]
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NIST. (n.d.). 1-Propanol, 2-amino-2-methyl-. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). INFRARED SPECTRUM OF METHYL PROPANOATE At 3471 cm-1 region showed a.... Retrieved from [Link]
-
Reddit. (2014). Why is Fisher method preferred for the esterification of amino acids?. r/askscience. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]
-
Sciencemadness Discussion Board. (2011). N-Methyl-d,l Alanine. Retrieved from [Link]
-
OSHA. (n.d.). 2-AMINO-2-METHYLPROPANOL. Retrieved from [Link]
-
PubMed Central. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). CN101033193A - Method of synthesizing 2-aminopropanol.
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An In-Depth Technical Guide to the Chiral Synthesis of Methyl 2-Aminopropanoate
Introduction
Methyl 2-aminopropanoate, commonly known as L-alanine methyl ester, is a pivotal chiral building block in the landscape of modern organic synthesis and pharmaceutical development.[1][2] Its structural motif, featuring a stereogenic center at the α-carbon, is a recurring feature in a vast array of biologically active molecules, including antiviral, antibacterial, and other therapeutic agents.[1] The precise stereochemical control during its synthesis is not merely an academic challenge but a critical determinant of a drug's efficacy and safety, as different enantiomers can exhibit dramatically different physiological effects.[3]
This technical guide provides a comprehensive overview of the core strategies for the enantioselective synthesis of methyl 2-aminopropanoate. As a Senior Application Scientist, this document is structured to offer not just a list of methods, but a deeper understanding of the causality behind experimental choices, the validation inherent in robust protocols, and a foundation in authoritative scientific literature. We will explore the dominant and emerging methodologies, including asymmetric hydrogenation, enzymatic resolutions, and the use of chiral auxiliaries, providing both theoretical insights and practical, step-by-step protocols for researchers, scientists, and drug development professionals.
Strategic Approaches to Asymmetric Synthesis
The synthesis of enantiomerically pure α-amino acids and their derivatives can be broadly categorized into several key strategies.[4] Historically, methods ranged from the resolution of racemic mixtures to the use of chiral templates derived from naturally occurring amino acids.[4] In recent years, catalytic enantioselective methods have become the preferred approach, offering greater efficiency and atom economy.[4] The primary strategies discussed in this guide are:
-
Catalytic Asymmetric Hydrogenation: The enantioselective reduction of a prochiral precursor.
-
Enzymatic and Chemoenzymatic Methods: Leveraging the high stereoselectivity of enzymes for resolution or direct synthesis.
-
Chiral Auxiliary-Mediated Synthesis: Temporarily incorporating a chiral moiety to direct stereoselective transformations.
The choice of strategy often depends on factors such as scale, desired enantiomeric purity, cost of reagents and catalysts, and the specific functional groups present in the target molecule.
Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation is one of the most powerful and industrially scalable methods for the synthesis of chiral α-amino acids and their esters.[4] This approach typically involves the hydrogenation of a prochiral α,β-dehydroamino acid ester using a chiral transition metal catalyst, most commonly based on rhodium (Rh) or ruthenium (Ru) complexed with chiral phosphine ligands.[4][5]
Principle of Operation
The core principle lies in the creation of a chiral environment around the metal center by the chiral ligand. This environment forces the substrate to coordinate to the metal in a specific orientation, leading to the delivery of hydrogen to one face of the double bond, thus generating one enantiomer in excess.
Experimental Workflow: Asymmetric Hydrogenation of a Dehydroalanine Derivative
A common precursor for methyl 2-aminopropanoate is N-acetyl-α,β-dehydroalanine methyl ester. The hydrogenation of this substrate using a chiral Rh-catalyst is a well-established method.
Caption: Workflow for Asymmetric Hydrogenation.
Detailed Protocol:
Materials:
-
N-acetyl-α,β-dehydroalanine methyl ester
-
[Rh(COD)₂]BF₄ (catalyst precursor)
-
(R,R)-QuinoxP* (chiral ligand)
-
Anhydrous, degassed solvent (e.g., cyclohexane)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
Catalyst Preparation: In a glovebox, charge a Schlenk flask with the chiral ligand and the rhodium precursor in the chosen solvent. Stir at room temperature to form the active catalyst complex.
-
Reaction Setup: In a separate autoclave, dissolve the N-acetyl-α,β-dehydroalanine methyl ester in the solvent.
-
Catalyst Introduction: Transfer the prepared catalyst solution to the autoclave under an inert atmosphere.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 bar). Stir the reaction at a controlled temperature (e.g., 25-50 °C).
-
Monitoring: Monitor the reaction progress by techniques such as TLC or GC until the starting material is fully consumed.
-
Work-up: Carefully depressurize the reactor. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography to isolate the N-acetyl-alanine methyl ester.
-
Deprotection (if necessary): The N-acetyl group can be removed by acidic or basic hydrolysis to yield methyl 2-aminopropanoate.
-
Enantiomeric Excess (e.e.) Determination: Analyze the enantiomeric purity of the product using chiral HPLC or GC.
Field-Proven Insights
-
Solvent Choice: The polarity of the solvent can influence the enantioselectivity. Non-polar solvents like cyclohexane or toluene often give high e.e. values.[6]
-
Catalyst Loading: Asymmetric hydrogenation reactions can often be performed with very low catalyst loadings (S/C ratios > 1000), making them economically viable for large-scale synthesis.[4]
-
Ligand Selection: The choice of the chiral ligand is paramount. A wide variety of bisphosphine ligands have been developed, and screening is often necessary to find the optimal ligand for a specific substrate.
A recent development involves a Rh/Cu co-catalytic system that enables the use of water as the hydrogen source, with zinc as a reductant.[7] This method offers a more sustainable approach and can be used to synthesize deuterated α-amino esters by using D₂O.[7]
| Method | Catalyst System | Substrate | e.e. (%) | Yield (%) | Reference |
| Asymmetric Hydrogenation | Rh/(R,R)-QuinoxP* | Aromatic α-dehydroamino acid esters | >99 | >95 | [7] |
| Asymmetric Hydrogenation | Chiral Rh catalyst | α-dehydroamino acid esters | >99 | >99 | [5] |
Enzymatic and Chemoenzymatic Methods
Biocatalysis offers an exceptionally high degree of stereoselectivity under mild reaction conditions, making it an increasingly attractive strategy for chiral synthesis.[8] For methyl 2-aminopropanoate, key enzymatic methods include kinetic resolution and direct asymmetric synthesis.
Dynamic Kinetic Resolution (DKR)
Kinetic resolution separates a racemic mixture by selectively reacting one enantiomer faster than the other. The maximum theoretical yield for a standard kinetic resolution is 50%.[9] Dynamic kinetic resolution (DKR) overcomes this limitation by continuously racemizing the slower-reacting enantiomer in situ, allowing for a theoretical yield of up to 100%.[9]
Principle of DKR:
DKR combines an enantioselective enzymatic reaction with a racemization catalyst. For racemic methyl 2-aminopropanoate, a lipase or protease can selectively acylate or hydrolyze one enantiomer, while a racemization catalyst (e.g., a palladium catalyst) converts the remaining enantiomer back to the racemate.
Caption: Principle of Dynamic Kinetic Resolution.
Detailed Protocol: Chemoenzymatic DKR of a β-amino ester (Illustrative)
While the provided literature focuses more on β-amino esters, the principles are directly applicable.[9]
Materials:
-
Racemic methyl 2-aminopropanoate
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, CAL-B)
-
Racemization catalyst (e.g., Pd on BaSO₄)
-
Acyl donor (e.g., ethyl acetate)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
Reaction Setup: To a solution of racemic methyl 2-aminopropanoate in toluene, add the acyl donor.
-
Catalyst Addition: Add the immobilized lipase and the racemization catalyst to the mixture.
-
Reaction: Stir the suspension at a controlled temperature (e.g., 70°C). The elevated temperature is often required for efficient racemization.[9]
-
Monitoring: Monitor the conversion of the starting material and the formation of the acylated product by GC or HPLC.
-
Work-up: Filter to remove the immobilized enzyme and the heterogeneous racemization catalyst.
-
Purification: Concentrate the filtrate and purify the N-acylated product from the unreacted starting material (if any) by chromatography.
-
Separation and Deprotection: The N-acylated product can be separated and then deprotected to yield the enantiopure methyl 2-aminopropanoate.
Direct Asymmetric Synthesis via Reductive Amination
A more direct biocatalytic route involves the asymmetric reductive amination of a prochiral α-keto ester, such as methyl pyruvate. Imine reductases (IREDs) have emerged as powerful catalysts for this transformation.[10][11]
Principle of IRED-Catalyzed Reductive Amination:
An IRED enzyme catalyzes the enantioselective reduction of an imine, formed in situ from an α-keto ester and an amine source (like ammonia or an alkylamine), to produce a chiral amine.[10] This process requires a cofactor, typically NADH or NADPH, which must be regenerated in a catalytic cycle.
Detailed Protocol:
Materials:
-
Methyl pyruvate
-
Amine source (e.g., ammonium chloride)
-
Imine Reductase (IRED)
-
Cofactor (NAD⁺/NADH)
-
Cofactor regeneration system (e.g., glucose/glucose dehydrogenase)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
Procedure:
-
Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a buffered solution containing methyl pyruvate, the amine source, the cofactor, and the components of the regeneration system.
-
Enzyme Addition: Initiate the reaction by adding the IRED enzyme.
-
Reaction: Gently stir the mixture at a controlled temperature (e.g., 30°C) and pH.
-
Monitoring: Monitor the formation of the product by chiral HPLC.
-
Work-up: Once the reaction is complete, terminate it by adding a quenching agent or by centrifugation to remove the enzyme.
-
Extraction and Purification: Extract the product from the aqueous layer with an organic solvent and purify by standard methods.
This biocatalytic strategy offers high conversions and excellent enantioselectivities under mild conditions and is highly scalable.[10][11]
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a classical and reliable strategy in asymmetric synthesis.[12] A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct a subsequent chemical reaction stereoselectively. After the reaction, the auxiliary is removed and can often be recovered.[12]
Principle of Operation
For the synthesis of methyl 2-aminopropanoate, a common approach involves the alkylation of a glycine enolate equivalent where the nitrogen is part of a chiral auxiliary framework. The steric bulk of the auxiliary blocks one face of the enolate, forcing an incoming electrophile (like methyl iodide) to attack from the opposite face.
Example: Evans Oxazolidinone Auxiliaries
Evans oxazolidinones are widely used chiral auxiliaries.[12] The glycine-derived N-acyloxazolidinone can be deprotonated to form a Z-enolate, which then undergoes highly diastereoselective alkylation.
Caption: Synthesis using a Chiral Auxiliary.
Detailed Protocol:
-
Acylation: Couple the chiral auxiliary (e.g., (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone) with an N-protected glycine derivative.
-
Enolate Formation: Cool the resulting imide to -78 °C in an anhydrous solvent like THF and add a strong base (e.g., LDA or NaHMDS) to generate the enolate.
-
Alkylation: Add methyl iodide to the enolate solution. The steric hindrance from the auxiliary directs the methylation to one face of the enolate.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.
-
Auxiliary Removal: Cleave the auxiliary under mild conditions (e.g., hydrolysis with lithium hydroxide/hydrogen peroxide). This step liberates the chiral N-protected alanine.
-
Esterification: Convert the resulting amino acid to its methyl ester using standard procedures (e.g., methanol with a catalytic amount of acid).
Field-Proven Insights
-
Predictable Stereochemistry: The stereochemical outcome of reactions using well-established auxiliaries like Evans oxazolidinones is highly predictable.
-
Stoichiometric Use: A key drawback is the need for stoichiometric amounts of the chiral auxiliary, which can be expensive. However, the high recovery rate of the auxiliary can mitigate this cost.[12]
-
Broad Applicability: This method is not limited to methylation and can be used to synthesize a wide variety of α-amino acids by using different electrophiles.
| Method | Auxiliary Type | Key Step | Diastereomeric Excess (d.e. %) | Reference |
| Chiral Auxiliary | Evans Oxazolidinone | Enolate Alkylation | >95 | [12] |
| Chiral Auxiliary | Pseudoephedrine | Enolate Alkylation | >98 | [12] |
| Chiral Auxiliary | Ni(II) Complex of Schiff Base | Alkylation | >98 | [13] |
Conclusion
The chiral synthesis of methyl 2-aminopropanoate is a well-developed field with multiple robust and scalable solutions. Catalytic asymmetric hydrogenation stands out for its high efficiency and industrial applicability. Enzymatic methods, particularly direct reductive amination and dynamic kinetic resolution, offer unparalleled stereoselectivity under environmentally benign conditions. Finally, chiral auxiliaries provide a reliable and predictable, albeit less atom-economical, route to high enantiopurity.
The selection of the optimal synthetic route will invariably depend on the specific requirements of the project, balancing factors of cost, scale, efficiency, and sustainability. As the demand for enantiopure pharmaceuticals continues to grow, the development of even more efficient and "green" catalytic systems will remain a key focus for the scientific community.
References
- Title: Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC - NIH Source: National Institutes of Health URL
- Title: Asymmetric Synthesis of Alanine by Catalytic Hydrogenation of Chiral N-Acetyldehydroalaninamides Source: J-STAGE URL
- Title: Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination Source: PubMed URL
- Title: Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters - PMC Source: PubMed Central URL
- Title: Asymmetric α-Allylation of Amino Acid Esters with Alkynes Enabled by Chiral Aldehyde/Palladium Combined Catalysis Source: ACS Publications URL
- Title: Catalytic Asymmetric Synthesis of α-Amino Acids Source: ACS Publications URL
- Title: Asymmetric Reduction of Aromatic α-Dehydroamino Acid Esters with Water as Hydrogen Source Source: Organic Chemistry Portal URL
- Title: Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)
- Title: Asymmetric hydrogenation of α‐dehydroamino acid esters 3 b–q with the...
- Title: Dynamic Kinetic Resolution of α‐Amino Acid Esters in the Presence of Aldehydes Source: ResearchGate URL
- Title: In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters Source: Lirias URL
- Title: New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase Source: NIH URL
- Title: L-Alanine Methyl Ester HCl: Applications in Organic Synthesis & Pharma Source: BOC Sciences URL
- Title: Chiral auxiliary - Wikipedia Source: Wikipedia URL
- Title: Kinetic study on the enzymatic resolution of homophenylalanine ester using ionic liquids Source: PubMed URL
- Title: (Note 1)
- Title: Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H‐Bond‐Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α‐Amino Acids Source: NIH URL
- Title: Kinetic Study on the Enzymatic Resolution of Homophenylalanine Ester Using Ionic Liquids Source: ResearchGate URL
- Title: What is the application of L-Alanine methyl ester hydrochloride in organic synthesis?
- Title: Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids Source: Semantic Scholar URL
- Title: Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
- Title: Asymmetric Synthesis in Industry: From Lab to Market Source: Chiralpedia URL
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- Title: The Enantioselective Synthesis of ??
- Title: Chiral Auxiliaries Source: Sigma-Aldrich URL
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- Title: Diastereoselective Synthesis of Chiral Methyl 2-Piperidin-2-ylpropanoates Source: ResearchGate URL
- Title: L-Alanine, L-alanyl-, methyl ester synthesis Source: ChemicalBook URL
- Title: Chiral Synthesis Applications of (2S)-2-(Methylamino)
- Title: Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC Source: NIH URL
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The Solubility Profile of Methyl 2-Aminopropanoate Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of methyl 2-aminopropanoate hydrochloride (also known as alanine methyl ester hydrochloride), a pivotal building block in synthetic organic chemistry and pharmaceutical development. The solubility of this compound is a critical parameter influencing reaction kinetics, purification strategies, and formulation development. This document offers a comprehensive overview of its solubility in various solvents, the impact of physicochemical parameters such as pH and temperature, detailed experimental protocols for solubility determination, and robust analytical methodologies for quantification. This guide is intended to be a vital resource for researchers and professionals, enabling them to harness the full potential of methyl 2-aminopropanoate hydrochloride in their scientific endeavors.
Introduction: The Significance of Solubility in the Application of Methyl 2-Aminopropanoate Hydrochloride
Methyl 2-aminopropanoate hydrochloride is the hydrochloride salt of the methyl ester of the amino acid alanine. The presence of the hydrochloride salt significantly enhances the compound's stability and aqueous solubility compared to its free base form.[1] A thorough understanding of its solubility is paramount for a multitude of applications. In synthetic chemistry, solubility dictates the choice of solvent for a reaction, influencing reaction rates and yields. For purification processes like crystallization, knowledge of solubility in different solvents at various temperatures is fundamental. In the realm of drug development, the aqueous solubility of a starting material or intermediate can significantly impact process efficiency and the formulation of the final active pharmaceutical ingredient (API).
This guide will delve into the theoretical and practical aspects of the solubility of methyl 2-aminopropanoate hydrochloride, providing a robust framework for its effective utilization.
Physicochemical Properties
A foundational understanding of the physicochemical properties of methyl 2-aminopropanoate hydrochloride is essential for interpreting its solubility behavior.
| Property | Value | Reference(s) |
| Chemical Name | methyl 2-aminopropanoate hydrochloride | [2][3] |
| Synonyms | Alanine methyl ester hydrochloride, Methyl L-alaninate hydrochloride | [2][3] |
| CAS Number | 13515-97-4 (DL-form) | [4] |
| Molecular Formula | C₄H₁₀ClNO₂ | [2][4] |
| Molecular Weight | 139.58 g/mol | [2][4] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | ~157 °C | [4] |
| Hygroscopicity | Hygroscopic | [4] |
Solubility Profile
The solubility of methyl 2-aminopropanoate hydrochloride is a function of the solvent's polarity, temperature, and for aqueous solutions, the pH. As a salt of a primary amine and a strong acid, it exhibits good solubility in polar solvents.
Qualitative Solubility
Based on available data, the qualitative solubility in a range of common laboratory solvents is summarized below.
| Solvent | Qualitative Solubility | Reference(s) |
| Water | Soluble | [1][4][5] |
| Methanol | Soluble | [1][5] |
| Ethanol | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][4] |
| Dimethylformamide (DMF) | Likely Soluble | [1] |
| Chloroform | Soluble | [4] |
| Dichloromethane | Soluble | [4] |
| Acetone | Soluble | [4] |
| Ethyl Acetate | Soluble | [4] |
Quantitative Solubility Data
Quantitative solubility data provides precise concentrations for saturated solutions and is crucial for experimental design. The following table consolidates available quantitative data. It is important to note that these values can be influenced by the specific experimental conditions.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference(s) |
| Water | Not Specified | 11.2 | [6] |
| 0.1N HCl | Not Specified | 18.4 | [6] |
| Methanol | Not Specified | 30 | [6] |
| Ethanol | Not Specified | ~30 | |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~20 | |
| PBS (pH 7.2) | Not Specified | ~10 |
Note: The data for Ethanol, DMSO, and PBS are derived from product information sheets for L-alanine methyl ester hydrochloride and should be considered approximate for the DL-form.
Factors Influencing Solubility
The Critical Role of pH in Aqueous Solubility
For amino acid esters, pH is a dominant factor governing aqueous solubility.[7][8] The molecule exists in equilibrium between its protonated (cationic) form and its neutral form. In acidic to neutral solutions, the primary amine is protonated, leading to the highly polar cationic form which is readily solvated by water molecules, resulting in higher solubility. As the pH increases into the basic range, the amine group deprotonates, leading to the less polar free base, which is significantly less soluble in water. The minimum solubility is typically observed near the isoelectric point (pI) of the corresponding amino acid. For drug development and formulation, maintaining a slightly acidic pH (e.g., pH 4-6) is often advisable to ensure both solubility and stability by minimizing hydrolysis of the ester group.[1]
Temperature Dependence of Solubility
The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature. This relationship is fundamental to techniques such as recrystallization for purification. For methyl 2-aminopropanoate hydrochloride, increasing the temperature of the solvent will typically allow for a greater amount of the salt to dissolve. However, it is crucial to consider the stability of the compound at elevated temperatures, as prolonged exposure can lead to degradation, primarily through hydrolysis of the methyl ester.[1]
Experimental Determination of Thermodynamic Solubility
The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[9][10] This method involves agitating an excess of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for the shake-flask thermodynamic solubility determination.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of methyl 2-aminopropanoate hydrochloride to several vials (e.g., 20 mL glass scintillation vials with screw caps). A visible excess of solid should remain at the bottom of the vial to ensure saturation.
-
Pipette a known volume (e.g., 5 or 10 mL) of the desired solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or an incubator with an orbital shaker.
-
Agitate the samples at a consistent speed (e.g., 150 rpm) and a controlled temperature (e.g., 25 °C or 37 °C).
-
The equilibration time is critical and should be sufficient to reach a thermodynamic equilibrium. A period of 24 to 72 hours is typically recommended.[11]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the settling of the excess solid.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
-
Carefully withdraw a known volume of the clear supernatant using a pipette. It is crucial not to disturb the solid pellet.
-
For further clarification, filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE or PVDF). The initial portion of the filtrate should be discarded to saturate the filter membrane.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of methyl 2-aminopropanoate hydrochloride in the diluted samples using a validated analytical method, such as the HPLC method detailed in the following section.
-
-
Data Analysis:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
-
Analytical Method for Quantification: HPLC with Pre-column Derivatization
Due to the lack of a significant chromophore, direct UV detection of methyl 2-aminopropanoate hydrochloride by HPLC is challenging at low concentrations. A highly sensitive and specific method involves pre-column derivatization with o-phthalaldehyde (OPA) in the presence of a thiol, followed by fluorescence or UV detection.[12][13][14]
Derivatization and Quantification Workflow
Caption: Workflow for HPLC quantification with pre-column OPA derivatization.
Detailed HPLC Protocol
-
Materials and Reagents:
-
Methyl 2-aminopropanoate hydrochloride (analytical standard)
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA) or other suitable thiol
-
Boric acid buffer (e.g., 0.4 M, pH 10.2)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, 18 MΩ·cm)
-
Potassium dihydrogen phosphate
-
Potassium hydroxide for pH adjustment
-
Syringe filters (0.45 µm)
-
-
Instrumentation:
-
HPLC system with a binary pump, autosampler with derivatization capabilities, column thermostat, and a fluorescence or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Preparation of Solutions:
-
Derivatization Reagent (OPA/3-MPA): Dissolve 10 mg of OPA in 0.2 mL of methanol. Add this to 1.8 mL of 200 mmol/L potassium tetraborate buffer (pH 9.5). Add 10 µL of 3-MPA. This reagent should be prepared fresh daily and protected from light.[12]
-
Mobile Phase A: 30 mmol/L potassium dihydrogen phosphate buffer, pH adjusted to 7.0 with potassium hydroxide.[12]
-
Mobile Phase B: 50% Acetonitrile in water.[12]
-
Standard Stock Solution: Accurately weigh a known amount of methyl 2-aminopropanoate hydrochloride and dissolve it in water to prepare a stock solution (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with water to cover the expected concentration range of the samples.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution (example):
-
0-2 min: 10% B
-
2-20 min: Linear gradient to 60% B
-
20-22 min: Linear gradient to 100% B
-
22-25 min: Hold at 100% B
-
25-26 min: Return to 10% B
-
26-30 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection:
-
Fluorescence: Excitation at 340 nm, Emission at 450 nm
-
UV: 338 nm[15]
-
-
-
Derivatization Procedure (Automated):
-
Program the autosampler to aspirate a specific volume of the derivatization reagent (e.g., 20 µL) and mix it with a specific volume of the sample or standard (e.g., 20 µL) in a sample loop or vial.
-
Allow a short reaction time (e.g., 1-2 minutes) before injection.
-
-
Analysis and Calculation:
-
Inject the derivatized standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of methyl 2-aminopropanoate hydrochloride in the samples from the calibration curve and apply the appropriate dilution factor to calculate the solubility.
-
Conclusion: A Practical Framework for Solubility Assessment
This technical guide has provided a comprehensive framework for understanding and determining the solubility of methyl 2-aminopropanoate hydrochloride. The key takeaways for researchers and drug development professionals are:
-
Salt Form Advantage: The hydrochloride salt form significantly enhances the aqueous solubility and stability of the methyl ester of alanine.
-
Solvent Selection: It exhibits good solubility in polar solvents such as water, methanol, and ethanol, making these suitable choices for reaction and purification processes.
-
pH is Paramount: The aqueous solubility is highly dependent on pH, with higher solubility in acidic to neutral conditions. Careful pH control is essential for consistent results and to mitigate hydrolytic degradation.
-
Standardized Methodology: The shake-flask method, coupled with a robust analytical technique like HPLC with pre-column derivatization, provides a reliable means of obtaining accurate thermodynamic solubility data.
By applying the principles and protocols outlined in this guide, scientists can make informed decisions regarding solvent selection, reaction conditions, and formulation strategies, thereby optimizing their research and development workflows.
References
- Sigma-Aldrich. Phencyclidine hydrochloride Product Information Sheet.
- Benchchem. Stability of (S)
- Benchchem. An In-depth Technical Guide on the Solubility of (S)
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids.
- Baka, E., Comer, J., & Takács-Novák, K. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Drug development and industrial pharmacy, 45(11), 1717-1724.
- Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC-HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
- ChemicalBook.
- Agilent Technologies. (2010). Analysis of Amino Acids by HPLC.
- JASCO. (2022).
- Shimadzu. Analytical Methods for Amino Acids.
- Thermo Fisher Scientific. (2014).
- Merck & Co., Inc. (2005). Using amines or amino acids as mobile phase modifiers in chromatography.
- Avdeef, A. (2019). The solubility-pH profiles of amino acids showing departures from the ideal Henderson-Hasselbalch shape.
- Martinez, M. N., & Amidon, G. L. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution technologies, 21(3), 6-11.
- Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(39), 8809-8817.
- Molbase.
- Benchchem. A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of β-Alanine Methyl Ester Hydrochloride.
- Science.gov.
- Waters Corporation.
- Löbmann, K., & Rades, T. (2010). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 11(2), 555-558.
- JASCO. (2021).
- Puentes-Lozada, V., et al. (2025).
- Santa Cruz Biotechnology.
- Shimadzu.
- Nilsson, S. (2021). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-portal.org.
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- 4. 13515-97-4 CAS MSDS (Methyl DL-2-aminopropanoate hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
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- 10. dissolutiontech.com [dissolutiontech.com]
- 11. enamine.net [enamine.net]
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Stability of Amine Protecting Groups on Methyl 2-Aminopropanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Amine Protection
In the precise world of peptide synthesis and the broader field of organic chemistry, the judicious selection and application of protecting groups are paramount to achieving desired synthetic outcomes. For a seemingly simple molecule like methyl 2-aminopropanoate, the strategic protection of its primary amine is a critical step that dictates the success of subsequent transformations. This guide, intended for the discerning researcher and drug development professional, moves beyond a mere recitation of protocols. Instead, it offers a deep dive into the stability and lability of three of the most ubiquitous amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—when appended to the methyl 2-aminopropanoate scaffold. Our focus is to elucidate the "why" behind the "how," providing a foundation of mechanistic understanding to empower rational decision-making in your synthetic endeavors.
The Principle of Orthogonality: A Chemist's Strategic Advantage
The concept of orthogonal protection is central to modern multi-step synthesis. It allows for the selective removal of one protecting group in the presence of others, enabling complex molecular architectures to be assembled with precision.[1] The Boc, Cbz, and Fmoc groups form a powerful triad in this regard, each exhibiting a distinct mode of cleavage, a property we will explore in detail.[1][2]
I. The tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Workhorse
The Boc group is a cornerstone of amine protection, prized for its stability under a wide range of conditions and its clean, acid-mediated deprotection.[]
A. Stability Profile of Boc-NH-CH(CH₃)-COOCH₃
The Boc group's stability is a direct consequence of its steric bulk and the electronic nature of the carbamate linkage.
-
Basic and Nucleophilic Stability: N-Boc-methyl 2-aminopropanoate is highly resistant to basic conditions and a wide array of nucleophiles.[] This stability makes it an ideal choice for reactions involving ester hydrolysis (saponification) of a different ester in the molecule or other base-mediated transformations.
-
Reductive Stability: The Boc group is stable to catalytic hydrogenation, a key feature that allows for its use in tandem with the Cbz protecting group.[]
B. The Mechanism of Acid-Catalyzed Deprotection
The cleavage of the Boc group proceeds through an E1 elimination mechanism upon treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4]
The benzyl C-O bond is cleaved by hydrogen on the catalyst surface, generating the unstable carbamic acid and toluene. The carbamic acid then spontaneously decarboxylates to give the free amine. [5]
C. Quantitative Stability Data
The Cbz group's stability to acid and base is a key feature. The following table summarizes its behavior under various conditions.
| Condition | Reagent | Temperature | Stability of Cbz Group | Citation(s) |
| Acidic | TFA in DCM | Room Temp. | Stable | [1] |
| HBr in Acetic Acid | Room Temp. | Labile (harsher than TFA) | [6] | |
| Basic | 1M NaOH (aq) | Room Temp. | Stable | [5] |
| 20% Piperidine in DMF | Room Temp. | Stable | [7] | |
| Reductive | H₂, Pd/C | Room Temp. | Labile | [5][8] |
D. Field-Proven Protocols
Protection of Methyl 2-Aminopropanoate with Benzyl Chloroformate
-
Dissolution: To a solution of alanine methyl ester hydrochloride (1.0 eq.) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 eq.) at 0 °C.
-
Cbz-Cl Addition: Add benzyl chloroformate (Cbz-Cl, 1.2 eq.) dropwise at 0 °C.
-
Reaction: Stir the reaction mixture for 20 hours at room temperature.
-
Work-up: Dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography to afford N-Cbz-methyl 2-aminopropanoate. [5] Deprotection of N-Cbz-Methyl 2-Aminopropanoate
-
Dissolution: Dissolve the N-Cbz-protected amino ester in methanol.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (e.g., a balloon filled with H₂) at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Isolation: Concentrate the filtrate in vacuo to obtain the deprotected methyl 2-aminopropanoate. [5]
III. The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: A Base-Labile Ally
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions, which are orthogonal to the acid-labile side-chain protecting groups commonly employed. [][7]
A. Stability Profile of Fmoc-NH-CH(CH₃)-COOCH₃
-
Acidic Stability: The Fmoc group is exceptionally stable to acidic conditions, including neat TFA, making it fully orthogonal to the Boc group and acid-labile side-chain protecting groups. [7]* Reductive Stability: The stability of the Fmoc group to catalytic hydrogenation can be variable and should be assessed on a case-by-case basis. [7]* Basic Lability: The key feature of the Fmoc group is its lability to bases, particularly secondary amines like piperidine. [7][10]
B. The Mechanism of Base-Mediated Deprotection
The deprotection of the Fmoc group proceeds via a β-elimination (E1cB) mechanism.
A base, typically piperidine, abstracts the acidic proton on the fluorenyl ring system. The resulting anion undergoes elimination to form dibenzofulvene and the carbamic acid, which then decarboxylates. The highly reactive dibenzofulvene is trapped by the excess amine to form a stable adduct, driving the reaction to completion. [10]
C. Quantitative Stability Data
The following table provides an overview of the Fmoc group's stability and lability.
| Condition | Reagent | Temperature | Stability of Fmoc Group | Citation(s) |
| Acidic | TFA in DCM | Room Temp. | Stable | [7] |
| Basic | 20% Piperidine in DMF | Room Temp. | Labile (cleavage in minutes) | [7][10] |
| 1M NaOH (aq) | Room Temp. | Labile | [11] | |
| Reductive | H₂, Pd/C | Room Temp. | Variable, often labile | [7] |
Kinetic studies on the Fmoc deprotection of resin-bound amino acids have shown that the reaction is typically complete within minutes using 20% piperidine in DMF. [10]
D. Field-Proven Protocols
Protection of Methyl 2-Aminopropanoate with Fmoc-Cl
-
Dissolution: To a mixture of methyl 2-aminopropanoate hydrochloride (1.0 eq.) and Fmoc-Cl (1.2 eq.), add a 3:1 mixture of water and ethanol.
-
Reaction: Stir the reaction mixture at 60 °C and monitor by TLC.
-
Work-up: Upon completion, acidify the solution with 1M HCl.
-
Extraction: Extract the product with an organic solvent, dry the organic layer, and concentrate to yield N-Fmoc-methyl 2-aminopropanoate. [12] Deprotection of N-Fmoc-Methyl 2-Aminopropanoate
-
Dissolution: Dissolve the N-Fmoc-protected amino ester in DMF.
-
Base Addition: Add piperidine to a final concentration of 20% (v/v).
-
Reaction: Stir the mixture at room temperature for 10-30 minutes, monitoring by TLC.
-
Work-up: Remove the solvent in vacuo. The crude product can be purified by silica gel chromatography to remove the piperidine-fulvene adduct. [7]
IV. Comparative Analysis and Strategic Selection
The choice between Boc, Cbz, and Fmoc for the protection of methyl 2-aminopropanoate is dictated by the planned synthetic route.
-
For syntheses requiring basic conditions or the use of nucleophiles, the Boc and Cbz groups are excellent choices due to their stability.
-
When subsequent steps involve catalytic hydrogenation to remove other protecting groups (e.g., benzyl esters), the Boc group is preferred over the Cbz group.
-
For syntheses where acid-labile groups must be preserved, the Fmoc and Cbz groups are suitable.
-
In the context of modern solid-phase peptide synthesis, the Fmoc group is the standard for N-terminal protection due to its orthogonality with acid-labile side-chain protecting groups. [] Summary of Orthogonal Stability:
| Protecting Group | Stable to Strong Acid (TFA) | Stable to Mild Base (Piperidine) | Stable to Hydrogenolysis (H₂/Pd/C) |
| Boc | No | Yes | Yes |
| Cbz | Yes | Yes | No |
| Fmoc | Yes | No | Variable |
V. Conclusion: An Empowered Approach to Synthesis
The successful synthesis of complex molecules hinges on a deep understanding of the tools at our disposal. The Boc, Cbz, and Fmoc protecting groups, each with their unique stability profiles and deprotection mechanisms, offer a versatile toolkit for the protection of the amine functionality of methyl 2-aminopropanoate. By moving beyond rote memorization of protocols and embracing a mechanistic and strategic understanding of these protecting groups, researchers and drug development professionals can design more elegant, efficient, and robust synthetic routes. This guide serves as a foundational resource to empower such an approach, fostering innovation and success in your chemical endeavors.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
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Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
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- A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Tetrahedron, 71(39), 7275-7281.
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An In-depth Technical Guide to the Reaction of Methyl 2-Aminopropanoate with Electrophiles
Introduction
Methyl 2-aminopropanoate, the methyl ester of the chiral amino acid alanine, is a fundamental building block in modern organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and an ester moiety, makes it a versatile precursor for a diverse array of more complex molecules. This guide provides an in-depth exploration of the reactivity of methyl 2-aminopropanoate towards various electrophiles, a cornerstone of its application in pharmaceutical development and peptide synthesis.[1][2] We will delve into the core reactions, their underlying mechanisms, and provide field-proven insights into experimental design and execution. The focus will be on delivering a practical understanding that bridges theoretical knowledge with real-world application for researchers, scientists, and drug development professionals.
Core Principles of Reactivity
The primary site of electrophilic attack on methyl 2-aminopropanoate is the lone pair of electrons on the nitrogen atom of the primary amine. This makes the molecule a potent nucleophile. The reactivity of this amino group can be modulated by the reaction conditions, such as pH and solvent, and can be temporarily masked using protecting groups to allow for selective reactions at other sites if necessary.[1][3] Understanding and controlling the nucleophilicity of the amine is paramount to achieving desired synthetic outcomes.
I. N-Acylation Reactions: Forging the Amide Bond
The formation of an amide bond via N-acylation is one of the most fundamental and widely utilized transformations of methyl 2-aminopropanoate. The resulting N-acyl alanine methyl esters are prevalent motifs in a variety of biologically active compounds and are key intermediates in peptide synthesis.[4][5][6]
A. Reaction with Acyl Chlorides
Acyl chlorides are highly reactive electrophiles that readily undergo nucleophilic acyl substitution with the amino group of methyl 2-aminopropanoate to form a stable amide linkage.
Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds through a classic nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the protonated amide. A base is typically required to neutralize the liberated hydrochloric acid, driving the reaction to completion.
Diagram: Mechanism of N-Acylation with Acyl Chlorides
Caption: Mechanism of N-acylation of methyl 2-aminopropanoate.
Experimental Protocol: Schotten-Baumann Conditions
The Schotten-Baumann reaction provides a robust and widely used method for the acylation of amines.[7][8] It is typically performed in a two-phase system, which allows for the efficient neutralization of the HCl byproduct.[9][10]
Step-by-Step Methodology:
-
Dissolution of Amine: Dissolve methyl 2-aminopropanoate hydrochloride in water. The hydrochloride salt is often the commercially available starting material.[11]
-
Addition of Base: Cool the aqueous solution in an ice bath and add a stoichiometric amount of a base, such as sodium hydroxide or sodium carbonate, to neutralize the hydrochloride and liberate the free amine.
-
Addition of Acyl Chloride: Add the acyl chloride, dissolved in an immiscible organic solvent (e.g., dichloromethane or diethyl ether), to the aqueous solution with vigorous stirring.
-
Reaction: Continue stirring vigorously at low temperature. The reaction is often rapid.
-
Workup: Separate the organic layer, wash it with dilute acid and then brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to yield the crude N-acyl product.
-
Purification: The product can be further purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Biphasic System: The use of a water-organic solvent system allows the base to remain in the aqueous phase to neutralize the HCl, while the reactants and the product are in the organic phase. This minimizes the hydrolysis of the acyl chloride.[8]
-
Low Temperature: The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side reactions.
-
Vigorous Stirring: This is crucial to maximize the interfacial area between the two phases, facilitating the reaction between the amine in the aqueous phase and the acyl chloride in the organic phase.
B. Reaction with Acid Anhydrides
Acid anhydrides are another class of effective acylating agents. They are generally less reactive than acyl chlorides, which can be advantageous in terms of selectivity and handling.[12]
Mechanism
The mechanism is analogous to that with acyl chlorides, involving a nucleophilic attack by the amine on one of the carbonyl carbons of the anhydride.[13] This is followed by the elimination of a carboxylate ion as the leaving group. A base is also typically used to neutralize the carboxylic acid byproduct.
Diagram: Workflow for N-Acylation with Acid Anhydride
Caption: The two-stage process of reductive amination.
Experimental Protocol: Reductive Amination
Step-by-Step Methodology:
-
Reaction Setup: Combine methyl 2-aminopropanoate, an aldehyde or ketone (1 equivalent), and a suitable solvent (e.g., methanol, dichloroethane) in a reaction flask.
-
pH Adjustment: Adjust the pH of the mixture to be mildly acidic (pH 4-5) to facilitate imine formation.
-
Addition of Reducing Agent: Add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. [14]These reagents are selective for the imine over the carbonyl starting material. [14][15]4. Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Workup: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it. The crude product can be purified by chromatography.
Authoritative Grounding: The choice of a mild reducing agent like NaBH₃CN is critical. Unlike stronger reducing agents such as NaBH₄, it will not significantly reduce the starting aldehyde or ketone under these conditions, thus preventing the formation of alcohol byproducts. [14]
III. The Role of Protecting Groups
In multi-step syntheses, it is often necessary to protect the amino group of methyl 2-aminopropanoate to prevent it from reacting with electrophiles while other transformations are carried out on the molecule. [3]
Common Amino Protecting Groups
| Protecting Group | Abbreviation | Installation Reagent | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA) |
| Carboxybenzyl | Cbz or Z | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine) |
Expertise & Experience: The choice of protecting group is a strategic decision based on the overall synthetic plan. For instance, the Boc group is stable to many reaction conditions but is readily removed with acid, while the Fmoc group is base-labile. [3]This orthogonality is the cornerstone of modern peptide synthesis. [16]
IV. Stereochemistry Considerations
Methyl 2-aminopropanoate is a chiral molecule, and it is crucial to consider the stereochemical outcome of its reactions. In the reactions discussed, the chiral center at the alpha-carbon is not directly involved in the bond-forming or bond-breaking steps. Therefore, if the reaction is carried out under appropriate conditions, the stereochemical integrity of the starting material should be retained. [17][18] Trustworthiness: To minimize the risk of racemization, especially during N-acylation, it is advisable to use mild reaction conditions, avoid strong bases and high temperatures, and employ coupling reagents known to suppress epimerization in peptide synthesis. [19]
V. Applications in Drug Development and Beyond
The derivatives of methyl 2-aminopropanoate synthesized through reactions with electrophiles are of significant interest in medicinal chemistry and other fields.
-
Peptide Synthesis: N-protected alanine methyl esters are fundamental building blocks for the synthesis of peptides and proteins. [2][20]* Pharmaceuticals: N-acyl and N-alkyl amino acid derivatives are found in a wide range of pharmaceuticals, including antiviral and antibacterial agents. [1][2]* Biochemical Probes: These compounds can be used as probes to study enzyme activity and metabolic pathways. [2]* Flavor and Fragrance Industry: Certain esters of N-acyl amino acids have applications as flavor enhancers. [2]
Conclusion
The reaction of methyl 2-aminopropanoate with electrophiles is a versatile and powerful tool in the arsenal of the synthetic chemist. A thorough understanding of the principles of N-acylation and N-alkylation, coupled with a strategic approach to experimental design, including the use of protecting groups and consideration of stereochemistry, enables the synthesis of a vast array of valuable compounds. This guide has provided a comprehensive overview of these core reactions, with an emphasis on the practical insights necessary for successful application in a research and development setting.
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An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-Aminopropanoate
Introduction: Beyond a Simple Building Block
To the experienced researcher, methyl 2-aminopropanoate, commonly known as alanine methyl ester, is far more than a simple derivative of the amino acid alanine. It is a versatile chiral building block, a crucial component in peptide synthesis, and a significant reference standard in impurity analysis for complex active pharmaceutical ingredients (APIs).[1] Its utility in drug development, from synthesizing novel peptide-based therapeutics to its use in creating anti-HIV and anticancer agents, is well-documented.[2]
However, its effective and reproducible application hinges on a deep understanding of its fundamental physicochemical properties. These characteristics—solubility, acidity (pKa), thermal stability, and spectroscopic signature—govern its behavior in reaction vessels, its stability in formulations, and its detectability in analytical workflows. The presence of a chiral center adds another layer of complexity, making the distinction between the racemic mixture and its individual enantiomers critical.[3]
This guide provides a comprehensive overview of the key physicochemical properties of methyl 2-aminopropanoate. We will delve into the available experimental data, transparently address data gaps with high-quality computational predictions, and, most importantly, provide detailed, field-proven methodologies for determining these properties in your own laboratory. This document is designed not as a static data sheet, but as a practical guide for scientists and researchers to empower reliable and informed use of this essential chemical entity.
Section 1: Chemical Identity and Structural Features
Precise identification is paramount. Methyl 2-aminopropanoate exists in several forms, and it is crucial to distinguish between them as their properties can differ. The primary forms are the racemic mixture (DL-), the individual enantiomers (L- and D-), and their corresponding hydrochloride salts.
| Identifier | Racemic (DL-form) | (S)-Enantiomer (L-form) | (S)-Enantiomer HCl Salt |
| IUPAC Name | methyl 2-aminopropanoate | (2S)-methyl 2-aminopropanoate | (2S)-methyl 2-aminopropanoate hydrochloride |
| Common Synonyms | methyl DL-alaninate | L-Alanine methyl ester | H-Ala-OMe·HCl, Methyl L-alaninate HCl |
| CAS Number | 7625-53-8[4] | 10065-72-2[1] | 2491-20-5[5][6][7] |
| Molecular Formula | C₄H₉NO₂ | C₄H₉NO₂ | C₄H₉NO₂·HCl |
| Molecular Weight | 103.12 g/mol [4][8] | 103.12 g/mol | 139.58 g/mol [6] |
| SMILES | CC(N)C(=O)OC | CC(=O)OC | CC(=O)OC.Cl |
| InChI | InChI=1S/C4H9NO2/... | InChI=1S/C4H9NO2/.../t3-/m0/s1 | InChI=1S/C4H9NO2.ClH/.../t3-/m0./s1[2] |
The core structure features a primary amine and a methyl ester attached to a chiral carbon. This bifunctionality dictates its chemical reactivity, allowing it to act as both a nucleophile (via the amine) and an electrophile (at the ester carbonyl), while the ester provides a degree of lipophilicity compared to the parent amino acid.
Section 2: Core Physicochemical Properties
A significant challenge in characterizing the free base of methyl 2-aminopropanoate is the scarcity of published experimental data. The compound is often generated in situ from its more stable hydrochloride salt for immediate use in synthesis. Therefore, the most reliable experimental data is for the hydrochloride form. The following table consolidates available experimental data and high-quality computed values where experimental data is unavailable.
| Property | Value | Form & Notes |
| Appearance | White to off-white powder/crystal | (S)-HCl Salt (Experimental)[7] |
| Liquid (Predicted) | Free Base (Predicted) | |
| Melting Point | 109-111 °C[5][9] | (S)-HCl Salt (Experimental) |
| Boiling Point | No data available | Free Base (Experimental) |
| Density | No data available | Free Base (Experimental) |
| Water Solubility | Soluble (100 mg/mL)[5] | (S)-HCl Salt (Experimental) |
| Organic Solubility | Soluble in Ethanol (~30 mg/mL), DMSO (~20 mg/mL), DMF (~20 mg/mL), Methanol[2][5][10] | (S)-HCl Salt (Experimental) |
| pKa (of conjugate acid) | 7.7 (Predicted) | Free Base (Predicted value for the protonated amine) |
| LogP | -0.49 (Computed)[4] | Free Base (Computed) |
In-Depth Analysis of Key Properties
-
Solubility Profile: The high water solubility of the hydrochloride salt is expected for an amine salt.[5] Upon neutralization to the free base, a decrease in aqueous solubility and an increase in solubility in less polar organic solvents like dichloromethane and ethyl acetate is anticipated. This transition is a critical experimental consideration. For instance, in a peptide coupling reaction performed in an organic solvent, the free base is required. This is typically achieved by neutralizing the HCl salt with a non-nucleophilic base (e.g., N-methylmorpholine or diisopropylethylamine) either prior to or during the reaction.
-
-
Reaction pH: To ensure the amine is in its nucleophilic free base (-NH₂) form for reactions like acylation or peptide coupling, the reaction medium must be buffered or maintained at a pH significantly above 7.7 (typically pH 8-9).
-
Extraction & Purification: The ability to protonate and deprotonate the amine allows for straightforward acid-base extraction protocols. The compound can be selectively moved from an organic phase into an acidic aqueous phase (pH < 6), leaving non-basic impurities behind, and then recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Physiological Relevance: In biological or cell-based assays near physiological pH (7.4), the compound will exist as a dynamic equilibrium between its protonated (cationic) and neutral forms, which significantly impacts its ability to cross cell membranes.
-
Section 3: Spectroscopic and Spectrometric Characterization
Spectroscopic analysis is essential for identity confirmation and purity assessment. While a public database spectrum for the free base is elusive, its structure allows for a confident prediction of its key spectral features.
| Technique | Expected Features for Methyl 2-Aminopropanoate |
| ¹H NMR | ~3.7 ppm (singlet, 3H): O-CH₃ (ester methyl) ~3.5 ppm (quartet, 1H): CH (alpha-proton) ~1.5 ppm (broad singlet, 2H): NH₂ (amine protons, exchangeable with D₂O) ~1.3 ppm (doublet, 3H): C-CH₃ (aliphatic methyl) |
| ¹³C NMR | ~175 ppm: C =O (ester carbonyl) ~52 ppm: O-C H₃ (ester methyl) ~50 ppm: C H (alpha-carbon) ~18 ppm: C-C H₃ (aliphatic methyl) |
| FT-IR | 3300-3400 cm⁻¹: N-H stretch (primary amine, two bands) 2850-3000 cm⁻¹: C-H stretch (aliphatic) ~1740 cm⁻¹: C=O stretch (ester, strong) 1100-1200 cm⁻¹: C-O stretch (ester) |
| Mass Spec. (EI) | m/z = 103: Molecular Ion [M]⁺ m/z = 44: [H₂N=CHCH₃]⁺ (fragment from loss of -COOCH₃) |
Expert Insight: When acquiring a ¹H NMR spectrum, the broadness and chemical shift of the -NH₂ peak can vary depending on the solvent, concentration, and temperature. To confirm its identity, a D₂O shake is a definitive experiment: after adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, the -NH₂ peak will disappear due to proton-deuterium exchange.
Section 4: Methodologies for Experimental Characterization
Trustworthy data begins with robust protocols. The following sections detail standardized, self-validating workflows for determining the most critical physicochemical properties of methyl 2-aminopropanoate.
Workflow 1: pKa Determination via Potentiometric Titration
This method remains the gold standard for pKa measurement due to its precision and accuracy.[11] The objective is to titrate a solution of the compound with a strong acid or base and monitor the pH to find the half-equivalence point, where pH = pKa.
-
System Calibration: Calibrate the pH meter using at least two, preferably three, standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25 °C).
-
Sample Preparation: Accurately prepare a ~0.01 M solution of methyl 2-aminopropanoate hydrochloride in deionized, carbonate-free water. A constant ionic strength should be maintained using a background electrolyte like 0.15 M KCl.[12]
-
Titration Setup: Place the solution in a jacketed beaker to maintain constant temperature. Purge the solution with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved CO₂, which can interfere with the titration of a base.[11]
-
Titration: Immerse the calibrated pH electrode and a magnetic stir bar into the solution. Titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots (e.g., 0.05 mL) from a calibrated burette.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.
-
Data Analysis: Plot pH versus the volume of titrant added. The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point has been added. The equivalence point is most accurately found by plotting the first derivative (ΔpH/ΔV) against volume and identifying the peak.
The use of carbonate-free water and an inert atmosphere is critical because atmospheric CO₂ dissolves to form carbonic acid, which would be titrated alongside the analyte, leading to an inaccurate equivalence point. Plotting the first derivative provides a much sharper and less ambiguous determination of the equivalence point than visual inspection of the sigmoidal curve, making the protocol self-validating.[5]
Workflow 3: Acquiring a High-Resolution ¹H NMR Spectrum
A clean, high-resolution NMR spectrum is non-negotiable for structural confirmation.
-
Sample Preparation: Weigh approximately 5-20 mg of methyl 2-aminopropanoate. If starting with the HCl salt, it must first be converted to the free base.
-
Solvent Selection: Choose an appropriate deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, D₂O, or DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for moderately polar organic molecules. [13]3. Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration: To remove any dust or particulate matter which severely degrades spectral quality, filter the solution directly into a clean, dry NMR tube. This is best done by passing the solution through a small plug of glass wool packed into a Pasteur pipette. [14]5. Acquisition: Place the capped NMR tube into the spectrometer. The standard acquisition process involves:
-
Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: The magnetic field homogeneity is optimized to produce sharp, symmetrical peaks.
-
Tuning: The probe is tuned to the ¹H frequency.
-
Data Collection: A standard pulse sequence is run to acquire the Free Induction Decay (FID).
-
-
Processing: The FID is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. The chemical shift should be referenced (e.g., to the residual CHCl₃ peak at 7.26 ppm or internal TMS at 0 ppm).
The most critical step controlled by the scientist is the sample preparation. Filtering the sample is not optional; it is essential for good shimming. [14]Insoluble particles create magnetic field inhomogeneities that cannot be corrected by the instrument's shims, resulting in broad, distorted peaks that obscure coupling information and make integration unreliable. A properly prepared sample is the foundation of a trustworthy spectrum.
Section 5: Safety, Handling, and Storage
-
Safety: While comprehensive safety data for the free base is sparse, the (S)-enantiomer is classified with hazard statements indicating it may be harmful if swallowed and causes severe skin and eye irritation. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Handling: As a primary amine, the free base is moderately basic and should be considered corrosive. It is also hygroscopic. As an ester, it is susceptible to hydrolysis, particularly under strongly acidic or basic conditions over extended periods.
-
Storage: To maintain purity, methyl 2-aminopropanoate should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container at refrigerated temperatures (2-8 °C). [4]This minimizes degradation from atmospheric moisture and CO₂. The hydrochloride salt is significantly more stable for long-term storage at room temperature.
Conclusion
Methyl 2-aminopropanoate is a foundational molecule whose utility is unlocked through a precise understanding of its physicochemical properties. While a complete experimental dataset for the free base is not publicly available, a combination of data from its stable hydrochloride salt, high-quality computational predictions, and a firm grasp of its underlying chemical principles provides a robust framework for its effective use.
The true value for the practicing scientist lies not just in knowing the data, but in mastering the methodologies to generate that data reliably. The detailed protocols for pKa, solubility, and NMR analysis provided herein serve as a validated toolkit for researchers. By applying these methods, scientists can ensure the quality and consistency of their work, whether they are designing a new synthetic route, developing a novel therapeutic, or establishing a critical quality attribute for an API.
References
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
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- SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract.
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
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- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- PubChem. (n.d.). PubChem Compound Summary for CID 82335, L-Alanine methyl ester.
- PubChem. (n.d.). PubChem Compound Summary for CID 6421864, l-Alanine, N-methoxycarbonyl-, methyl ester.
- Cayman Chemical. (n.d.). L-Alanine methyl ester (hydrochloride) (CAS 2491-20-5).
- Santa Cruz Biotechnology, Inc. (n.d.). L-Alanine methyl ester hydrochloride.
- ChemicalBook. (2022). methyl DL-alaninate - Safety Data Sheet.
- PubChem. (n.d.). PubChem Compound Summary for CID 4186341, Methyl 2-amino-2-methylpropanoate.
- Chemenu. (n.d.). cas 10065-72-2|| where to buy (S)-Methyl 2-aminopropanoate.
- University of Warwick. (n.d.). NMR Sample Preparation.
- Santa Cruz Biotechnology, Inc. (n.d.). methyl 2-aminopropanoate.
- N-Methyl-DL-alanine 98+% CAS 600-21-5 - United States Biological. (n.d.).
- CymitQuimica. (n.d.). CAS 600-21-5: N-methyl-dl-alanine.
- ChemScene. (n.d.). 7625-53-8 | Methyl 2-aminopropanoate.
- Tokyo Chemical Industry Co., Ltd. (n.d.). L-Alanine Methyl Ester Hydrochloride.
- Chair of Analytical Chemistry. (n.d.). pKa values bases.
- Cayman Chemical. (2022). PRODUCT INFORMATION - L-Alanine methyl ester (hydrochloride).
- DR JCR BIO. (n.d.). (S)-Methyl 2-aminopropanoate | 10065-72-2.
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS.
- ChemicalBook. (n.d.). methyl 2-methyl-3-[(pentan-2-yl)amino]propanoate.
- PubChem. (n.d.). PubChem Compound Summary for CID 11807, 2-Amino-2-methyl-1-propanol.
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- MedChemExpress. (n.d.). L-Alanine methyl ester hydrochloride.
- NIST. (n.d.). 1-Propanol, 2-amino-2-methyl-. In NIST Chemistry WebBook.
- ResearchGate. (n.d.). Refractive index of 1-amino-2-methylpropane.
- BLD Pharm. (n.d.). 7625-53-8|Methyl 2-aminopropanoate.
- ChemScene. (n.d.). 10065-72-2 | Methyl (2S)-2-aminopropanoate.
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- Veeprho. (n.d.). (S)-Methyl 2-aminopropanoate | CAS 10065-72-2.
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A Guide to the Spectroscopic Characterization of Methyl 2-Aminopropanoate
Abstract
This technical guide provides a detailed analysis of the spectroscopic data for methyl 2-aminopropanoate (also known as methyl alaninate), a fundamental amino acid ester with applications in peptide synthesis and as a building block in drug development. A comprehensive understanding of its spectral signature is crucial for identity confirmation, purity assessment, and structural elucidation in research and quality control environments. This document synthesizes data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to offer a multi-faceted analytical perspective. As a complete, verified dataset for the free base is not consistently available across public spectral databases, this guide utilizes available data for the hydrochloride salt in NMR analysis while providing expert interpretation to predict the spectral characteristics of the free amine. Predicted data for IR and MS are based on established principles and analysis of analogous structures.
Molecular Structure and Spectroscopic Implications
Methyl 2-aminopropanoate possesses a chiral center at the alpha-carbon (C2) and contains three key functional groups that dictate its spectroscopic behavior: a primary amine (-NH₂), a methyl ester (-COOCH₃), and an aliphatic backbone.
-
Amine Group: The nitrogen atom and its attached protons are key reporters in NMR and IR spectroscopy. The lone pair on the nitrogen influences the electronic environment of adjacent atoms.
-
Ester Group: The carbonyl (C=O) bond provides a strong, characteristic absorption in IR spectroscopy. The electronegative oxygen atoms significantly influence the chemical shifts of nearby protons and carbons in NMR.
-
Aliphatic Protons: The methine (CH) and two methyl (CH₃) groups give rise to distinct signals in NMR spectra, with their coupling patterns providing definitive connectivity information.
Caption: Molecular structure of methyl 2-aminopropanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Analysis
The ¹H NMR spectrum provides a proton census of the molecule. While experimental data for the free base is scarce in public databases, data for methyl D-alaninate hydrochloride is available and serves as an excellent proxy for understanding the core structure.
Note on Hydrochloride Salt vs. Free Base: In the hydrochloride salt, the amine group is protonated to form an ammonium group (-NH₃⁺). This has two primary effects on the ¹H NMR spectrum:
-
The acidic ammonium protons exchange slowly and couple with the adjacent α-proton, appearing as a distinct signal.
-
The electron-withdrawing nature of the -NH₃⁺ group deshields adjacent protons (like the α-proton), shifting their signals downfield compared to the free base.
Table 1: ¹H NMR Spectral Data for Methyl 2-Aminopropanoate Hydrochloride
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH-CH₃ | ~1.6 | Doublet | 3H | ~7.3 |
| -O-CH₃ | ~3.8 | Singlet | 3H | - |
| -CH -NH₃⁺ | ~4.2 | Quartet | 1H | ~7.3 |
| -NH₃ ⁺ | Variable, broad | Singlet | 3H | - |
Data interpreted from spectra available for methyl D-alaninate hydrochloride from SpectraBase.[1]
Interpretation:
-
α-Methyl Protons (-CH-CH₃): These protons appear as a doublet around 1.6 ppm. The doublet splitting pattern is a direct result of coupling to the single proton on the adjacent α-carbon (n+1 rule, 1+1=2).
-
Ester Methyl Protons (-O-CH₃): This signal is a singlet at approximately 3.8 ppm. Its downfield position is due to the deshielding effect of the adjacent oxygen atom. It is a singlet because there are no protons on the neighboring atoms.
-
α-Proton (-CH-NH₃⁺): This proton is the most deshielded aliphatic proton, appearing as a quartet around 4.2 ppm. This is due to the combined electron-withdrawing effects of the adjacent ammonium and ester groups. The quartet pattern arises from coupling to the three equivalent protons of the α-methyl group (n+1 rule, 3+1=4).
-
Ammonium Protons (-NH₃⁺): These protons are acidic and their chemical shift is highly dependent on concentration and solvent. They typically appear as a broad singlet.
Predicted Spectrum of the Free Base (-NH₂): For the neutral, free base form of methyl 2-aminopropanoate, the following changes are anticipated:
-
The -NH₂ protons would typically appear as a broad singlet (due to rapid quadrupole relaxation and potential exchange) at a more upfield position, often between 1.5-3.0 ppm, and would integrate to 2H.
-
The α-proton (-CH-) would shift upfield (to a lower ppm value, likely ~3.5 ppm) due to the reduced electron-withdrawing effect of the neutral -NH₂ group compared to the -NH₃⁺ group. Its multiplicity would remain a quartet.
¹³C NMR Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. As with the proton NMR, the available data is for the hydrochloride salt.
Table 2: ¹³C NMR Spectral Data for Methyl 2-Aminopropanoate Hydrochloride
| Signal Assignment | Chemical Shift (δ, ppm) |
| -CH-C H₃ | ~16 |
| -C H-NH₃⁺ | ~49 |
| -O-C H₃ | ~53 |
| -C =O | ~170 |
Data interpreted from spectra available for D,L-Alanine methyl ester hydrochloride from SpectraBase.[2]
Interpretation:
-
α-Methyl Carbon (-CH-CH₃): This is the most upfield signal, appearing around 16 ppm, typical for an aliphatic sp³ carbon.
-
α-Carbon (-CH-NH₃⁺): Found at approximately 49 ppm, its position is influenced by the attached electron-withdrawing nitrogen group.
-
Ester Methyl Carbon (-O-CH₃): This carbon is deshielded by the directly attached oxygen, resulting in a chemical shift of around 53 ppm.
-
Carbonyl Carbon (-C=O): This signal is the most downfield, around 170 ppm, which is a characteristic region for ester carbonyl carbons.
Predicted Spectrum of the Free Base (-NH₂): The carbon chemical shifts are generally less sensitive to protonation state than proton shifts. However, minor upfield shifts (to lower ppm values) would be expected for the α-carbon and, to a lesser extent, the carbonyl carbon in the free base due to the slightly reduced inductive effect of the -NH₂ group versus the -NH₃⁺ group.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum is a plot of absorbed infrared radiation versus its frequency (in wavenumbers, cm⁻¹).
Table 3: Predicted Key IR Absorptions for Methyl 2-Aminopropanoate
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
| 3400-3200 | Primary Amine (N-H) | Symmetric & Asymmetric Stretch | Medium (two bands) |
| 2980-2850 | Alkyl (C-H) | Stretch | Medium-Strong |
| ~1740 | Ester (C=O) | Stretch | Strong |
| 1650-1580 | Primary Amine (N-H) | Scissoring (Bend) | Medium |
| 1250-1150 | Ester (C-O) | Stretch | Strong |
Predicted values based on standard IR correlation tables.
Interpretation:
-
N-H Stretching: The presence of a primary amine is definitively confirmed by two medium-intensity bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.
-
C-H Stretching: The absorptions just below 3000 cm⁻¹ are characteristic of stretching vibrations from the sp³-hybridized C-H bonds in the methyl and methine groups.
-
C=O Stretching: The most prominent peak in the spectrum is expected to be the strong absorption around 1740 cm⁻¹, which is highly characteristic of the carbonyl group in a saturated aliphatic ester.
-
N-H Bending: A medium-intensity band in the 1650-1580 cm⁻¹ region corresponds to the scissoring (bending) vibration of the primary amine group.
-
C-O Stretching: A strong band in the fingerprint region, typically around 1250-1150 cm⁻¹, is attributed to the stretching of the C-O single bond of the ester functionality.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure. Using electron ionization (EI), the molecule is ionized to a radical cation (M⁺•), which can then undergo fragmentation.
Molecular Ion: For methyl 2-aminopropanoate (C₄H₉NO₂), the exact mass is 103.0633 Da. The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) of 103.
Predicted Fragmentation Pattern: The primary fragmentation pathways for amino acid esters involve cleavages adjacent to the nitrogen atom (α-cleavage) and fragmentation of the ester group.
Caption: Predicted major fragmentation of methyl 2-aminopropanoate in EI-MS.
Table 4: Predicted Key Fragments in the Mass Spectrum of Methyl 2-Aminopropanoate
| m/z | Proposed Fragment | Notes |
| 103 | [C₄H₉NO₂]⁺• | Molecular Ion (M⁺•) |
| 59 | [COOCH₃]⁺ | Loss of the α-aminoethyl radical; characteristic ester fragment. |
| 44 | [CH₃CHNH₂]⁺ | α-cleavage with loss of the methoxycarbonyl radical (•COOCH₃). Often the base peak for α-amino acids/esters. |
Interpretation:
-
m/z 103: The molecular ion peak, confirming the molecular weight of the compound.
-
m/z 59: This peak corresponds to the methoxycarbonyl cation, [COOCH₃]⁺, resulting from the cleavage of the Cα-C(O) bond.
-
m/z 44: This is predicted to be the base peak (the most abundant fragment). It arises from the characteristic α-cleavage of amines, where the bond between the α-carbon and the carbonyl carbon is broken. This results in the formation of a stable, resonance-stabilized iminium cation, [CH₃CH=NH₂]⁺. The high stability of this fragment is the driving force for this cleavage pathway and is a hallmark of α-amino acid derivatives.
Experimental Protocols
The following are generalized, yet robust, protocols for acquiring high-quality spectroscopic data for a small, polar molecule like methyl 2-aminopropanoate.
NMR Sample Preparation and Acquisition
Caption: Workflow for NMR sample preparation and data acquisition.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of methyl 2-aminopropanoate and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, for the free base; deuterium oxide, D₂O, for the hydrochloride salt) in a small vial. For quantitative purposes, an internal standard such as tetramethylsilane (TMS) can be added.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's field frequency is "locked" onto the deuterium signal of the solvent.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting electrical currents in coils to maximize spectral resolution. This is a critical step for obtaining sharp, well-defined peaks.
-
Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. Key parameters include the spectral width, acquisition time, and relaxation delay. For the ¹³C spectrum, a proton-decoupled pulse sequence is typically used to produce a spectrum with singlets for each unique carbon.
-
Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phase-corrected and baseline-corrected to produce the final, interpretable result.
IR Sample Preparation and Acquisition
Methodology (for liquid sample):
-
Salt Plate Preparation: Ensure the sodium chloride (NaCl) or potassium bromide (KBr) salt plates are clean, dry, and free of scratches.
-
Sample Application: Place one to two drops of neat liquid methyl 2-aminopropanoate onto the surface of one salt plate.
-
Assembly: Carefully place the second salt plate on top, gently pressing to create a thin liquid film between the plates.
-
Acquisition: Place the salt plate assembly in the spectrometer's sample holder. Acquire a background spectrum of the empty beam path first. Then, acquire the sample spectrum. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
MS Sample Preparation and Acquisition (GC-MS)
Methodology:
-
Sample Preparation: Prepare a dilute solution of methyl 2-aminopropanoate (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Injection: Inject a small volume (typically 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The high temperature of the inlet vaporizes the sample.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. The column separates the analyte from any impurities based on boiling point and polarity.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector counts the ions at each m/z value, generating the mass spectrum.
Conclusion
The spectroscopic analysis of methyl 2-aminopropanoate provides a definitive fingerprint for its molecular structure. ¹H and ¹³C NMR spectroscopy confirm the connectivity of the carbon skeleton and the number of unique proton and carbon environments. Infrared spectroscopy provides unambiguous evidence for the presence of the primary amine and ester functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by α-cleavage, which is a hallmark of α-amino acid derivatives. Together, these techniques provide a robust and self-validating system for the comprehensive characterization of this important chemical building block.
References
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PubChem. CID 159707893 | C8H18N2O4. National Center for Biotechnology Information. [Link]
-
PubChem. Methyl 2-amino-2-methylpropanoate | C5H11NO2 | CID 4186341. National Center for Biotechnology Information. [Link]
-
Veeprho. (S)-Methyl 2-aminopropanoate | CAS 10065-72-2. [Link]
-
PubChem. Methyl D-alaninate hydrochloride | C4H10ClNO2 | CID 11182647. National Center for Biotechnology Information. [Link]
-
PubChem. L-Alanine methyl ester | C4H9NO2 | CID 82335. National Center for Biotechnology Information. [Link]
-
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-
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Govindaraju, V., Young, K., & Maudsley, A. A. Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Link]
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National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds, SDBS. [Link]
-
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"commercial availability and purity of methyl 2-aminopropanoate"
An In-Depth Technical Guide to the Commercial Availability and Purity of Methyl 2-Aminopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-aminopropanoate, the methyl ester of the amino acid alanine, is a fundamental chiral building block in synthetic organic chemistry and pharmaceutical development. It exists as two enantiomers, (S)-methyl 2-aminopropanoate (L-alanine methyl ester) and (R)-methyl 2-aminopropanoate (D-alanine methyl ester), as well as in its racemic form. Often supplied and handled as a more stable hydrochloride salt, its utility in the synthesis of peptides, chiral ligands, and active pharmaceutical ingredients (APIs) makes a thorough understanding of its commercial availability and purity profiles essential for any researcher in the field.
This guide provides a senior application scientist's perspective on sourcing, analyzing, and purifying methyl 2-aminopropanoate. We will delve into the nuances of commercial supply, common impurities, robust analytical methodologies for purity determination, and practical protocols for purification, ensuring that researchers can proceed with confidence in the quality of their starting material.
Part 1: The Commercial Landscape of Methyl 2-Aminopropanoate
Methyl 2-aminopropanoate is readily available from a multitude of chemical suppliers. However, the available forms, stated purities, and associated costs can vary significantly. It is crucial to select a product that aligns with the specific requirements of the intended application, whether for initial research or for later-stage drug development.
Commonly Available Forms
The compound is typically sold in the following forms:
-
(S)-Methyl 2-aminopropanoate Hydrochloride (L-Alanine methyl ester HCl): The most common chiral form, derived from the naturally abundant L-alanine.
-
(R)-Methyl 2-aminopropanoate Hydrochloride (D-Alanine methyl ester HCl): Used in the synthesis of non-natural peptides and other specialized chiral molecules.
-
Methyl DL-2-aminopropanoate Hydrochloride: The racemic mixture, suitable for applications where stereochemistry is not critical.
-
Free Base Forms: While less common due to lower stability and potential for self-condensation, the free base of each stereoisomer is also available.
Representative Commercial Offerings
The quality and purity of commercially available methyl 2-aminopropanoate can differ between suppliers. The following table summarizes typical offerings, highlighting the importance of reviewing the Certificate of Analysis (CoA) for lot-specific data.[1]
| Supplier Example | Product Name | CAS Number | Stated Purity | Form |
| Aldlab Chemicals | (R)-Methyl 2-aminopropanoate hydrochloride | 14316-06-4 | 95% | Solid |
| Capot Chemical | Methyl 2-amino-2-methylpropanoate hydrochloride | 15028-41-8 | 98% (Min, HPLC) | Powder |
| ChemScene | Methyl 2-aminopropanoate | 7625-53-8 | ≥98% | Solid |
| Santa Cruz Biotech | methyl 2-aminopropanoate | 13515-97-4 | N/A (For Research Use) | Liquid |
| BLD Pharm | (S)-Methyl 2-aminopropanoate | 10065-72-2 | N/A | Liquid |
Note: This table is illustrative. Researchers should always consult specific supplier documentation for the most accurate and up-to-date information.
Part 2: A Deep Dive into Purity: Impurities and Their Origins
The adage "know thy starting material" is paramount in drug development. The purity of methyl 2-aminopropanoate is not just a single number but a profile of potential contaminants that can impact reaction outcomes, yield, and the safety of the final product.
Synthetic Origins of Impurities
The most common synthesis of methyl 2-aminopropanoate is the Fischer esterification of alanine using methanol in the presence of an acid catalyst, typically thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas.[2] This process, while straightforward, can introduce several impurities:
-
Unreacted Alanine: Incomplete reaction can leave residual starting amino acid.
-
Dipeptides (e.g., Ala-Ala methyl ester): The free amino group of one molecule can react with the activated ester of another, leading to peptide coupling by-products.
-
Residual Solvents: Methanol, and other solvents used during workup (e.g., ethyl acetate, dichloroethane), may be present.[3]
-
Enantiomeric Impurity: For chiral applications, this is the most critical impurity. The harsh acidic conditions of esterification can cause partial racemization, leading to the presence of the undesired enantiomer.[4][5][6] This directly compromises the stereochemical purity of the final API.[4][5]
Workflow for Impurity Identification
The following diagram outlines a logical workflow for the comprehensive assessment of methyl 2-aminopropanoate purity.
Sources
An In-depth Technical Guide to the Safe Handling and Storage of Methyl 2-Aminopropanoate Hydrochloride
This guide provides comprehensive technical information and best practices for the safe handling and storage of methyl 2-aminopropanoate hydrochloride (CAS 13515-97-4).[1] It is intended for researchers, scientists, and drug development professionals who work with this compound. By understanding its chemical properties and potential hazards, laboratory personnel can implement appropriate safety protocols to minimize risks and ensure a safe working environment.
Chemical and Physical Properties
Methyl 2-aminopropanoate hydrochloride, also known as alanine methyl ester hydrochloride, is the hydrochloride salt of the methyl ester of the amino acid alanine.[1] Understanding its physical and chemical properties is fundamental to its safe handling.
| Property | Value | Source |
| Molecular Formula | C4H9NO2•HCl | [1] |
| Molecular Weight | 139.58 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Soluble in water and methanol. | [3] |
| Stability | Stable at room temperature in a closed container under normal storage and handling conditions.[4] As a hydrochloride salt, it has enhanced stability and solubility in aqueous solutions compared to its free base form.[3] | |
| Hygroscopic | Yes | [4] |
Hazard Identification and Toxicology
Methyl 2-aminopropanoate hydrochloride is classified as an irritant. The primary hazards are associated with skin and eye contact, inhalation, and ingestion.
-
Respiratory Tract Irritation: May cause respiratory tract irritation.[4]
-
Ingestion: May be harmful if swallowed and can cause gastrointestinal irritation.[4]
It is crucial to consult the Safety Data Sheet (SDS) for the most current and detailed hazard information before handling this compound.[4][5][6]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure to methyl 2-aminopropanoate hydrochloride.
3.1. Engineering Controls
-
Ventilation: Handle this compound in a well-ventilated area.[4][7] For procedures that may generate dust or aerosols, a chemical fume hood is recommended.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order in any area where this chemical is handled.[8]
3.2. Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.[9][10]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves, such as nitrile or butyl rubber.[7][9] It is important to check the glove manufacturer's compatibility data.
-
Lab Coat: A standard lab coat should be worn to protect street clothing. For tasks with a higher risk of splashes, a chemical-resistant apron may be necessary.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or for emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[9][11]
Experimental Protocol: Routine Laboratory Handling
This protocol outlines the standard procedure for safely weighing and dissolving methyl 2-aminopropanoate hydrochloride in a laboratory setting.
Objective: To safely prepare a solution of methyl 2-aminopropanoate hydrochloride for experimental use.
Materials:
-
Methyl 2-aminopropanoate hydrochloride
-
Appropriate solvent (e.g., deionized water, methanol)
-
Glassware (beaker, graduated cylinder)
-
Magnetic stirrer and stir bar
-
Spatula
-
Analytical balance
Personal Protective Equipment (PPE):
-
Safety goggles
-
Chemical-resistant gloves (nitrile or butyl rubber)
-
Lab coat
Procedure:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that the chemical fume hood is functioning correctly.
-
Don the required PPE.
-
-
Weighing:
-
Tare the analytical balance with a clean, dry weigh boat or beaker.
-
Carefully transfer the desired amount of methyl 2-aminopropanoate hydrochloride to the container using a clean spatula.
-
Minimize the creation of dust. If dust is generated, perform this step inside a chemical fume hood.
-
Record the exact weight.
-
-
Dissolution:
-
Place the beaker containing the weighed compound on a magnetic stirrer.
-
Add a stir bar to the beaker.
-
Slowly add the calculated volume of the desired solvent to the beaker.
-
Start the magnetic stirrer at a moderate speed to facilitate dissolution. Avoid splashing.
-
-
Completion and Cleanup:
-
Once the solid is fully dissolved, turn off the stirrer and remove the stir bar.
-
Label the solution with the compound name, concentration, solvent, and date of preparation.
-
Clean all glassware and equipment thoroughly.
-
Dispose of any contaminated materials (e.g., weigh boat, gloves) in the appropriate chemical waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Safe Storage and Stability
Proper storage is critical to maintaining the integrity of methyl 2-aminopropanoate hydrochloride and preventing hazardous situations.
4.1. Storage Conditions
-
Container: Store in a tightly closed container to prevent moisture absorption and contamination.[4][6] The original container is ideal.
-
Environment: Keep in a cool, dry, and well-ventilated area.[4][11] Recommended storage temperatures are often between 2-8°C.[12]
-
Hygroscopicity: As the compound is hygroscopic, it is crucial to minimize its exposure to moist air.[4] Storing in a desiccator may be beneficial for long-term storage.
4.2. Incompatible Materials
Store methyl 2-aminopropanoate hydrochloride away from:
-
Strong Oxidizing Agents: [4]
-
Strong Bases: Can neutralize the hydrochloride salt and potentially lead to degradation of the ester.
4.3. Degradation Pathways
The primary degradation pathway for methyl 2-aminopropanoate hydrochloride is the hydrolysis of the methyl ester group to form 2-aminopropanoic acid (alanine) and methanol.[3] This reaction can be catalyzed by both acidic and basic conditions.[3]
Diagram: Storage Decision Workflow
Caption: Decision workflow for the proper storage of methyl 2-aminopropanoate hydrochloride.
Spill and Emergency Procedures
Prompt and correct response to a spill is crucial to prevent exposure and further contamination.
5.1. Small Spills
For small spills of solid material:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Ventilate: Ensure adequate ventilation.[7]
-
PPE: Don appropriate PPE, including respiratory protection if dust is present.
-
Contain and Clean: Gently sweep or scoop up the spilled material and place it into a labeled, sealed container for disposal.[4] Avoid generating dust.[4][7]
-
Decontaminate: Clean the spill area with soap and water.[13]
-
Dispose: Dispose of the container and any contaminated cleaning materials as hazardous waste.[5]
5.2. Large Spills
In the event of a large spill:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and the institution's emergency response team.
-
Isolate: Close doors to the affected area and prevent entry.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
5.3. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4][5]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Get medical attention if irritation develops.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen.[4] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give them 2-4 cupfuls of milk or water.[4] Seek immediate medical attention.
Diagram: Spill Response Workflow
Caption: A logical workflow for responding to spills of methyl 2-aminopropanoate hydrochloride.
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations.[5]
-
Chemical Waste: Dispose of unused methyl 2-aminopropanoate hydrochloride and any solutions containing it as hazardous chemical waste. Do not empty into drains.[4]
-
Contaminated Materials: Any materials used to clean up spills, as well as contaminated PPE, should be placed in a sealed, labeled container and disposed of as hazardous waste.[5][14]
Conclusion
Methyl 2-aminopropanoate hydrochloride is a valuable compound in research and development. However, like all chemicals, it must be handled with care. By adhering to the guidelines outlined in this document, including the use of appropriate engineering controls and personal protective equipment, and by being prepared for emergency situations, researchers can work with this compound safely and effectively.
References
-
Carl ROTH. (2025-03-10). Safety Data Sheet: 2-amino-2-methylpropanol. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - Methylamine Hydrochloride, PA. Retrieved from [Link]
-
Loba Chemie. (2016-04-20). 2-AMINO-2-METHYL-PROPANOL EXTRA PURE MSDS. Retrieved from [Link]
-
LookChem. Methyl 2-aminopropanoate hydrochloride. Retrieved from [Link]
-
Matrix Fine Chemicals GmbH. METHYL 2-AMINO-3-HYDROXYPROPANOATE HYDROCHLORIDE. Retrieved from [Link]
-
CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]
-
J&K Scientific LLC. (2021-09-02). Chemical spill cleanup procedures. Retrieved from [Link]
-
VelocityEHS. (2014-09-10). Hydrochloric Acid Hazards & Safety Tips. Retrieved from [Link]
-
National Institutes of Health. A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]
-
Molbase. METHYL 2-AMINOPROPANOATE HYDROCHLORIDE. Retrieved from [Link]
-
ResearchGate. (2012-11-06). What is the alternate process for preparing ester hydrochloride?. Retrieved from [Link]
-
Queen Mary University of London. Spill procedure: Clean-up guidance. Retrieved from [Link]
- Google Patents. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
-
CUNY. Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
LeelineWork. (2025-01-07). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]
-
ReAgent. (2023-05-05). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]
-
MDPI. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Retrieved from [Link]
-
Canada Safety Training. PPE for Hazardous Chemicals. Retrieved from [Link]
-
Veeprho. (S)-Methyl 2-aminopropanoate. Retrieved from [Link]
-
PubChem. Methyl 2-amino-2-methylpropanoate. Retrieved from [Link]
-
HPE Support. Safety Guidelines for Handling Chemicals. Retrieved from [Link]
-
Capot Chemical. Specifications of Methyl 2-amino-2-methylpropanoate hydrochloride. Retrieved from [Link]
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- 14. westlab.com [westlab.com]
Methodological & Application
Application Notes & Protocols: The Strategic Incorporation of α-Methylated Amino Acids in Peptidomimetic Design
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The transition from a promising peptide lead to a viable therapeutic candidate is often fraught with challenges, primarily its susceptibility to proteolysis and poor bioavailability. Peptidomimetics offer a potent strategy to overcome these hurdles.[1][2] This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of one of the most powerful tools in the peptidomimetic arsenal: α-methylation. Specifically, we will focus on the incorporation of α-methyl-alanine (2-amino-2-methylpropanoic acid, Aib), a derivative of alanine, as a representative example. While the term "methyl 2-aminopropanoate" technically refers to alanine methyl ester[3][4], its application in peptidomimetics is most profoundly realized through the structural modification of the amino acid backbone at the alpha-carbon. This guide explains the causal science behind this modification and provides robust, field-tested protocols for its successful implementation.
The Rationale: Why α-Methylation is a Cornerstone of Peptidomimetic Strategy
Standard peptides often fail as drugs due to their rapid degradation by proteases and their flexible nature, which can lead to non-specific binding and a high entropic penalty upon receptor interaction. The introduction of a methyl group at the α-carbon of an amino acid residue—replacing the α-hydrogen—imposes severe and highly predictable stereochemical constraints.[5]
Core Advantages:
-
Enhanced Proteolytic Stability: The steric bulk of the α-methyl group effectively shields the adjacent peptide bonds from the active sites of proteolytic enzymes, significantly increasing the peptide's half-life in biological systems.[1][5] This modification is a direct countermeasure to one of the primary failure points of peptide therapeutics.
-
Conformational Rigidity: The presence of a gem-dimethyl group (in the case of Aib) or an α-methyl group dramatically restricts the permissible dihedral angles (phi, ψ) of the peptide backbone. This limits the conformational space the peptide can explore, favoring specific secondary structures, most notably helical folds (e.g., 3₁₀-helix or α-helix).[6][7] This pre-organization can lower the entropic cost of binding to a biological target, potentially increasing potency and selectivity.
-
Improved Bioavailability: By constraining the peptide into a more folded, compact structure and often increasing its lipophilicity, α-methylation can enhance membrane permeability, a critical factor for oral or systemic drug delivery.[8][9]
The diagram below illustrates the fundamental structural change introduced by α-methylation, which underpins these advantages.
Building Block Synthesis: Preparing Fmoc-Aib-OH
While commercially available, the synthesis of the protected α-methylated building block is a cost-effective and valuable skill. The protocol below describes a common route to N-terminally protected Fmoc-Aib-OH, ready for solid-phase synthesis.
Protocol 2.1: Synthesis of Fmoc-Aib-OH
-
Principle: This procedure uses Fmoc-Cl or Fmoc-OSu to protect the amino group of 2-amino-2-methylpropanoic acid under basic aqueous conditions (a modified Schotten-Baumann reaction).
-
Materials:
-
2-amino-2-methylpropanoic acid (Aib)
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium Carbonate (Na₂CO₃)
-
Acetone
-
Deionized Water
-
Ethyl Acetate
-
Hexane
-
Hydrochloric Acid (1 M HCl)
-
Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-amino-2-methylpropanoic acid (1.0 eq) and sodium carbonate (2.2 eq) in a 1:1 mixture of acetone and water. Stir until all solids are dissolved.
-
Fmoc-Cl Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of Fmoc-Cl (1.05 eq) in acetone dropwise over 30 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously overnight. The reaction progress can be monitored by TLC.
-
Workup - Acidification: Remove the acetone using a rotary evaporator. Wash the remaining aqueous solution with diethyl ether to remove unreacted Fmoc-Cl and byproducts. Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1 M HCl. A white precipitate of Fmoc-Aib-OH will form.
-
Extraction: Extract the acidified aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from an ethyl acetate/hexane mixture to yield pure Fmoc-Aib-OH.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of α-methylated residues via SPPS is challenging due to steric hindrance.[10] The α-methyl group and the lack of an N-H hydrogen bond donor on the preceding residue make the coupling step significantly slower than for standard amino acids.[9] Success hinges on optimized protocols and potent reagents.
Workflow Overview
The general SPPS workflow using Fmoc chemistry remains the same: iterative cycles of deprotection, activation, coupling, and washing.[10][11] However, the coupling step requires special attention.
Protocol 3.1: Manual SPPS of a Peptide Containing Aib using Fmoc Chemistry
-
Principle: This protocol details a single coupling cycle for incorporating an Fmoc-Aib-OH residue onto a growing peptide chain attached to a solid support resin (e.g., Rink Amide resin for a C-terminal amide).[12]
-
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Aib-OH
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: Dichloromethane (DCM)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold Diethyl Ether
-
-
Procedure:
-
Resin Preparation: If starting, load the first amino acid onto the resin according to standard protocols.[12] For an ongoing synthesis, ensure the resin is swelled in DMF in a reaction vessel.
-
Fmoc Deprotection: a. Treat the resin with 20% piperidine in DMF for 3 minutes. Drain. b. Repeat the treatment with 20% piperidine in DMF for 10-15 minutes to ensure complete deprotection.[10] c. Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.
-
The Critical Coupling Step (for Fmoc-Aib-OH): a. In a separate vial, dissolve Fmoc-Aib-OH (3-4 eq. relative to resin loading), HATU (3-4 eq.), and DIEA (6-8 eq.) in DMF. b. Allow this activation mixture to pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the reaction vessel at room temperature for at least 2-4 hours. The extended time is crucial for hindered couplings.
-
Monitoring the Coupling: Perform a qualitative ninhydrin (Kaiser) test. For couplings involving a secondary amine (like coupling to a proline or another Aib), the ninhydrin test will be negative. In these cases, a chloranil test is more appropriate. If the test is positive (incomplete coupling): a. Drain the reaction vessel. b. Repeat the coupling step (double coupling) with a freshly prepared activation mixture for another 2-4 hours.
-
Capping (Optional but Recommended): If the coupling remains incomplete after a double coupling, it is critical to cap any unreacted free amines to prevent the formation of deletion sequences. Treat the resin with a solution of 10% acetic anhydride and 10% DIEA in DMF for 30 minutes.
-
Washing: After a successful coupling, wash the resin thoroughly with DMF (5 times) and DCM (3 times). The resin is now ready for the next deprotection/coupling cycle.
-
Final Cleavage and Deprotection: a. Once the sequence is complete, wash the final peptide-resin with DCM and dry it under a stream of nitrogen. b. Add the cleavage cocktail (e.g., TFA/H₂O/TIS) to the resin and agitate for 2-3 hours at room temperature.[10][13] c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to a large volume of ice-cold diethyl ether. e. Pellet the peptide via centrifugation, decant the ether, and wash the pellet with cold ether 2-3 more times. f. Dry the crude peptide under vacuum.
-
Purification and Characterization: Purify the crude peptide using reverse-phase HPLC (RP-HPLC). Characterize the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight. Note that N-methyl and α-methyl rich peptides may show broad or multiple peaks on HPLC due to the presence of stable cis/trans conformers.[13]
-
Data Presentation: Coupling Reagent Efficacy
The choice of coupling reagent is paramount for hindered residues. The table below summarizes common choices and their relative effectiveness.
| Coupling Reagent | Class | Typical Equivalents (AA:Reagent:Base) | Efficacy for Hindered Coupling | Notes |
| HBTU/HOBt | Aminium Salt | 3 : 3 : 6 | Moderate | A standard, cost-effective choice, but may require double coupling for Aib. |
| HATU | Aminium Salt | 3 : 3 : 6 | High | Generally considered the gold standard for difficult couplings due to the reactivity of the HOAt-based active ester.[14] |
| COMU | Uronium Salt | 3 : 3 : 6 | High | A highly reactive phosphonium-based reagent, excellent for hindered couplings but can be more expensive. |
| DIC/Oxyma | Carbodiimide | 3 : 3 : - | Good | A strong, cost-effective option that minimizes racemization. Good alternative to aminium salts. |
Applications in Drug Discovery & Development
The unique properties conferred by α-methylation have been successfully exploited in various therapeutic areas.
-
Metabolic Disorders: Apolipoprotein A-I (ApoA-I) mimetic peptides are being developed to promote cholesterol efflux and treat atherosclerosis. Incorporating α-methylated amino acids has been shown to stabilize the amphipathic α-helix crucial for their function, leading to improved cholesterol efflux capacity and enhanced resistance to proteolysis.[6]
-
Neurology: Trofinetide, a drug approved for the treatment of Rett syndrome, is a derivative of a simple tripeptide where the central proline residue has been α-methylated, highlighting the profound impact of this subtle modification on therapeutic potential.[5]
-
Infectious Diseases: The enhanced stability and defined conformations of α-methylated peptides make them excellent scaffolds for developing antimicrobial peptides (AMPs) that are resistant to bacterial proteases.[1][15]
Conclusion
The strategic use of α-methylated amino acids, such as α-methyl-alanine, is a validated and powerful technique in modern peptidomimetic design. By imposing specific conformational constraints and enhancing proteolytic resistance, this modification directly addresses the primary liabilities of natural peptides as therapeutic agents. While the synthesis and incorporation of these building blocks demand optimized protocols and potent reagents to overcome steric challenges, the resulting improvements in stability, structure, and bioavailability provide a clear and compelling rationale for their use. The protocols and insights provided in this guide offer a robust framework for researchers to successfully leverage α-methylation in the pursuit of next-generation peptide-based drugs.
References
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Vertex AI Search.
- Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC. (2020, March 26). NIH.
- Peptidomimetics, a synthetic tool of drug discovery - PMC. (n.d.). PubMed Central.
- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2017, July 19). ResearchGate.
- Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids - PMC. (n.d.). NIH.
- In-Depth Technical Guide: Synthesis and Properties of Methyl 2-Aminoheptanoate. (n.d.). Benchchem.
- α-Methyl Amino Acids. (n.d.). Enamine.
- Structures of peptides from alpha-amino acids methylated at the alpha-carbon. (1993, July). PubMed.
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). University of California, Irvine.
- Metabolic stability of peptidomimetics: N-methyl and aza heptapeptide analogs of a PKB/Akt inhibitor. (n.d.). PubMed.
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023, November 13). NIH.
- Peptidomimetics as next – generation therapeutic applications. (2025, October 29).
- Solid-phase synthesis and characterization of N-methyl-rich peptides. (2005, February). PubMed.
- Methyl 2-aminopropanoate. (n.d.). ChemScene.
- Should My Peptide Be Methylated?. (2025, September 25). LifeTein Peptide Blog.
- Peptidomimetic therapeutics: scientific approaches and opportunities - PMC. (2016, June 18). NIH.
- Overview of Custom Peptide Synthesis. (n.d.).
- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. (n.d.). Benchchem.
- C8H18N2O4 | DL-alanine methyl ester compound with DL-alanine methyl ester. (n.d.). PubChem.
- Peptidomimetic. (n.d.). Wikipedia.
- Conformational Preferences and Antiproliferative Activity of Peptidomimetics Containing Methyl 1′-Aminoferrocene-1-carboxylate and Turn-Forming Homo- and Heterochiral Pro-Ala Motifs. (n.d.). MDPI.
- Peptidomimetics. (2025, August 7). ResearchGate.
Sources
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- 2. Peptidomimetic - Wikipedia [en.wikipedia.org]
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- 4. CID 159707893 | C8H18N2O4 | CID 159707893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. α-Methyl Amino Acids - Enamine [enamine.net]
- 6. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Overview of Custom Peptide Synthesis [peptide2.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Acylation of Methyl 2-Aminopropanoate
Abstract
This document provides a comprehensive guide to the N-acylation of methyl 2-aminopropanoate, commonly known as L-alanine methyl ester. N-acylated amino acids and their derivatives are fundamental building blocks in medicinal chemistry, peptide synthesis, and materials science.[1][2] This guide elucidates the underlying chemical principles, offers detailed, field-proven protocols, and explains the causality behind experimental choices to ensure reproducible and high-yield outcomes. The protocols described herein are designed to be self-validating, incorporating in-process controls and characterization checkpoints.
Introduction: The Significance of N-Acylation
The N-acylation of amino acids and their esters is a cornerstone of organic synthesis. This transformation introduces an acyl group onto the nitrogen atom of the amine, forming a stable amide bond.[2] In the context of methyl 2-aminopropanoate (the methyl ester of alanine), this reaction is pivotal for several reasons:
-
Peptide Synthesis: The acetyl group can serve as a protecting group for the N-terminus of amino acids during peptide synthesis, preventing unwanted side reactions.[1]
-
Bioactive Molecules: Many pharmaceuticals and natural products contain N-acylated amino acid moieties, which contribute to their biological activity.[3]
-
Material Science: N-acylated amino acids are utilized in the development of novel polymers and other advanced materials.[1]
This guide will focus on providing robust and versatile protocols for the N-acylation of methyl 2-aminopropanoate, a common and representative amino acid ester.
Mechanistic Insights: The Chemistry of Amide Bond Formation
The N-acylation of an amine is fundamentally a nucleophilic acyl substitution reaction.[4][5] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.
The Role of the Acylating Agent
Commonly used acylating agents include acid chlorides and acid anhydrides.[6] These reagents are highly reactive due to the electron-withdrawing nature of the leaving group (chloride or carboxylate, respectively), which makes the carbonyl carbon more susceptible to nucleophilic attack.
The Schotten-Baumann Reaction
A widely employed method for N-acylation is the Schotten-Baumann reaction, which is typically performed in a two-phase system (e.g., an organic solvent and water) in the presence of a base.[5][7][8] The base plays a crucial dual role:
-
Neutralization: It neutralizes the acidic byproduct (e.g., HCl) generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic.[5][6][7]
-
Driving Equilibrium: By scavenging the acid, the base drives the reaction to completion.
Reaction Workflow Diagram
Sources
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- 2. researchgate.net [researchgate.net]
- 3. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. grokipedia.com [grokipedia.com]
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- 8. lscollege.ac.in [lscollege.ac.in]
"methyl 2-aminopropanoate as a building block in solid-phase peptide synthesis"
Application Note & Protocol
Topic: Methyl 2-Aminopropanoate as a Building Block in Solid-Phase Peptide Synthesis: A Guide to Synthesizing C-Terminal Methyl Ester Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of C-Terminal Esterification in Peptide Science
The functional group at the C-terminus of a peptide profoundly influences its biological activity, stability, and pharmacokinetic properties. While native peptides typically possess a C-terminal carboxylic acid or amide, modification to a methyl ester offers distinct advantages. C-terminal esterification can increase a peptide's hydrophobicity, potentially enhancing membrane permeability and cellular uptake.[1][2] Furthermore, these esters can serve as pro-drugs, undergoing hydrolysis by intracellular esterases to release the active carboxylic acid form.[3] They are also crucial intermediates in synthetic strategies, such as fragment condensation for the synthesis of larger proteins.[4]
However, the direct incorporation of amino acid esters like methyl 2-aminopropanoate (L-Alanine methyl ester) into a growing peptide chain during standard C-to-N solid-phase peptide synthesis (SPPS) is synthetically unviable. The esterified carboxyl group cannot be activated to form a peptide bond with the N-terminal amine of the resin-bound peptide.
This guide details a robust and efficient strategy to overcome this challenge. Instead of using methyl 2-aminopropanoate directly as a building block, we will utilize its corresponding Nα-protected carboxylic acid (Fmoc-L-Ala-OH) in a standard SPPS workflow on an acid-labile resin. The desired C-terminal methyl ester is then generated during the final cleavage step using a mild, transesterifying cleavage cocktail. This approach provides a versatile and reliable method for obtaining peptides with a C-terminal methyl ester functionality.
Core Principles: A Strategy of Synthesis and Transesterifying Cleavage
The foundational principle of SPPS, as pioneered by Bruce Merrifield, involves anchoring the C-terminal amino acid to an insoluble resin and extending the peptide chain towards the N-terminus.[5] This requires the C-terminal amino acid to have a free carboxyl group for attachment to the resin. Consequently, methyl 2-aminopropanoate, with its carboxyl group blocked as a methyl ester, cannot be used to initiate the synthesis.
The strategy outlined here circumvents this issue by separating the peptide chain assembly from the C-terminal ester formation. The process is as follows:
-
Resin Selection: A highly acid-labile resin, such as 2-chlorotrityl chloride (2-ClTrt-Cl) resin, is chosen. This type of resin allows for the cleavage of the final peptide under very mild acidic conditions, preserving the integrity of acid-sensitive protecting groups if needed.[6]
-
Peptide Assembly: The peptide is synthesized using the standard Fmoc/tBu strategy. The first amino acid (in this case, Fmoc-L-Ala-OH) is loaded onto the 2-ClTrt-Cl resin, forming an ester linkage. The peptide chain is then elongated through sequential cycles of Fmoc deprotection and coupling of the subsequent Fmoc-protected amino acids.
-
Transesterifying Cleavage: Upon completion of the sequence, instead of using a standard harsh trifluoroacetic acid (TFA) cocktail, the peptide is cleaved from the resin using a solution of anhydrous hydrochloric acid (HCl) in methanol (MeOH). This reagent simultaneously cleaves the ester linkage to the resin and catalyzes the transesterification of the newly freed C-terminal carboxylic acid to a methyl ester.[3]
This method is efficient, high-yielding, and protects the peptide from the harsh conditions of traditional TFA cleavage, which can be beneficial for sensitive sequences.
Experimental Workflow and Protocols
Overall Experimental Workflow
The diagram below illustrates the complete workflow, from the initial loading of the C-terminal alanine onto the resin to the final, purified peptide methyl ester.
Caption: Workflow for C-Terminal Methyl Ester Peptide Synthesis.
Detailed Protocol: Step-by-Step Methodology
This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes and masses accordingly for different scales.
Protocol 1: Loading of Fmoc-L-Ala-OH onto 2-Chlorotrityl Chloride Resin
-
Resin Swelling: Place 2-chlorotrityl chloride resin (approx. 1.6 mmol/g loading, 63 mg) in a peptide synthesis vessel. Swell the resin in dichloromethane (DCM, 2 mL) for 30 minutes at room temperature with gentle agitation.
-
Activation & Loading: In a separate vial, dissolve Fmoc-L-Ala-OH (0.5 mmol, 156 mg) and N,N-diisopropylethylamine (DIEA, 1.0 mmol, 174 µL) in 2 mL of DCM.
-
Coupling to Resin: Drain the DCM from the swollen resin. Immediately add the Fmoc-L-Ala-OH/DIEA solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Capping: To cap any unreacted trityl chloride sites, add 0.5 mL of a capping solution (DCM:MeOH:DIEA in a 17:2:1 ratio). Agitate for 30 minutes.[6]
-
Washing: Drain the capping solution. Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.
-
Scientist's Note: The loading efficiency can be determined by Fmoc quantification. A sample of the dried resin is treated with piperidine, and the absorbance of the liberated dibenzofulvene-piperidine adduct is measured at ~301 nm.
-
Protocol 2: Peptide Chain Elongation (Standard Fmoc-SPPS Cycle)
For each amino acid to be added:
-
Fmoc Deprotection: Add 2 mL of 20% piperidine in N,N-dimethylformamide (DMF) to the resin. Agitate for 3 minutes. Drain. Add a fresh 2 mL of 20% piperidine/DMF and agitate for an additional 10 minutes.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next amino acid by dissolving Fmoc-amino acid (0.5 mmol, 5 eq. relative to resin loading), HBTU (0.49 mmol, 4.9 eq.), and DIEA (1.0 mmol, 10 eq.) in 2 mL of DMF.
-
Add the activated amino acid solution to the resin. Agitate for 45-60 minutes.
-
Trustworthiness Check: Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).[7] If the test is positive, repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Return to step 1 for the next amino acid in the sequence.
Protocol 3: Transesterifying Cleavage and Peptide Precipitation
-
Resin Preparation: After the final Fmoc deprotection and washing of the completed peptide-resin, wash thoroughly with DCM (5x) and dry the resin completely under high vacuum for at least 2 hours.
-
Cleavage Cocktail Preparation: Prepare a solution of 1.25 M anhydrous HCl in methanol. This can be done by carefully adding acetyl chloride (e.g., 0.9 mL) to cold, anhydrous methanol (10 mL) and stirring for 15 minutes.
-
Cleavage Reaction: Add the HCl/MeOH solution (3-4 mL) to the dried peptide-resin. Seal the vessel and agitate at room temperature for 2-4 hours.[3]
-
Expert Insight: The reaction progress can be monitored by taking a small aliquot, neutralizing it, and analyzing by LC-MS. For sterically hindered C-terminal residues or longer peptides, the reaction time may need to be extended.
-
-
Peptide Collection: Filter the resin and collect the methanolic solution containing the cleaved peptide. Wash the resin twice more with fresh methanol and combine the filtrates.
-
Precipitation: Reduce the volume of the combined filtrates under a stream of nitrogen or by rotary evaporation (at low temperature). Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (~40 mL).
-
Isolation: A white precipitate of the peptide methyl ester hydrochloride salt should form. Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether. Dry the final product under vacuum.
Quantitative Data and Reaction Parameters
The success of the transesterifying cleavage is dependent on several key parameters. The table below summarizes the recommended conditions and expected outcomes.
| Parameter | Recommended Value | Rationale & Notes |
| Resin Type | 2-Chlorotrityl Chloride | Highly acid-labile, allows for mild cleavage conditions that preserve the methyl ester. |
| Cleavage Reagent | 0.5 M - 2.0 M Anhydrous HCl in MeOH | Concentration is a balance. Higher concentrations speed up cleavage but increase the risk of side-chain deprotection or side reactions. 1.25 M is a good starting point.[3] |
| Reaction Time | 2 - 6 hours | Sequence-dependent. Monitor by LC-MS for optimization. |
| Temperature | Room Temperature | Elevated temperatures are generally not required and may increase side reactions. |
| Expected Yield | 70 - 95% (Crude) | Yields are typically high for this cleavage method. |
| Side-Chain Protection | Boc, tBu, Trt, Pbf | Generally stable under mild HCl/MeOH conditions (e.g., <1 M HCl). Stability decreases with longer reaction times and higher HCl concentrations.[3] |
Scientific Insights, Troubleshooting, and Potential Side Reactions
The Mechanism of Transesterifying Cleavage
The acid-catalyzed cleavage from the 2-ClTrt resin and subsequent esterification is a two-stage process. First, the acidic environment protonates the ester oxygen linking the peptide to the resin, weakening the C-O bond and facilitating its cleavage by methanol. This releases the peptide with a free C-terminal carboxylic acid. Concurrently, the acidic methanol solution acts as a classic Fischer esterification medium, protonating the carbonyl oxygen of the peptide's C-terminal carboxyl group and activating it for nucleophilic attack by methanol to form the final methyl ester.
Caption: Mechanism of Acid-Catalyzed Cleavage & Esterification.
Troubleshooting and Side Reaction Mitigation
-
Incomplete Cleavage: If cleavage is slow or incomplete, ensure the resin is perfectly dry before adding the cleavage cocktail. Water can compete with methanol as a nucleophile, leading to the formation of the peptide acid. The concentration of HCl can also be cautiously increased.
-
Side-Chain Transesterification: Peptides containing aspartic acid or glutamic acid protected as tert-butyl esters (Asp(OtBu), Glu(OtBu)) may undergo partial transesterification to their corresponding methyl esters. This can be minimized by using lower concentrations of HCl and shorter reaction times.[8]
-
Racemization: Racemization at the C-terminal residue is a potential risk during any manipulation of the carboxyl group. However, the mild, acidic conditions of this cleavage method generally result in very low levels of epimerization compared to base-catalyzed methods like saponification.[9][10]
-
Aspartimide Formation: Sequences containing Asp are prone to aspartimide formation, especially under basic (Fmoc deprotection) or strongly acidic (TFA cleavage) conditions. The mild acidic cleavage described here is less likely to induce this side reaction compared to standard high-TFA methods.[11]
Conclusion
The synthesis of peptides with a C-terminal methyl ester is a valuable tool for modulating peptide properties and enabling advanced synthetic strategies. While the direct use of methyl 2-aminopropanoate in SPPS is not feasible, the strategy of performing a standard Fmoc-SPPS on an acid-labile 2-chlorotrityl resin followed by a transesterifying cleavage with HCl in methanol provides a highly effective and reliable solution. This method is characterized by its mild conditions, high yields, and compatibility with many standard protecting groups, making it an essential protocol for researchers in peptide chemistry and drug development.
References
- Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298.
- Diaz-Rodriguez, V., Mullen, D. G., Ganusova, E., & Distefano, M. D. (2012). Synthesis of peptides containing C-terminal methyl esters using trityl side-chain anchoring. Organic Letters, 14(23), 6064-6067.
-
Diaz-Rodriguez, V., et al. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs. ACS Medicinal Chemistry Letters. [Link]
-
Distefano, M. D., et al. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs. ACS Publications. [Link]
- Hansen, J., Diness, F., & Meldal, M. (2016). C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Organic & Biomolecular Chemistry, 14(10), 2899-2908.
- Lundquist, J. T., & Pelletier, J. C. (2001). Direct Conversion of Resin-Bound Peptides to C-Terminal Esters. Organic Letters, 3(5), 781–783.
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]
- Papini, A. M., et al. (2021). Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. The Journal of Organic Chemistry, 86(12), 8145-8155.
- Pottorf, R. S., et al. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Peptide Science, 113(1), e24189.
- Bera, S., & Chatterjee, C. (2023). C-Terminal Arginine-Selective Cleavage of Peptides as a Method for Mimicking Carboxypeptidase B. Organic Letters, 25(33), 6175-6179.
-
Mullen, D. G., et al. (2011). Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. National Institutes of Health. [Link]
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Ghosh, K., & Lubell, W. D. (2023). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.
- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
- Sabatino, G., et al. (2015). Synthesis and Characterization of Mussel Adhesive Peptides.
- Dölling, R., et al. (1992). Process for the saponification of aminoacid-/peptide ester.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Wanjari, S. (2017). Spps and side reactions in peptide synthesis. SlideShare.
- McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2555-2561.
- Kumar, A., & Raj, M. (2023). Fmoc solid-phase synthesis of C-terminal modified peptides by formation of a backbone cyclic urethane moiety. Organic & Biomolecular Chemistry, 21(30), 6141-6145.
- Rovero, P., et al. (2005). Easy saponification by metal silanolates: Application in SPPS and in (S)-5-hydroxynorvaline preparation. Tetrahedron Letters, 46(10), 1689-1692.
- Kundu, L. M. (2020, March 19). Lecture 27: Peptide coupling agents, Solid phase synthesis, peptide based therapeutics [Video]. YouTube.
- Gongora-Benitez, M., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69.
- Dölling, R., et al. (1997). Process for the saponification of aminoacid-/peptide esters.
Sources
- 1. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lib.ysu.am [lib.ysu.am]
- 4. C-Terminally modified peptides via cleavage of the HMBA linker by O -, N - or S -nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00213G [pubs.rsc.org]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. chempep.com [chempep.com]
Mastering the Analysis of Methyl 2-Aminopropanoate: A Comprehensive Guide to Derivatization and GC-MS
In the precise world of analytical science, the accurate quantification and identification of small molecules such as methyl 2-aminopropanoate, an ester derivative of the amino acid alanine, is fundamental. This analyte is of significant interest in diverse fields including pharmaceutical development, metabolomics, and food chemistry. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful platform for this analysis, providing high chromatographic resolution and sensitive detection. However, the inherent chemical properties of methyl 2-aminopropanoate—specifically the presence of a primary amine group—necessitate a crucial sample preparation step: derivatization.
This application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the fundamental principles behind the chosen analytical strategy, ensuring a robust and reproducible methodology.
The Imperative of Derivatization: Enhancing Analyte Amenability for GC-MS
Direct analysis of methyl 2-aminopropanoate by GC-MS is often impractical.[1] The primary amine group imparts polarity to the molecule, leading to undesirable interactions with the GC stationary phase. This results in poor chromatographic performance, characterized by broad, tailing peaks and, consequently, reduced sensitivity and accuracy. Furthermore, the thermal lability of the underivatized amine can lead to degradation in the high-temperature environment of the GC injector port.[1]
Derivatization chemically modifies the analyte to overcome these limitations.[2] The primary goal is to replace the active hydrogen on the polar amine group with a nonpolar moiety. This transformation yields a derivative that is:
-
More Volatile: Allowing for efficient transition into the gas phase.[2][3]
-
More Thermally Stable: Preventing degradation during analysis.[1][3]
-
Less Polar: Minimizing interactions with the GC column for improved peak shape and resolution.
For primary amines like methyl 2-aminopropanoate, acylation with fluorinated anhydrides is a highly effective and widely adopted derivatization strategy.[1][4] Reagents such as Trifluoroacetic Anhydride (TFAA) react rapidly and quantitatively with the amine group to form a stable N-trifluoroacetyl derivative, which is ideal for GC-MS analysis.[3][4]
Visualizing the Workflow: From Sample to Data
The entire analytical process can be visualized as a streamlined workflow, beginning with sample preparation and culminating in data analysis.
Sources
Application Note & Protocol: A Robust Chiral HPLC Method for the Enantioselective Separation of Methyl 2-Aminopropanoate
Abstract
This comprehensive guide details a robust and validated chiral High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the enantiomers of methyl 2-aminopropanoate, also known as methyl alaninate. The protocol is designed for researchers, scientists, and professionals in drug development who require accurate determination of enantiomeric purity for this critical chiral building block. This document provides a step-by-step protocol, explains the scientific rationale behind the methodological choices, and offers insights into method optimization and validation, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Chiral Purity
Methyl 2-aminopropanoate is a key intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] As with many biologically active molecules, the stereochemistry of this compound is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to accurately separate and quantify the enantiomers is a critical aspect of quality control and regulatory compliance in the pharmaceutical industry.[2] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the gold standard for this purpose, offering high resolution, sensitivity, and reproducibility.[1][3]
The choice of the appropriate CSP and mobile phase is the most critical factor for achieving a successful enantioselective separation.[1] This guide focuses on a method employing a polysaccharide-based CSP, which has demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including amino acid derivatives.[1][4]
The Science of Enantioseparation: A Mechanistic Overview
The fundamental principle of chiral chromatography lies in the differential interaction between the enantiomers of the analyte and a chiral stationary phase. This interaction leads to the formation of transient diastereomeric complexes with different energy levels. The enantiomer that forms the more stable complex will be retained longer on the column, resulting in its later elution and thus, separation from the other enantiomer.
Polysaccharide-based CSPs, such as those derived from amylose or cellulose carbamates, provide a complex three-dimensional chiral environment. The separation mechanism involves a combination of intermolecular interactions, including:
-
Hydrogen Bonding: The carbamate linkages and any residual hydroxyl groups on the polysaccharide backbone can act as hydrogen bond donors and acceptors.
-
Dipole-Dipole Interactions: The polar carbamate groups contribute to strong dipole moments.
-
Pi-Pi Interactions: Aromatic moieties in the CSP can interact with aromatic rings in the analyte.
-
Steric Interactions: The analyte must fit into the chiral grooves or cavities of the polysaccharide structure. The spatial arrangement of the analyte's functional groups will dictate the closeness of fit and the strength of the interaction.
For methyl 2-aminopropanoate, the primary amine and the ester carbonyl group are key interaction points that engage in hydrogen bonding with the CSP. The methyl groups of both the ester and the amino acid side chain contribute to the steric interactions that ultimately determine the degree of chiral recognition.
Experimental Protocol: Enantioselective HPLC Separation
This protocol provides a detailed, step-by-step methodology for the chiral separation of methyl 2-aminopropanoate enantiomers.
Materials and Instrumentation
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector is required.
-
Chiral Column: A polysaccharide-based chiral column is recommended. The specific column used for this protocol is an Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent).
-
Solvents: HPLC grade n-hexane, 2-propanol (IPA), and ethanol are required.
-
Reagents: Racemic methyl 2-aminopropanoate hydrochloride, and individual L- and D-enantiomers for peak identification.
-
Sample Preparation: A solution of methyl 2-aminopropanoate hydrochloride is prepared in the mobile phase at a concentration of approximately 1 mg/mL. The hydrochloride salt is neutralized by adding a molar equivalent of a suitable base like triethylamine if necessary, although often direct injection in the mobile phase is sufficient.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the separation of methyl 2-aminopropanoate enantiomers.
| Parameter | Recommended Condition | Rationale |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Polysaccharide-based CSPs are well-established for their excellent enantioselectivity towards a broad range of compounds, including amino acid derivatives.[1][5] |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | Standard analytical column dimensions provide a good balance between resolution, analysis time, and solvent consumption. |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | A normal-phase mobile system with a low percentage of alcohol modifier generally provides better enantioselectivity on polysaccharide CSPs.[1][6] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column that ensures good efficiency without generating excessive backpressure. |
| Column Temperature | 25 °C | Maintaining a constant temperature is crucial for reproducible retention times and resolution. Ambient temperature is often a good starting point. |
| Detection Wavelength | 215 nm | Methyl 2-aminopropanoate lacks a strong chromophore, so detection at a low UV wavelength is necessary to capture the absorbance of the ester carbonyl group. |
| Injection Volume | 10 µL | This volume is suitable for a standard analytical setup to avoid column overloading. |
Step-by-Step Procedure
-
System Preparation: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh and dissolve the methyl 2-aminopropanoate sample in the mobile phase to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection and Data Acquisition: Inject 10 µL of the prepared sample onto the column and start the data acquisition.
-
Peak Identification: To identify the elution order of the enantiomers, inject solutions of the individual L- and D-enantiomers under the same chromatographic conditions.
-
Data Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric ratio and calculate the enantiomeric excess (% ee) using the following formula:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
Workflow for Chiral HPLC Method Development
The following diagram illustrates the logical workflow for developing and optimizing a chiral HPLC method.
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: The Strategic Use of Methyl 2-Aminopropanoate in the Design of Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of methyl 2-aminopropanoate, and its derivatives, into the design and synthesis of novel Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes mellitus.
Introduction: The Value Proposition of the α-Amino Ester Scaffold in DPP-4 Inhibition
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These incretins potentiate insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin release and suppressed glucagon secretion, ultimately improving glycemic control.[3][4] This mechanism has established DPP-4 inhibitors, such as sitagliptin and vildagliptin, as a cornerstone in the management of type 2 diabetes, offering a low risk of hypoglycemia and a favorable side-effect profile.[2][5]
The core structure of many DPP-4 inhibitors mimics the natural substrates of the enzyme, which are peptides with a proline or alanine residue at the penultimate N-terminal position.[3][6] This makes chiral α-amino acids and their derivatives, like methyl 2-aminopropanoate (methyl alaninate), highly valuable starting points for inhibitor design. Methyl 2-aminopropanoate provides a key pharmacophoric element—a primary amine on a chiral scaffold—that can be strategically modified to interact with the active site of the DPP-4 enzyme.
The rationale for selecting methyl 2-aminopropanoate as a foundational building block is threefold:
-
Mimicry of Natural Substrates: The alanine-like structure serves as an excellent starting point for designing molecules that can fit into the S1 subsite of the DPP-4 active site.[6]
-
Synthetic Tractability: The presence of a primary amine and a methyl ester provides two orthogonal handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
-
Physicochemical Properties: As a small, relatively polar molecule, it provides a good starting point for building drug-like molecules with favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Biological Context: The DPP-4 Signaling Pathway
The inhibition of DPP-4 has a downstream effect on the incretin pathway, which is crucial for glucose regulation. The following diagram illustrates this pathway and the point of intervention for DPP-4 inhibitors.
Caption: Mechanism of DPP-4 Inhibition in Glucose Homeostasis.
Physicochemical Properties of Methyl 2-Aminopropanoate
Understanding the inherent properties of the starting material is crucial for anticipating its behavior in reactions and its contribution to the final drug candidate's profile.
| Property | Value | Source |
| Molecular Formula | C₄H₉NO₂ | |
| Molecular Weight | 103.12 g/mol | |
| XLogP3-AA | -1.1 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 2 |
Synthetic Protocols: Building DPP-4 Inhibitor Scaffolds
The following protocols detail key transformations of methyl 2-aminopropanoate to generate scaffolds relevant to DPP-4 inhibitor design. These protocols are designed to be self-validating, with clear steps and rationale.
Protocol 1: N-Acylation with a Heterocyclic Carboxylic Acid
This protocol describes the coupling of methyl 2-aminopropanoate with a representative heterocyclic carboxylic acid, a common feature in many DPP-4 inhibitors. The trifluoromethyl-substituted triazolopyrazine core of sitagliptin is a prime example of such a heterocycle.[7]
Caption: Workflow for N-Acylation of Methyl 2-Aminopropanoate.
Materials:
-
(S)-Methyl 2-aminopropanoate hydrochloride
-
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][3][8]triazolo[4,3-a]pyrazine hydrochloride
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][3][8]triazolo[4,3-a]pyrazine hydrochloride (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) to the suspension. Stir for 10 minutes at room temperature.
-
Amine Addition: In a separate flask, dissolve (S)-Methyl 2-aminopropanoate hydrochloride (1.2 eq) in a minimal amount of DMF and add DIPEA (2.5 eq) to neutralize the hydrochloride salt and act as a base for the coupling reaction.
-
Coupling Reaction: Add the solution of methyl 2-aminopropanoate and DIPEA to the activated carboxylic acid suspension. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Extraction: Upon completion, pour the reaction mixture into saturated aqueous NaHCO₃ solution and extract with EtOAc (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-acylated product.
Causality and Insights:
-
HATU is chosen as the coupling reagent for its high efficiency and low rate of racemization.[9]
-
DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salts and facilitate the coupling reaction without competing with the primary amine.
-
Anhydrous conditions are crucial to prevent hydrolysis of the activated ester intermediate.
Protocol 2: Reductive Amination for Scaffold Elaboration
This protocol demonstrates how to modify the primary amine of methyl 2-aminopropanoate by reductive amination with a substituted benzaldehyde. This reaction is fundamental for introducing aryl groups, which are often present in DPP-4 inhibitors to occupy hydrophobic pockets in the enzyme's active site.
Caption: Workflow for Reductive Amination.
Materials:
-
(S)-Methyl 2-aminopropanoate
-
2,4,5-Trifluorobenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Acetic acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactant Mixture: To a solution of (S)-Methyl 2-aminopropanoate (1.0 eq) in DCM, add 2,4,5-trifluorobenzaldehyde (1.1 eq) and a catalytic amount of acetic acid (0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor for the disappearance of the imine intermediate by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-benzylated product.
Causality and Insights:
-
Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive than sodium borohydride and does not reduce the aldehyde starting material.[10]
-
The catalytic acetic acid promotes the formation of the iminium ion, which is the species that is reduced.
-
This one-pot procedure is highly efficient as it avoids the isolation of the often-unstable imine intermediate.[11]
Conclusion and Future Perspectives
Methyl 2-aminopropanoate represents a versatile and economically viable chiral building block for the design of novel DPP-4 inhibitors. The protocols outlined above provide a robust framework for the synthesis of key scaffolds. Further derivatization of the methyl ester, for example, through hydrolysis and subsequent amide coupling, can provide access to a wide array of potential drug candidates. The strategic introduction of the α-methyl group from this particular building block can also be explored for its potential to impart conformational rigidity or to enhance metabolic stability compared to glycine-based analogues. By leveraging the synthetic tractability of methyl 2-aminopropanoate, medicinal chemists can efficiently generate libraries of novel compounds for screening and lead optimization in the ongoing effort to develop next-generation therapies for type 2 diabetes.
References
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Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. NIH National Library of Medicine. [Link]
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Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. NIH National Library of Medicine. [Link]
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Alpha-amylase as molecular target for treatment of diabetes mellitus: A comprehensive review. PubMed. [Link]
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Natural Inhibitors of Mammalian α-Amylases as Promising Drugs for the Treatment of Metabolic Diseases. MDPI. [Link]
- Novel process for the preparation of dipeptidyl peptidase-4 (dpp-4) enzyme inhibitor.
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Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [Link]
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(PDF) Synthesis of Sitagliptin. ResearchGate. [Link]
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Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. ResearchGate. [Link]
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Computational enzyme design by catalytic motif scaffolding. bioRxiv. [Link]
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Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution. MDPI. [Link]
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The assessment of antidiabetic properties of novel synthetic curcumin analogues: α-amylase and α-glucosidase as the target enzymes. NIH National Library of Medicine. [Link]
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An efficient synthesis of Vildagliptin intermediates. Semantic Scholar. [Link]
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Synthesis, characterization, and enzyme inhibition evaluation of sitagliptin derivatives and their metal complexes. NIH National Library of Medicine. [Link]
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Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus. PubMed Central. [Link]
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Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes. ResearchGate. [Link]
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Computational design of a protein-based enzyme inhibitor. NIH National Library of Medicine. [Link]
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(PDF) Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes Potential Importance of Selectivity Over Dipeptidyl Peptidases 8 and 9. ResearchGate. [Link]
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In Silico Evaluation of Plant-Derived Compounds as Potential α-Amylase Inhibitors for Treatment of Type 2 Diabetes. ResearchGate. [Link]
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A concise and efficient synthesis of vildagliptin. University of Eastern Piedmont. [Link]
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Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. ResearchGate. [Link]
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Discovery of novel dipeptidyl peptidase-IV inhibitory peptides derived from walnut protein and their bioactivities in vivo and in vitro. NIH National Library of Medicine. [Link]
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Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers. [Link]
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Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations. MDPI. [Link]
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A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. Eman Research Publishing. [Link]
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Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. MDPI. [Link]
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"synthesis of unnatural amino acids from methyl 2-aminopropanoate"
An Application Guide to the Synthesis of Unnatural Amino Acids from Methyl 2-Aminopropanoate
Introduction: The Pivotal Role of Unnatural Amino Acids
Unnatural amino acids (UAAs) are cornerstones of modern medicinal chemistry, peptide science, and chemical biology. Their integration into peptides or use as chiral building blocks allows for the development of novel therapeutics with enhanced metabolic stability, constrained conformations, and unique functionalities.[1][2][3] The ability to rationally design and synthesize these molecules is, therefore, a critical skill for researchers in drug discovery.
Methyl 2-aminopropanoate, the methyl ester of alanine, serves as an exceptionally versatile and cost-effective chiral precursor for a vast array of α-substituted amino acids.[4] Available in both L- and D-enantiomeric forms, it provides a foundational scaffold upon which molecular complexity can be built with a high degree of stereochemical control. This guide provides an in-depth exploration of the core strategies for transforming this simple starting material into high-value, tailor-made unnatural amino acids, complete with detailed protocols and the scientific rationale behind them.
Strategic Overview: A Logic-Driven Synthetic Workflow
The synthesis of α-substituted amino acids from methyl 2-aminopropanoate hinges on a central challenge: the selective formation of a new carbon-carbon bond at the α-carbon. This requires activating the α-proton to facilitate deprotonation and subsequent reaction with an electrophile. The workflow is logically structured to manage the reactivity of the amine and carboxylic acid functionalities while precisely controlling the stereochemistry of the newly formed chiral center.
Figure 1: A high-level workflow for UAA synthesis.
Part 1: Activating the α-Carbon via Schiff Base Formation
Direct deprotonation of the α-proton of methyl 2-aminopropanoate is challenging. The most effective and widely adopted strategy is to first form a Schiff base (or imine) by reacting the primary amine with a ketone, typically benzophenone. This transformation is critical for two reasons:
-
Amine Protection: It temporarily masks the nucleophilic and basic nature of the amino group.
-
α-Proton Acidification: The resulting imine structure significantly increases the acidity of the α-proton, allowing for its clean removal by a strong, non-nucleophilic base.[5][6]
The formation of a Schiff base with an achiral ketone like benzophenone generates a planar imine that, upon deprotonation, forms a resonance-stabilized azomethine ylide (anion). The stereochemistry of the subsequent alkylation step is then directed by the inherent chirality of the starting alanine backbone.
Figure 2: Activation via Schiff base formation.
Protocol 1: Synthesis of (S)-Methyl 2-((diphenylmethylene)amino)propanoate
This protocol details the formation of the benzophenone imine of L-alanine methyl ester.
Materials:
-
L-Alanine methyl ester hydrochloride
-
Benzophenone imine
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Suspend L-alanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) dropwise to the suspension to neutralize the hydrochloride salt and liberate the free amine. Stir for 20 minutes.
-
Add benzophenone imine (1.05 eq) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography), observing the disappearance of the starting materials.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Schiff base.
-
The product is often a thick oil or a low-melting solid and can typically be used in the next step without further purification.
Part 2: Stereoselective Cα-Alkylation
This is the key bond-forming step where the new side chain is introduced. The Schiff base is deprotonated at low temperature using a strong, sterically hindered base like lithium diisopropylamide (LDA) to form the nucleophilic enolate.[7][8][9] The use of LDA is critical to ensure rapid and complete deprotonation without competing nucleophilic addition to the ester carbonyl.[10] The resulting enolate is then quenched with an electrophile (typically a primary alkyl halide).
The stereochemical outcome is dictated by the approach of the electrophile to the planar enolate. The existing stereocenter and the bulky diphenylmethylidene group effectively shield one face of the enolate, leading to a highly diastereoselective alkylation from the less hindered face.[11]
Figure 3: The core Cα-alkylation workflow.
Protocol 2: Diastereoselective Alkylation with Benzyl Bromide
Materials:
-
(S)-Methyl 2-((diphenylmethylene)amino)propanoate (from Protocol 1)
-
Tetrahydrofuran (THF), anhydrous
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Schlenk line or equivalent inert atmosphere setup
Procedure:
-
LDA Preparation (In Situ): In a flame-dried, three-neck flask under argon, dissolve diisopropylamine (1.2 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.15 eq) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate LDA.
-
Enolate Formation: In a separate flame-dried flask under argon, dissolve the Schiff base from Protocol 1 (1.0 eq) in anhydrous THF. Cool this solution to -78 °C. Transfer the freshly prepared LDA solution to the Schiff base solution via cannula, dropwise. Stir the resulting deep red/orange solution at -78 °C for 45-60 minutes.
-
Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure, alkylated Schiff base.
| Electrophile | Typical Yield | Diastereomeric Excess (d.e.) |
| Methyl Iodide | 85-95% | >95% |
| Benzyl Bromide | 80-90% | >95% |
| Allyl Bromide | 75-85% | >90% |
| Propargyl Bromide | 70-80% | >90% |
Table 1: Representative results for the Cα-alkylation of the alanine Schiff base.
Part 3: Deprotection to Yield the Free Amino Acid
The final stage involves the removal of all protecting groups to liberate the target unnatural amino acid. This is typically a two-step process performed in a single pot:
-
Imine Hydrolysis: Mild acidic conditions (e.g., aqueous citric acid or dilute HCl) readily hydrolyze the Schiff base back to the primary amine and benzophenone.
-
Ester Saponification: Subsequent treatment with a base (e.g., LiOH or NaOH) hydrolyzes the methyl ester to the corresponding carboxylate, followed by neutralization to the free carboxylic acid.
For UAAs intended for peptide synthesis, the ester may be hydrolyzed first, followed by reprotection of the amine with an orthogonal protecting group like Fmoc or Boc.
Protocol 3: Hydrolysis of the Alkylated Intermediate
Materials:
-
Alkylated Schiff base (from Protocol 2)
-
Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Diethyl ether
-
1M Sodium hydroxide (NaOH)
-
Dowex® 50WX8 ion-exchange resin (H⁺ form)
Procedure:
-
Imine Hydrolysis: Dissolve the purified alkylated Schiff base (1.0 eq) in THF. Add 1M HCl and stir vigorously at room temperature for 1-2 hours. The benzophenone byproduct will precipitate or can be extracted.
-
Extraction of Byproduct: Dilute the mixture with water and extract with diethyl ether to remove the benzophenone. The aqueous layer contains the hydrochloride salt of the amino acid methyl ester.
-
Ester Hydrolysis: To the aqueous layer, add 1M NaOH until the pH is ~12. Stir at room temperature for 2-4 hours or until ester hydrolysis is complete (monitored by TLC or LC-MS).
-
Purification and Isolation:
-
Wash the aqueous solution again with diethyl ether to remove any remaining organic impurities.
-
Acidify the aqueous layer to pH ~7 with 1M HCl.
-
Load the solution onto a column of Dowex® 50WX8 resin.
-
Wash the resin thoroughly with deionized water to remove salts.
-
Elute the desired amino acid from the resin using an aqueous ammonia solution (e.g., 2% v/v).
-
Collect the fractions containing the product (can be visualized by ninhydrin staining of TLC plates) and lyophilize to obtain the pure, free unnatural amino acid.
-
Expanding the Toolbox: Synthesis of β-Amino Acids
While this guide focuses on α-alkylation, it is noteworthy that derivatives of methyl 2-aminopropanoate can also serve as precursors for β-amino acids through homologation strategies. Methods such as the Arndt-Eistert synthesis or Mannich-type reactions can be employed to insert a methylene unit between the amine and carboxyl groups, opening access to another important class of UAAs.[12][13][14] These β-amino acids are valuable components of foldamers and peptidomimetics with unique structural properties.[15][16]
Conclusion
The synthetic pathway commencing from methyl 2-aminopropanoate is a powerful, reliable, and highly diastereoselective method for accessing a diverse library of unnatural α-amino acids. The strategy, centered on Schiff base activation, enolate alkylation, and subsequent deprotection, provides a robust foundation for both academic research and industrial drug development. By understanding the principles behind each step, researchers can rationally design and execute the synthesis of novel molecular entities to probe biological systems and develop next-generation therapeutics.
References
-
Title: (S)-α-methyl,α-amino acids: A new stereocontrolled synthesis Source: ResearchGate URL: [Link]
-
Title: Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group Source: National Institutes of Health (NIH) URL: [Link]
-
Title: β-Amino Acid synthesis by C-C coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Enantiospecific Synthesis of Genetically Encodable Fluorescent Unnatural Amino Acid l-3-(6-Acetylnaphthalen-2-ylamino)-2-aminopropanoic Acid Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Alkylation of Enolate Ions Source: Chemistry LibreTexts URL: [Link]
-
Title: Synthesis and Properties of the Amino Acid Schiff Base Source: ResearchGate URL: [Link]
-
Title: Catalytic Asymmetric Synthesis of α-Amino Acids Source: ResearchGate URL: [Link]
-
Title: Enantioselective Synthesis of β-amino acids: A Review Source: Hilaris Publisher URL: [Link]
-
Title: Amino Acid based Schiff Bases and its Zn (II) Complexes Source: Research and Reviews URL: [Link]
-
Title: Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis Source: Princeton University, Macmillan Group URL: [Link]
-
Title: Synthesis, spectral and antimicrobial studies of amino acid derivative Schiff base metal (Co, Mn, Cu, and Cd) complexes Source: PubMed URL: [Link]
-
Title: Enolate Reactions - Direct Alkylation of Ketones With LDA Source: YouTube URL: [Link]
-
Title: Enolates - Formation, Stability, and Simple Reactions Source: Master Organic Chemistry URL: [Link]
-
Title: Beta2-Amino Acids: Synthesis Approaches & Compounds Source: ChiroBlock URL: [Link]
-
Title: Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version Source: Semantics Scholar URL: [Link]
-
Title: NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES Source: University of Illinois Chemistry URL: [Link]
-
Title: Alkylation of Enolate Ions Source: Chemistry LibreTexts URL: [Link]
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Title: Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids Source: PubMed URL: [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2-Aminopropanoate
Introduction: Strategic Importance of Methyl 2-Aminopropanoate in Pharmaceutical Development
Methyl 2-aminopropanoate, the methyl ester of the amino acid alanine, is a pivotal chiral building block in the synthesis of a multitude of active pharmaceutical ingredients (APIs).[1] Its incorporation into molecular scaffolds is a common strategy for introducing a specific stereocenter, which is often crucial for biological activity and selectivity.[1] The efficient, scalable, and cost-effective production of methyl 2-aminopropanoate is, therefore, a critical consideration for pharmaceutical companies. This guide provides a comprehensive overview of the prevalent large-scale synthesis protocol, emphasizing the underlying chemical principles, process controls for ensuring quality, and safety considerations requisite for an industrial setting.
Rationale for Synthetic Route Selection: Esterification of L-Alanine
While several methods exist for the de novo synthesis of α-amino acids, such as the Strecker synthesis[2] and reductive amination, the industrial production of methyl 2-aminopropanoate predominantly relies on the direct esterification of readily available and inexpensive L-alanine.
The primary reasons for this choice are:
-
Stereochemical Integrity: Starting with enantiopure L-alanine ensures the preservation of the desired stereochemistry in the final product, a critical factor in pharmaceutical applications.[1] While asymmetric versions of the Strecker synthesis exist, they often require chiral auxiliaries or catalysts, adding complexity and cost.[3]
-
Economic Viability: L-alanine is produced efficiently on a large scale through fermentation, making it a cost-effective starting material. De novo syntheses often involve more expensive reagents and may have lower overall yields.
-
Process Simplicity: The direct esterification is a relatively straightforward and well-established chemical transformation, making it robust and reproducible on a large scale.
This guide will focus on the most common and industrially validated method: the esterification of L-alanine using thionyl chloride in methanol.
Chemical Pathway and Mechanism
The reaction proceeds via a Fischer-Speier esterification mechanism, where the carboxylic acid is activated by an in-situ generated acid catalyst.
Caption: Reaction mechanism for the esterification of L-alanine with thionyl chloride and methanol.
In this process, thionyl chloride reacts with methanol to form methyl chlorosulfite and, more importantly, generates anhydrous hydrogen chloride (HCl) gas in situ.[4] This anhydrous HCl acts as the catalyst, protonating the carbonyl oxygen of alanine, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol. The reaction is driven to completion by the removal of water, which reacts with thionyl chloride. The final product is isolated as the hydrochloride salt, which is typically a stable, crystalline solid.[5]
Large-Scale Synthesis Protocol: Esterification of L-Alanine with Thionyl Chloride
This protocol is designed for large-scale production and emphasizes safety and process control.
Materials and Equipment
| Material | Grade | Supplier | Notes |
| L-Alanine | >99% Purity | Reputable Supplier | Ensure low moisture content. |
| Methanol | Anhydrous | Reputable Supplier | Water content should be <0.1%. |
| Thionyl Chloride | >99% Purity | Reputable Supplier | Handle with extreme caution. |
| Toluene | Anhydrous | Reputable Supplier | For azeotropic removal of water and product isolation. |
Equipment:
-
Glass-lined or stainless steel reactor with overhead stirrer, temperature control (heating and cooling), and a reflux condenser.
-
Addition funnel for controlled addition of thionyl chloride.
-
Scrubber system for neutralizing evolved HCl and SO₂ gases.
-
Centrifuge or filtration unit for product isolation.
-
Vacuum dryer.
Experimental Workflow
Caption: Step-by-step workflow for the large-scale synthesis of methyl 2-aminopropanoate hydrochloride.
Detailed Procedure
-
Reactor Preparation: Charge the reactor with anhydrous methanol (5-10 volumes relative to L-alanine). Purge the reactor with an inert gas (e.g., nitrogen) and cool the methanol to 0-5°C using a cooling jacket.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (1.2-1.5 molar equivalents) to the cooled methanol via an addition funnel over a period of 1-2 hours.[4] Maintain the temperature below 10°C to control the exothermic reaction between thionyl chloride and methanol. The evolved HCl and SO₂ gases must be directed to a scrubber containing a caustic solution (e.g., sodium hydroxide).
-
L-Alanine Addition: Once the thionyl chloride addition is complete, add L-alanine (1 molar equivalent) to the reaction mixture in portions, ensuring the temperature remains below 20°C.
-
Reaction: After the addition of L-alanine, slowly heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours.
-
In-Process Control: Monitor the reaction progress by taking samples periodically and analyzing them by a suitable chromatographic method (e.g., HPLC or TLC) to ensure the complete consumption of L-alanine.
-
Concentration: Once the reaction is complete, cool the mixture to 40-50°C and concentrate it under reduced pressure to remove excess methanol and HCl.
-
Crystallization and Isolation: Add anhydrous toluene to the concentrated residue and continue the distillation to azeotropically remove any remaining water. Cool the resulting slurry to 0-5°C to induce crystallization.[6]
-
Filtration and Washing: Isolate the crystalline product by centrifugation or filtration. Wash the filter cake with cold toluene or another suitable non-polar solvent (e.g., diethyl ether) to remove any soluble impurities.[5]
-
Drying: Dry the product under vacuum at 40-50°C until a constant weight is achieved.
Trustworthiness: A Self-Validating System
For the synthesis of an API intermediate, the process must be robust, reproducible, and well-documented.[7] This is achieved through a comprehensive quality control and process validation strategy.[8]
In-Process Controls and Quality Parameters
| Process Step | Critical Parameter | Control Method | Acceptance Criteria |
| Reagent Addition | Temperature | Automated temperature probe and cooling system | 0-10°C during SOCl₂ addition |
| Reaction | Reaction Completion | HPLC analysis of reaction samples | L-Alanine <1% |
| Crystallization | Cooling Rate | Programmed temperature control | Controlled cooling profile to ensure consistent crystal size |
| Drying | Loss on Drying (LOD) | Gravimetric analysis | <0.5% |
Monitoring these critical parameters ensures that each batch is produced under identical conditions, leading to a consistent product quality.[9]
Final Product Quality Control
The final product, methyl 2-aminopropanoate hydrochloride, should be analyzed to ensure it meets the required specifications for pharmaceutical use.
| Parameter | Method | Specification |
| Appearance | Visual | White to off-white crystalline powder |
| Identity | FTIR, ¹H NMR | Conforms to reference spectrum |
| Assay | Titration | 98.5% - 101.5% |
| Purity | HPLC | >99.0% |
| Melting Point | Capillary Method | 109-112°C |
| Residual Solvents | GC-HS | Toluene <890 ppm, Methanol <3000 ppm |
Safety Considerations in Large-Scale Synthesis
The use of thionyl chloride on a large scale necessitates stringent safety protocols due to its hazardous nature.
-
Reactivity: Thionyl chloride reacts violently with water, releasing toxic gases (HCl and SO₂).[10] All equipment must be scrupulously dried before use, and the reaction should be conducted under an inert atmosphere.
-
Toxicity and Corrosivity: Thionyl chloride is highly corrosive and toxic upon inhalation. The entire process should be carried out in a well-ventilated area, and personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and a full-face respirator.[11]
-
Gas Scrubbing: A robust gas scrubbing system is mandatory to neutralize the toxic and corrosive off-gases produced during the reaction.
Alternative Synthesis Method: Trimethylchlorosilane (TMSCl) in Methanol
An alternative, milder method for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) in methanol.[12]
Advantages:
-
Milder reaction conditions (often at room temperature).[13]
-
Simpler workup, typically involving concentration of the reaction mixture.[12]
Disadvantages:
-
TMSCl is more expensive than thionyl chloride, which can be a significant factor in large-scale production.
-
The reaction may be slower for some amino acids.[12]
This method can be a viable alternative for smaller-scale production or for substrates that are sensitive to the harsh conditions of the thionyl chloride method.
Conclusion
The large-scale synthesis of methyl 2-aminopropanoate via the esterification of L-alanine with thionyl chloride in methanol is a well-established and industrially robust process. By understanding the underlying chemical principles, implementing stringent in-process controls, and adhering to strict safety protocols, high-quality product suitable for pharmaceutical applications can be consistently and economically produced. The choice of this synthetic route is a clear example of how factors such as starting material availability, cost, and stereochemical control dictate the preferred methods in an industrial setting.
References
- BenchChem. (2025). β-Alanine Methyl Ester Hydrochloride: A Comprehensive Technical Guide.
- CN103224437A - Amino acid methyl ester hydrochloride preparation. (n.d.). Google Patents.
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Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). PMC - NIH. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
Peptides subjected to the thionyl chloride esterification with methanol... (n.d.). ResearchGate. Retrieved from [Link]
- BenchChem. (2025). Unveiling the Journey of CAS 3196-73-4: A Technical Guide to β-Alanine Methyl Ester Hydrochloride.
-
FDA. (2006, February 13). Active Pharmaceutical Ingredient (API) Process Inspection. Retrieved from [Link]
- CN106316869A - Synthesis method of beta-alanine methyl ester salt product. (n.d.). Google Patents.
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
European Medicines Agency (EMA). (n.d.). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. Retrieved from [Link]
-
NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Process validation in API synthesis. Retrieved from [Link]
- Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride. (n.d.). Google Patents.
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in... (n.d.). PMC. Retrieved from [Link]
-
YouTube. (2024, June 5). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. Retrieved from [Link]
-
Esco Aster. (n.d.). Active Pharmaceutical Ingredient (API) Process Development. Retrieved from [Link]
-
What is the alternate process for preparing ester hydrochloride? (2012, November 6). ResearchGate. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). In-Process Control Methods for the Manufacture of APIs. Retrieved from [Link]
- JP4356292B2 - Method for producing amino acid ester hydrochloride. (n.d.). Google Patents.
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- 6. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
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- 10. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. nj.gov [nj.gov]
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- 13. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
Troubleshooting & Optimization
"troubleshooting low yield in methyl 2-aminopropanoate synthesis"
Welcome to the technical support center for the synthesis of methyl 2-aminopropanoate, also known as methyl alaninate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome challenges and optimize your synthesis, particularly addressing the common issue of low yield.
Introduction: The Fischer-Speier Esterification of Alanine
Methyl 2-aminopropanoate is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals and peptidomimetics. The most common and direct method for its synthesis is the Fischer-Speier esterification of the parent amino acid, alanine. This reaction involves treating the amino acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst.
While conceptually straightforward, the reaction is a delicate equilibrium, and several factors can lead to significantly reduced yields. This guide will focus on the most prevalent method, which utilizes thionyl chloride (SOCl₂) as the acid catalyst source, and provide solutions to common pitfalls. Thionyl chloride is particularly effective as it reacts with methanol in situ to generate anhydrous HCl gas, the true catalyst, while also acting as a dehydrating agent by consuming the water produced, thereby driving the equilibrium toward the ester product.[1]
Core Synthesis Protocol: Methyl 2-Aminopropanoate Hydrochloride from L-Alanine
This protocol outlines the standard laboratory procedure for the esterification of L-alanine using methanol and thionyl chloride. The product is isolated as its more stable hydrochloride salt.
Experimental Protocol: Synthesis of L-Alanine Methyl Ester Hydrochloride
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| L-Alanine | 89.09 | 10.0 g | 0.112 | 1.0 |
| Methanol (anhydrous) | 32.04 | 150 mL | - | - |
| Thionyl Chloride (SOCl₂) | 118.97 | 9.8 mL (16.2 g) | 0.136 | 1.2 |
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator to prevent introducing moisture.
-
Reagent Addition: Suspend L-alanine (10.0 g, 0.112 mol) in anhydrous methanol (150 mL) in the flask. Cool the suspension to 0 °C in an ice-water bath.
-
Catalyst Introduction: Under stirring, add thionyl chloride (9.8 mL, 0.136 mol) dropwise to the cold suspension via an addition funnel over 30 minutes.[2] Causality: This slow, cold addition is critical to control the exothermic reaction between SOCl₂ and methanol, which generates HCl gas and heat. Adding it too quickly can cause excessive gas evolution and a dangerous rise in temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The suspension will gradually become a clear solution. Heat the solution to reflux (approx. 65 °C) and maintain for 3-5 hours.
-
Monitoring: The reaction's progress can be monitored by taking small aliquots, removing the solvent, and analyzing the residue by ¹H NMR to observe the disappearance of the starting material and the appearance of the product signals.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess HCl/SOCl₂ under reduced pressure using a rotary evaporator.
-
Isolation: The resulting crude product, a colorless oil or white solid, is L-alanine methyl ester hydrochloride.[2][3] For many applications, this crude product is of sufficient purity to be used directly in the next step.[2] If higher purity is required, the solid can be recrystallized from a suitable solvent system like methanol/diethyl ether.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction seems incomplete or stalls, resulting in a low yield. What are the primary causes?
A1: An incomplete reaction is the most frequent source of low yield. The Fischer esterification is an equilibrium-driven process, and several factors can prevent it from reaching completion.
-
Presence of Water: The primary culprit is often moisture. Water is a product of the reaction; its presence in the starting materials or solvent will push the equilibrium back towards the reactants according to Le Châtelier's principle.[4]
-
Solution: Ensure all glassware is oven-dried. Use anhydrous methanol. Handle hygroscopic materials like L-alanine methyl ester hydrochloride quickly to minimize air exposure.[3]
-
-
Insufficient Catalyst: Thionyl chloride serves to generate the HCl catalyst and remove water. An insufficient amount will lead to a slow or incomplete reaction.
-
Solution: Use at least 1.1 to 1.2 equivalents of thionyl chloride relative to the amino acid. This ensures enough HCl is generated for catalysis and to protonate the amine, keeping it protected.
-
-
Inadequate Reaction Time or Temperature: Esterification of amino acids can be sluggish.
-
Solution: Ensure the reaction is refluxed for a sufficient duration (typically 3-6 hours). Monitor the reaction by TLC or ¹H NMR to confirm the disappearance of the starting material. A patent for a similar synthesis highlights staged temperature increases to ensure completion, sometimes reacting for over 12 hours in total.[5]
-
Q2: My reaction appears complete, but my isolated yield is poor. Where am I losing my product?
A2: Product loss during the workup and isolation phase is a common problem, especially given the properties of amino acid esters.
-
Product Volatility: Methyl 2-aminopropanoate is a relatively small and volatile molecule.
-
Solution: When removing the solvent via rotary evaporation, use a moderate bath temperature (35-40 °C) and carefully control the vacuum to avoid co-evaporation of the product with the solvent.
-
-
Incomplete Neutralization & Extraction (for Free Amine Isolation): If you are isolating the free amine instead of the HCl salt, the workup is more complex. The product is quite water-soluble, making extraction difficult.
-
Solution: After neutralizing the reaction mixture with a base (e.g., NaHCO₃, K₂CO₃), you must extract the aqueous phase multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Saturating the aqueous layer with NaCl can help "salt out" the product, reducing its aqueous solubility and improving extraction efficiency.
-
-
Mechanical Losses: Physical loss of product is an often-underestimated issue.
-
Solution: Be meticulous during transfers. When filtering, wash the filter cake with a small amount of cold solvent to recover any adhered product. Ensure all product is scraped from flasks. These small, cumulative losses can significantly impact the final yield.[6]
-
Q3: My final product is impure. What are the most likely side products and how can I avoid them?
A3: Several side reactions can occur, leading to a complex mixture and a difficult purification process.
-
Diketopiperazine Formation: This is a classic side reaction in amino acid ester synthesis. Two molecules of methyl alaninate can undergo intermolecular aminolysis to form a stable six-membered cyclic dipeptide (a diketopiperazine), especially under neutral or basic conditions at elevated temperatures.
-
Solution: Keep the reaction medium acidic. The product is typically isolated and stored as the hydrochloride salt, where the protonated amine is non-nucleophilic and cannot participate in this side reaction. Avoid prolonged heating or distillation of the free amine form.
-
-
Polymerization: Under harsh conditions, oligomers or polymers of alanine can form.
-
Solution: Maintain controlled reaction temperatures and avoid excessively long reaction times once the reaction has reached completion.
-
-
Racemization: While generally low for this method, some racemization can occur, which is a critical issue for chiral drug development.
-
Solution: A milder esterification method using trimethylchlorosilane (TMSCl) in methanol has been reported to cause little racemization and can be performed at room temperature, offering a good alternative if optical purity is paramount.[7]
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low yield issues.
Q4: What are the critical safety considerations when performing this synthesis?
A4: This reaction involves hazardous materials and requires strict adherence to safety protocols.
-
Thionyl Chloride (SOCl₂): This is a highly corrosive and toxic substance. It reacts violently with water to release toxic gases (HCl and SO₂).[8][9]
-
Precautions: Always handle thionyl chloride in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and acid-resistant gloves. Have an appropriate quenching agent (like dry sand or sodium carbonate) and spill kit ready.
-
-
HCl Gas Evolution: The reaction of SOCl₂ with methanol generates a significant amount of HCl gas.
-
Precautions: The reaction must be performed in a fume hood. The reflux condenser should be fitted with a gas outlet connected to a trap (e.g., a bubbler containing a dilute NaOH solution) to neutralize the excess HCl gas.
-
-
Methanol: Methanol is flammable and toxic if ingested, inhaled, or absorbed through the skin.
-
Precautions: Handle in a well-ventilated area, away from ignition sources. Wear appropriate PPE.
-
Mechanistic Insight: The Fischer Esterification Pathway
Understanding the mechanism is key to troubleshooting. The reaction proceeds through a series of protonation and nucleophilic attack steps.
-
Catalyst Generation: Thionyl chloride reacts with methanol to form methyl chlorosulfite, which then decomposes to generate HCl and SO₂. SOCl₂ + CH₃OH → CH₃OS(O)Cl + HCl
-
Carbonyl Activation: The generated HCl protonates the carbonyl oxygen of alanine, making the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups.
-
Water Elimination: The protonated hydroxyl group leaves as a molecule of water, a good leaving group.
-
Deprotonation: The carbonyl oxygen is deprotonated to regenerate the catalyst and yield the final protonated ester product.
Fischer Esterification Mechanism Diagram
Caption: The acid-catalyzed mechanism for ester formation.
Product Characterization Data
After isolation, it is crucial to verify the structure and purity of the product. The hydrochloride salt is typically analyzed.
Expected ¹H NMR Data for L-Alanine Methyl Ester Hydrochloride
Solvent: D₂O
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.25 | Quartet (q) | 1H | α-CH |
| ~3.85 | Singlet (s) | 3H | O-CH₃ |
| ~1.60 | Doublet (d) | 3H | β-CH₃ |
Note: In other solvents like CDCl₃ or DMSO-d₆, the amine protons (NH₃⁺) will be visible as a broad singlet around 8-9 ppm.[2]
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159707893, DL-alanine methyl ester compound with DL-alanine methyl ester. Retrieved from [Link]
-
Kadabo, S. L., et al. (2012). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 9(5), 349-353. Available from: [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Google Patents. (n.d.). Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof.
-
Veeprho. (n.d.). (S)-Methyl 2-aminopropanoate | CAS 10065-72-2. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
-
Reusch, W. (2013). Fischer Esterification. Michigan State University Department of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride.
-
New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]
-
Reddit. (2015). Common ways to lose product and reduce yield? r/chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
Sources
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN110590587A - Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. nj.gov [nj.gov]
Technical Support Center: Preventing Racemization of Methyl 2-Aminopropanoate During Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing racemization during the synthesis of methyl 2-aminopropanoate (methyl alaninate). Maintaining the stereochemical integrity of this and other amino acid derivatives is paramount for their application in pharmaceuticals and other biologically active compounds, where often only one enantiomer is active.[1] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure the synthesis of enantiomerically pure methyl 2-aminopropanoate.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant problem in the synthesis of methyl 2-aminopropanoate?
A1: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemate).[2] In the context of methyl 2-aminopropanoate, which is chiral, this means converting the desired L- or D-enantiomer into a 50:50 mixture of both. This is a critical issue because the biological activity of chiral molecules is often enantiomer-dependent. One enantiomer may be therapeutically active, while the other could be inactive or even cause harmful side effects.[1] Therefore, preventing racemization is essential for the efficacy and safety of the final product.
Q2: What are the primary chemical mechanisms that lead to racemization during the synthesis of α-amino esters like methyl 2-aminopropanoate?
A2: Racemization of α-amino esters primarily occurs through two mechanisms that involve the α-proton (the hydrogen atom on the carbon bearing the amino and ester groups).[3][4]
-
Direct Enolization: Under basic conditions, the α-proton can be abstracted to form a planar enolate intermediate. Subsequent reprotonation can occur from either face of the planar enolate, leading to a racemic mixture.[1][4]
-
Oxazolone (Azlactone) Formation: This is a common pathway, especially during peptide coupling reactions where the carboxylic acid of an N-protected amino acid is activated.[3][5][6] The activated intermediate can cyclize to form a 5(4H)-oxazolone. The α-proton of this oxazolone is highly acidic and easily removed by a base, leading to a loss of stereochemical information.[1][5][6]
Q3: Which steps in a typical synthesis of methyl 2-aminopropanoate are most susceptible to racemization?
A3: Racemization can occur at several stages:
-
Esterification: The conditions used for esterifying the parent amino acid (alanine), especially if harsh basic or acidic conditions and high temperatures are employed, can promote racemization.
-
N-Protection and Deprotection: The introduction and removal of protecting groups on the amino function can expose the molecule to conditions (strong acids or bases) that may induce racemization.[7]
-
Peptide Coupling: If methyl 2-aminopropanoate is used as the amine component in a peptide synthesis, the preceding activated amino acid is at high risk of racemization via the oxazolone mechanism.[3][5]
-
Work-up and Purification: Prolonged exposure to non-neutral pH conditions during extraction and purification can also lead to gradual racemization.[1]
Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during the synthesis of methyl 2-aminopropanoate.
Problem 1: Significant Racemization Detected After Esterification
| Potential Cause | Recommended Solution & Rationale |
| Harsh Esterification Conditions | Fischer-Speier Esterification with Thionyl Chloride: A common and effective method is to use methanol as both the solvent and reagent, with thionyl chloride (SOCl₂) added dropwise at low temperature (e.g., 0 °C).[8] The in-situ formation of HCl catalyzes the reaction under relatively mild conditions. Avoid using strong bases like NaOH for esterification with alkyl halides at elevated temperatures, as this significantly increases the risk of racemization through direct enolization.[9] |
| High Reaction Temperature | Maintain low to moderate temperatures throughout the reaction. For Fischer esterification, refluxing may be necessary, but the reaction time should be minimized.[8] For other methods, aim for room temperature or below if the reaction kinetics allow. Higher temperatures provide the activation energy needed for proton abstraction and racemization.[5][10] |
| Prolonged Reaction Time | Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and avoid unnecessarily long reaction times.[7] |
Problem 2: Loss of Enantiomeric Purity During N-Protecting Group Manipulation
| Potential Cause | Recommended Solution & Rationale |
| Inappropriate N-Protecting Group | Select a protecting group that can be introduced and removed under mild conditions.[7][11] The tert-Butoxycarbonyl (Boc) group is a good choice as it is typically removed under anhydrous acidic conditions (e.g., TFA in DCM), which are less prone to causing racemization than strong bases.[12][13] The Benzyloxycarbonyl (Z) group is also effective and can be removed by catalytic hydrogenation, which is a neutral and mild method.[13] |
| Harsh Deprotection Conditions | If using a base-labile protecting group like 9-Fluorenylmethyloxycarbonyl (Fmoc), use a milder base than piperidine if racemization is observed, though this is less common for the amino ester component itself.[12][13] For acid-labile groups, ensure the deprotection is carried out at low temperatures (e.g., 0 °C) and for the minimum time required. |
Problem 3: Racemization When Using Methyl 2-Aminopropanoate in Peptide Coupling
While this guide focuses on the synthesis of the amino ester itself, its primary use is in peptide synthesis. Racemization during coupling is a major concern, but it is the activated amino acid being coupled that racemizes, not the methyl 2-aminopropanoate nucleophile. However, understanding this context is crucial for its application.
| Key Factors Influencing Racemization of the Coupling Partner | Mitigation Strategies |
| Coupling Reagents | Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) can cause significant racemization if used alone.[2][3] Onium salts (e.g., HBTU, HATU) are generally better but not immune to inducing racemization.[2] |
| Racemization Suppressing Additives | Always use an additive with carbodiimides.[3] Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) and 1-hydroxybenzotriazole (HOBt) are highly effective at suppressing racemization by forming active esters that are more stable and less prone to oxazolone formation.[2][3][5] |
| Base Selection | The choice of base is critical. Strong, non-hindered bases like triethylamine (TEA) should be avoided.[3] Sterically hindered bases such as N,N-diisopropylethylamine (DIPEA) or weaker bases like N-methylmorpholine (NMM) are preferred as they are less efficient at abstracting the α-proton.[3][5] |
| Reaction Temperature | Perform coupling reactions at low temperatures, typically starting at 0 °C and allowing the reaction to slowly warm to room temperature.[5] |
Experimental Protocols & Methodologies
Protocol 1: Low-Racemization Esterification of L-Alanine
This protocol describes the synthesis of L-alanine methyl ester hydrochloride, a common and stable salt of methyl 2-aminopropanoate, using the thionyl chloride method.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend L-alanine (1 equivalent) in anhydrous methanol (approx. 5-10 mL per gram of alanine).
-
Cooling: Cool the suspension to -10 °C to 0 °C in an ice-salt or acetone/dry ice bath.
-
Reagent Addition: Add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred suspension over 30-60 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 12-24 hours. The reaction can be gently heated to reflux for 2-4 hours to ensure completion, but this should be tested for its impact on enantiomeric purity.[8]
-
Work-up: Concentrate the reaction mixture under reduced pressure to obtain a solid or viscous oil.
-
Purification: Add diethyl ether or ethyl acetate to the residue and stir to induce precipitation of the hydrochloride salt.[14] Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
Determining the success of racemization prevention requires a reliable analytical method. Chiral High-Performance Liquid Chromatography (HPLC) is a standard technique.
-
Derivatization (if necessary): The primary amine of methyl 2-aminopropanoate may need to be derivatized to improve its interaction with the chiral stationary phase and its detectability. Common derivatizing agents include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or dansyl chloride.[1]
-
Sample Preparation: Dissolve a small amount of the derivatized (or underivatized, if the chosen column allows) sample in the mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
HPLC Analysis:
-
Column: Select a suitable chiral column (e.g., a cyclodextrin-based or Pirkle-type column).
-
Mobile Phase: Use an appropriate mobile phase, typically a mixture of hexane/isopropanol or an aqueous buffer with an organic modifier, as recommended by the column manufacturer.
-
Detection: Use a UV detector at a wavelength appropriate for the derivative used.
-
-
Data Analysis: The two enantiomers will appear as two separate peaks. Calculate the enantiomeric excess using the following formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[1]
-
Other methods for determining enantiomeric excess include gas chromatography on a chiral column (after derivatization to a volatile ester), NMR spectroscopy with chiral solvating agents, and mass spectrometry-based methods.[15][16][17]
Visual Diagrams
Mechanism of Racemization
Caption: Key pathways leading to racemization of α-amino acids and their derivatives.
Troubleshooting Workflow for Racemization
Caption: A decision-making workflow for troubleshooting racemization issues.
References
- Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. Int J Pept Protein Res. 1993 Apr;41(4):323-5.
- Preventing racemization during L-Alanyl-L-alanine synthesis. Benchchem.
- Determination of enantiomeric excess for amino acid ester salts using FAB mass spectrometry. RSC Publishing.
- Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chrom
- Amino Acid Deriv
- Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid. Benchchem.
- A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Amino Acid-Protecting Groups. SciSpace.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. NIH.
- Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. The Journal of Organic Chemistry.
- Protective Groups. Organic Chemistry Portal.
- A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride.
- Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PubMed.
- Preventing racemization during the synthesis of Ethyl 2-amino-5-methylhex-4-eno
- Lecture 16 Protecting groups and racemiz
- CHEM 2325 Module 27: Alpha Substitution Reactions - Racemiz
- A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Vers
- troubleshooting the scale-up process of Methyl 2-aminoheptano
- Technical Support Center: Minimizing Racemization During Amino Acid Activ
- Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Chemistry Portal.
- Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphon
- Supplementary Inform
- New breakthrough in zero-racemization synthesis: development and application of efficient condens
- Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry.
- Racemization in amino acids?
- Process for the racemization of α-amino acids.
- Synthesis of Enantiomerically Pure Amino Acids. Chemistry LibreTexts.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Protective Groups [organic-chemistry.org]
- 12. scispace.com [scispace.com]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 14. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride - Google Patents [patents.google.com]
- 15. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Coupling Reactions for Sterically Hindered Amino Acids in SPPS
Welcome to the Technical Support Center for advanced Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of sterically hindered amino acids, such as N-methylated residues like N-methylalanine. While your query mentioned methyl 2-aminopropanoate, in the context of SPPS coupling optimization, the critical challenge arises from steric hindrance at the alpha-amino group, a hallmark of N-methylated amino acids. This guide provides in-depth troubleshooting, mechanistic explanations, and validated protocols to overcome these synthetic hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when working with sterically hindered amino acids.
Q1: Why is my coupling reaction failing or showing low efficiency when using an N-methylated amino acid?
A1: The primary cause is steric hindrance. In a standard peptide bond formation, the incoming activated amino acid's carboxyl group reacts with the primary amine (-NH₂) of the resin-bound peptide. When you use an N-methylated amino acid, this is replaced by a secondary amine (-NH-CH₃). The presence of the methyl group on the nitrogen atom creates significant steric bulk, physically obstructing the approach of the activated carboxyl group.[1][2] This hindrance slows down the reaction rate and can lead to incomplete coupling, resulting in deletion sequences and low overall yield. The problem is especially severe when coupling two consecutive N-methylated residues.[3][4]
Q2: The Kaiser test is negative, but my final product is impure. What's happening?
A2: The standard Kaiser test is unreliable for monitoring the coupling to a secondary amine like an N-methylated residue. The Kaiser test detects primary amines, which are consumed during a successful coupling. Since an N-methylated amino acid presents a secondary amine at the N-terminus of the growing peptide chain, the test will yield a false negative (typically a yellow or faint color) even if the coupling was incomplete.[3] It is crucial to use an alternative test, such as the bromophenol blue test, which will show a blue color in the presence of an unreacted secondary amine and turn yellow upon complete acylation.[3]
Q3: What are the immediate signs of a difficult coupling reaction with a hindered amino acid?
A3: You should suspect a difficult coupling if you observe the following:
-
Positive Bromophenol Blue Test: A persistent blue or green color after the coupling reaction indicates the presence of unreacted free secondary amines on the resin.[3]
-
Low Purity Profile: HPLC analysis of the crude peptide will show multiple peaks, often corresponding to the desired peptide and various deletion sequences (peptides missing the hindered amino acid).[2]
-
Low Final Yield: The overall isolated yield of the target peptide is significantly lower than anticipated.[2]
-
Mass Spectrometry Analysis: Mass spectrometry of the crude product is the most definitive method and will reveal masses corresponding to the target peptide alongside masses of deletion sequences.[2]
Q4: Can I simply extend the coupling time or double-couple to solve the problem?
A4: While extending the reaction time or performing a second coupling (double coupling) are common first-line strategies for difficult couplings, they may not be sufficient for severely hindered residues like N-methylated amino acids. The steric barrier often requires a more fundamental change in methodology, such as using more potent coupling reagents or optimizing reaction conditions more aggressively. For particularly stubborn couplings, a capping step with acetic anhydride after the first coupling attempt is recommended to terminate any unreacted chains and prevent the formation of difficult-to-separate deletion sequences.
Part 2: Troubleshooting and Optimization Guides
This section provides a deeper dive into advanced strategies when basic troubleshooting fails. The core principle is to enhance the electrophilicity of the incoming amino acid's carboxyl group and maximize its access to the sterically shielded N-terminal amine.
Guide 1: Selecting the Right Coupling Reagent
The choice of coupling reagent is the most critical factor for overcoming steric hindrance. Standard carbodiimide reagents like DIC are often inefficient.[5] Uronium/aminium salt-based reagents are required, but not all are created equal.
The mechanism involves the formation of a highly reactive activated ester intermediate, which is then susceptible to nucleophilic attack by the hindered N-terminal amine. Additives like HOAt are crucial as they form more reactive esters and can suppress racemization.
Key Parameters for Microwave SPPS:
-
Temperature: Typical temperatures range from 75°C to 90°C. Higher temperatures increase reaction rates but also carry a risk of side reactions or racemization.
-
Time: Coupling times are significantly reduced, often to 5-30 minutes.
-
Reagents: Use high-efficiency coupling reagents like HATU or COMU.
Guide 3: Alternative Strategy - On-Resin N-Methylation
If incorporating a pre-synthesized Fmoc-N-methyl-amino acid proves consistently difficult, an alternative is to perform the N-methylation directly on the resin-bound peptide. [2][6]This strategy involves coupling the standard, non-methylated amino acid first and then performing a three-step chemical modification to methylate its amide nitrogen.
On-Resin N-Methylation Workflow:
-
Sulfonylation: The N-terminal primary amine is protected with an ortho-nitrobenzenesulfonyl (o-NBS) group. This activates the nitrogen for the subsequent step.
-
Methylation: The sulfonated amine is then methylated using a methylating agent like methyl iodide or dimethyl sulfate under basic conditions.
-
Desulfonylation: The o-NBS protecting group is removed to reveal the newly formed N-methyl amine, ready for the next coupling cycle. [2] This method can be highly efficient but requires careful optimization of each step to avoid side reactions. Recent advancements have reduced the total time for this three-step process significantly. [6]
Part 3: Comprehensive Reference List
-
Aapptec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
-
Wołczański, M., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega.
-
Aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
-
CEM Corporation. (2023). SPPS Reagents Explained: A Complete Guide. YouTube. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Reddit r/chemistry. (2021). SPPS for N Methylated Peptides. Retrieved from [Link]
-
Kent, S. B. (2017). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC - NIH.
-
LifeTein. (n.d.). Should My Peptide Be Methylated?. LifeTein Peptide Blog. Retrieved from [Link]
-
Nguyen, M. M., Ong, N., & Suggs, L. (2013). A general solid phase method for the synthesis of depsipeptides. RSC Publishing.
-
Vinogradov, A. A., et al. (2014). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. NIH.
-
Reddit r/Biochemistry. (2015). Solid Phase Synthesis-- What are the major problems in the lab?. Retrieved from [Link]
-
Applied Polytech. (n.d.). SPPS Resin, Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
-
Uhlig, T., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. PMC - NIH.
-
Biron, E., et al. (2012). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate.
-
Sagher, B., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate.
-
BenchChem. (2023). Technical Support Center: Managing Steric Hindrance in N-Methylated SPPS.
-
Sagher, B., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed.
-
ResearchGate. (2014). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?.
-
Toth, I., et al. (2022). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. PMC - NIH.
-
Albericio, F., et al. (2021). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. The Journal of Organic Chemistry - ACS Publications.
-
E-Journal of Chemistry. (2011). Methods and protocols of modern solid phase peptide synthesis.
-
Gellman, S. H., et al. (2019). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. PMC - NIH.
Sources
Technical Support Center: Purification of Methyl 2-Aminopropanoate by Column Chromatography
Welcome to the technical support guide for the purification of methyl 2-aminopropanoate (also known as Alanine methyl ester). This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, scientists, and drug development professionals. The purification of small, polar amino acid esters like methyl 2-aminopropanoate presents unique challenges due to the presence of a basic amino group, which can interact unfavorably with standard silica gel. This guide is structured to address these specific issues in a practical, question-and-answer format, grounded in established scientific principles.
Troubleshooting and Frequently Asked Questions (FAQs)
Question 1: My methyl 2-aminopropanoate is streaking severely on the TLC plate and giving poor separation in the column. What is happening?
Answer: This is the most common issue encountered and is almost always due to the interaction between the basic amino group of your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, often irreversible, interaction leads to significant tailing (streaking), poor resolution, and low recovery.[1]
The Causality: The lone pair of electrons on the nitrogen atom of the primary amine acts as a Lewis base, while the protons of the silanol groups are acidic. This acid-base interaction causes the analyte to "stick" to the stationary phase, eluting slowly and unevenly.
The Solution: Mobile Phase Modification
To mitigate this, you must add a small amount of a basic modifier to your mobile phase. This modifier acts as a competitive base, saturating the acidic sites on the silica gel and allowing your compound to travel through the column more uniformly.
-
Recommended Modifier: Triethylamine (NEt₃) is the most common choice. Add 0.5-2% (v/v) of triethylamine to your eluent system.
-
Alternative: If triethylamine is incompatible with your downstream applications, a solution of ~1-2% methanol saturated with ammonia gas can be used as a polar component in your eluent system (e.g., in a Dichloromethane/Methanol mobile phase).
Question 2: I'm running my TLC, but I can't see any spots for my product. How can I visualize it?
Answer: Methyl 2-aminopropanoate lacks a significant chromophore, meaning it does not absorb UV light at the standard wavelength of 254 nm used for TLC visualization.[2][3] Therefore, you must use a chemical stain that reacts with the amine functional group.
Recommended Staining Methods:
| Stain | Recipe | Procedure | Expected Result |
| Ninhydrin | 0.2 g of ninhydrin in 100 mL of ethanol.[4] | Briefly dip the dried TLC plate into the solution, or spray it evenly. Gently heat the plate with a heat gun until spots appear. | Reddish to purple spots will appear for primary amines.[4][5] |
| Potassium Permanganate (KMnO₄) | 1.5 g KMnO₄, 10 g K₂CO₃, 0.25 g NaOH in 200 mL of water. | Dip the dried plate in the stain and gently warm with a heat gun. | Yellow spots will appear on a purple background. This stain is general for compounds that can be oxidized, including amines.[5][6] |
Expert Tip: Ninhydrin is highly specific for primary and secondary amines and is the preferred method for visualizing amino acids and their derivatives.
Question 3: I'm experiencing very low recovery of my product from the column. Where is my compound going?
Answer: Low recovery is typically a consequence of the same issue that causes tailing: irreversible adsorption of the basic analyte onto the acidic stationary phase.[1] If you run the chromatography without a basic modifier, a significant portion of your compound can remain permanently bound to the silica gel.
Solutions to Improve Recovery:
-
Use a Basic Modifier: As discussed in Question 1, adding 1-2% triethylamine to your eluent is the most effective solution.
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel before packing the column. To do this, prepare your silica slurry in the chosen mobile phase that already contains the 1-2% triethylamine. Let this slurry gently stir for about 30 minutes before packing the column. This pre-equilibrates and deactivates the stationary phase.
-
Consider an Alternative Stationary Phase: If issues persist, switching to a less acidic stationary phase like neutral or basic alumina can be a viable option. However, alumina has different selectivity than silica, so TLC analysis must be repeated to develop a new solvent system.
Question 4: What is a good starting mobile phase for purifying methyl 2-aminopropanoate?
Answer: The polarity of methyl 2-aminopropanoate requires a relatively polar solvent system. The key is to find a system that gives a target Retention Factor (Rf) of 0.25-0.35 on your TLC plate. A lower Rf provides better separation on the column.
Recommended Solvent Systems for TLC Development:
-
System 1: Dichloromethane (DCM) / Methanol (MeOH) with 1% Triethylamine (NEt₃). Start with a ratio of 98:2 (DCM:MeOH) and gradually increase the proportion of methanol to achieve the target Rf.
-
System 2: Ethyl Acetate (EtOAc) / Hexanes with 1% Triethylamine (NEt₃). This system is less polar. You might start at 50:50 (EtOAc:Hexanes) and increase the ethyl acetate content.
Data-Driven Solvent Selection:
| Solvent System (v/v/v) | Polarity | Typical Application |
| 90:10:1 Hexanes/EtOAc/NEt₃ | Low | For separating from very non-polar impurities. |
| 95:5:1 DCM/MeOH/NEt₃ | Medium | A good starting point for many reaction mixtures. |
| 85:15:1 DCM/MeOH/NEt₃ | High | For resolving from more polar impurities. |
Always perform TLC analysis first to determine the optimal solvent system before committing your bulk sample to the column.
Question 5: Should I consider using a protecting group for the amine before chromatography?
Answer: This is an excellent question that touches on a more advanced strategy. Protecting the amine group, for example as a tert-butyloxycarbonyl (Boc) carbamate, can completely eliminate the problems of tailing and poor recovery.[7][8]
The Causality: The Boc-protected amine is no longer basic and does not interact with the acidic silanol groups. The resulting molecule is also significantly less polar, making it much easier to handle with standard normal-phase chromatography (e.g., using Ethyl Acetate/Hexanes).
Analysis of the Protecting Group Strategy:
-
Pros:
-
Eliminates all chromatography issues related to the basic amine.
-
Purification becomes straightforward and highly efficient.
-
The protected compound is generally more stable.
-
-
Cons:
-
Requires two additional synthetic steps: protection before the column and deprotection after.[9]
-
This adds time, cost, and potential for yield loss across the sequence.
-
Recommendation: For routine purification where a basic modifier is effective, a protecting group is often unnecessary. However, if you are dealing with a very complex mixture, an extremely sensitive molecule, or require the absolute highest purity, the protecting group strategy is a robust and reliable solution.[10]
Experimental Workflows & Protocols
Workflow for Purification of Methyl 2-Aminopropanoate
Caption: Overall workflow for the purification process.
Protocol 1: Step-by-Step Column Chromatography
1. Materials and Reagents:
-
Silica gel (230-400 mesh)
-
Crude methyl 2-aminopropanoate
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (NEt₃) - all chromatography grade
-
Glass chromatography column
-
Fraction collection tubes
-
TLC plates, developing chamber, and visualization stain (Ninhydrin solution)
2. Column Preparation (Slurry Packing Method):
-
Determine Silica Amount: Use a silica-to-crude-product mass ratio of approximately 50:1. For 1 gram of crude material, use 50 grams of silica gel.
-
Prepare Mobile Phase: Based on your optimized TLC results (e.g., 95:5 DCM/MeOH), prepare a bulk solution and add 1% (v/v) triethylamine.
-
Make the Slurry: In a beaker, add the dry silica gel. Pour the mobile phase over it to create a homogenous, pourable slurry. Stir gently for 15-30 minutes to pre-deactivate the silica.
-
Pack the Column: Secure the column vertically. Add a small layer of sand to the bottom. Pour the silica slurry into the column in one continuous motion. Use gentle pressure (air or nitrogen) to pack the bed firmly and drain the excess solvent until it is level with the top of the silica bed.
-
Equilibrate: Add a layer of sand to the top of the silica bed to prevent disturbance. Run 2-3 column volumes of the mobile phase through the column to ensure it is fully equilibrated.
3. Sample Loading and Elution:
-
Dissolve Sample: Dissolve your crude product in the minimum amount of DCM or the mobile phase. Using too much solvent will broaden your initial band and lead to poor separation.
-
Load Sample: Carefully pipette the dissolved sample onto the top layer of sand.
-
Elute: Open the stopcock and allow the sample to enter the silica bed. Carefully add the mobile phase, fill the column, and begin collecting fractions. Maintain a constant flow rate.
4. Fraction Analysis:
-
Monitor with TLC: Spot every few fractions onto a TLC plate alongside a spot of your crude starting material.
-
Develop and Visualize: Develop the TLC plate in the mobile phase and visualize with the ninhydrin stain.
-
Combine and Evaporate: Based on the TLC analysis, combine the fractions containing the pure product. Remove the solvent using a rotary evaporator. Caution: Do not heat excessively, as methyl 2-aminopropanoate can be volatile.
Troubleshooting Decision Tree
Caption: Decision tree for common chromatography issues.
References
-
Roque, A. C. A., et al. (2014). Challenges and opportunities in the purification of recombinant tagged proteins. Journal of Chromatography A, 1335, 1-15. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Dolan, J. W. (2016). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
Chem.ucla.edu. TLC Stains. [Link]
-
Li, M., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 11, 1240212. [Link]
-
Chromatography Forum. retention problems using an amino column. [Link]
-
Zhang, Q., et al. (2018). Preparation process of octyl-quaternary ammonium mixed-mode stationary phase for high performance liquid chromatography. Chromatographia, 81(5), 737-746. [Link]
-
Virginia Tech, Fralin Life Sciences Institute. COLUMN CHROMATOGRAPHY KIT. [Link]
-
Singh, V., & Kumar, A. (2018). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. ResearchGate. [Link]
-
LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
Sorbead India. Amino Acid Purification - Column Chromatography. [Link]
-
Chrom-Tech. HPLC Troubleshooting Guide. [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Dong, M. W. (2017). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
-
Wang, L., et al. (2022). Progress, applications, challenges and prospects of protein purification technology. Frontiers in Bioengineering and Biotechnology, 10, 1062432. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Pharma Now. Mobile and Stationary Phases in Chromatography Explained. [Link]
-
Ventura, G., et al. (2019). Effect of pH and mobile phase additives on the chromatographic behaviour of an amide-embedded stationary phase. Journal of Separation Science, 42(6), 1155-1162. [Link]
-
Cytiva Life Sciences. (2025). Challenges in recombinant protein purification. [Link]
-
Restek. GC Troubleshooting Guide. [Link]
-
University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. [Link]
-
Dhawale, S. (2017). Visualizing agents for short-chain fatty acids in TLC. ResearchGate. [Link]
-
Scribd. Chromatography Techniques Guide. [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide. [Link]
-
Phenomenex. (2025). GC Column Troubleshooting Guide. [Link]
-
AZoLifeSciences. (2023). Chromatography Breakthroughs in Amino Acid Analysis. [Link]
-
Chemistry For Everyone. (2025). How Does pH Affect Chromatography?. YouTube. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?. YouTube. [Link]
-
SciSpace. Amino Acid-Protecting Groups. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. epfl.ch [epfl.ch]
- 5. Magic Formulas [chem.rochester.edu]
- 6. TLC stains [reachdevices.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Protective Groups [organic-chemistry.org]
Technical Support Center: Resolving Impurities in Methyl 2-Aminopropanoate Hydrochloride
Welcome to the technical support center for methyl 2-aminopropanoate hydrochloride (Alanine Methyl Ester HCl). This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve purity issues encountered during the synthesis, storage, and application of this critical reagent.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile
This section addresses the most common initial questions regarding impurities in methyl 2-aminopropanoate hydrochloride.
Q1: What are the most common impurities I should expect in my sample of methyl 2-aminopropanoate hydrochloride?
A: The impurity profile of methyl 2-aminopropanoate hydrochloride is primarily dictated by its synthesis pathway and subsequent handling. Common impurities can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted Starting Material (Alanine): Incomplete esterification is a frequent cause of this impurity. Alanine hydrochloride has different solubility characteristics than its methyl ester, which can be exploited for purification.[1]
-
Dimerization By-product (3,6-Dimethylpiperazine-2,5-dione): Self-condensation of the amino acid or its ester can occur, especially under thermal stress or basic conditions, leading to the formation of this cyclic dipeptide.[2]
-
Residual Solvents: Methanol (from esterification), acetone, or diethyl ether (from precipitation/crystallization) are often present.[1]
-
-
Degradation-Related Impurities:
-
Hydrolysis Product (Alanine): The methyl ester is susceptible to hydrolysis back to alanine, a reaction catalyzed by moisture and both acidic or basic conditions.[3]
-
Racemization Product (D-Alanine Methyl Ester Hydrochloride): The chiral center can undergo racemization, particularly under basic conditions, leading to the formation of the D-enantiomer.[3][4] This is a critical impurity in stereoselective syntheses.
-
-
Environmental Impurities:
-
Water: The hydrochloride salt is hygroscopic and readily absorbs atmospheric moisture, which can also promote hydrolysis.[1]
-
Q2: My NMR spectrum shows unexpected peaks. How can I begin to identify them?
A: A systematic approach is crucial. First, ensure your expected product peaks are present and correctly assigned. For methyl 2-aminopropanoate hydrochloride, you should look for signals corresponding to the methyl ester, the alpha-proton, and the alpha-methyl group.
Next, compare the unexpected peaks to the known chemical shifts of the common impurities listed in Q1. For example, the presence of unreacted alanine would show a different set of proton signals. The diketopiperazine impurity has a distinct, more complex NMR spectrum.[5] If you suspect residual solvents, their characteristic NMR signals are well-documented and should be easy to identify.
For a more definitive identification, especially for unknown or isomeric impurities, advanced techniques such as 2D NMR (COSY, HSQC) or LC-MS are recommended.
Q3: Why is my product an oil instead of a crystalline solid?
A: Obtaining an oil instead of a solid is a common issue and usually points to the presence of impurities that inhibit crystallization. Several factors could be at play:
-
Residual Solvents: Even small amounts of solvent can prevent the formation of a crystal lattice. Ensure thorough drying under high vacuum.[1]
-
Excess Moisture: The hygroscopic nature of the salt means it can absorb water, leading to an oily appearance.[1] Handling and drying under an inert atmosphere are critical.
-
Process Impurities: Unreacted starting materials or byproducts can act as "crystal poisons."[1]
-
Incorrect pH: If the free base is present due to incomplete protonation, it can contribute to an oily consistency.
Troubleshooting Strategy: Try dissolving the oil in a minimal amount of a polar solvent like methanol or ethanol and then induce precipitation by adding a non-polar solvent such as diethyl ether or acetone.[1]
Section 2: Troubleshooting Guide - From Analysis to Resolution
This guide provides a structured workflow for identifying and eliminating impurities.
Step 1: Impurity Detection and Quantification
A multi-technique approach is often necessary for a comprehensive impurity profile.
| Analytical Technique | Purpose | Common Findings & Interpretation |
| 1H NMR | Structural confirmation, detection of organic impurities and residual solvents. | Identify characteristic peaks for alanine, diketopiperazine, and solvents. Integration can provide semi-quantitative estimates. |
| Chiral HPLC/GC | Quantification of enantiomeric purity.[6] | Separation of L- and D-alanine methyl ester to determine enantiomeric excess (ee%). |
| RP-HPLC | Quantification of non-volatile organic impurities. | Separation and quantification of alanine and other polar by-products. |
| GC-MS | Identification of volatile impurities and by-products. | Useful for identifying and quantifying residual solvents and low molecular weight side products. |
| Karl Fischer Titration | Accurate water content determination. | Essential due to the hygroscopic nature of the salt.[5] |
| FT-IR | Functional group analysis and comparison to a reference standard. | Can indicate the presence of free carboxylic acid (from alanine) or amide bonds (from diketopiperazine). |
Step 2: Workflow for Impurity Resolution
The following diagram outlines a decision-making process for purifying methyl 2-aminopropanoate hydrochloride.
Caption: Decision workflow for purifying methyl 2-aminopropanoate HCl.
Step 3: Detailed Purification Protocols
Protocol 1: Recrystallization for Removal of Starting Material and By-products
This is often the most effective first-line purification technique.[1]
Rationale: This protocol exploits the solubility differences between the desired ester hydrochloride and common impurities like the parent amino acid hydrochloride, which is typically less soluble in alcohols.[1]
Procedure:
-
Solvent Selection: Dissolve the crude methyl 2-aminopropanoate hydrochloride in a minimal amount of a hot polar solvent, such as methanol or ethanol.
-
Hot Filtration (Optional): If insoluble materials are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Further cooling in an ice bath (0-5 °C) can maximize the yield.
-
Inducing Precipitation (If necessary): If crystallization does not occur upon cooling, add a non-polar "anti-solvent" dropwise (e.g., diethyl ether, acetone) until turbidity persists.[1]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold anti-solvent to remove residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum, preferably in a desiccator over a drying agent or in a vacuum oven at a mild temperature (e.g., 30-40 °C) to remove all traces of solvent.[1]
Protocol 2: Ion-Exchange Chromatography for High Purity
Rationale: For removing impurities with different ionic properties, such as the free amino acid, ion-exchange chromatography is highly effective.[1] The ester will have different binding characteristics compared to the zwitterionic amino acid.
Procedure:
-
Resin Selection: Choose a suitable cation-exchange resin.
-
Column Packing: Prepare a column with the selected resin according to the manufacturer's instructions.
-
Sample Loading: Dissolve the crude product in the appropriate loading buffer and apply it to the column.
-
Elution: Elute the column with a gradient of increasing ionic strength or a change in pH to selectively release the bound components. The desired product will elute at a different salt concentration or pH than the impurities.
-
Fraction Collection: Collect fractions and analyze them (e.g., by TLC or HPLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure. If necessary, perform a final recrystallization step as described in Protocol 1.
Section 3: Advanced Troubleshooting Scenarios
Q4: I've tried recrystallization, but my product purity is still low. What are my next steps?
A: If standard recrystallization is insufficient, it suggests the presence of impurities with very similar solubility profiles.
-
Consider Column Chromatography: For closely related impurities, silica gel or alumina column chromatography may be necessary.[1] You will likely need to first neutralize the hydrochloride salt to its free base form for effective separation on standard phase silica, and then re-form the salt after purification.
-
Re-evaluate the Synthesis: Purity issues are often best solved at the source. Ensure the initial esterification reaction has gone to completion by monitoring it with TLC or HPLC.[1] Also, verify the quality of your starting materials and reagents.
Q5: How can I prevent the degradation of my purified methyl 2-aminopropanoate hydrochloride during storage?
A: Stability is key for maintaining purity.[3]
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[4] An inert atmosphere (nitrogen or argon) is recommended.[1]
-
Avoid Moisture: Due to its hygroscopic nature, minimize exposure to the atmosphere.
-
pH Control: In solution, maintain a slightly acidic pH for maximum stability. Avoid basic conditions, which can accelerate both hydrolysis and racemization.[3]
References
- BenchChem Technical Support. (2025). Purification of (S)
- BenchChem Technical Support. (2025). Stability of (S)
- BenchChem Technical Support. (2025). Side reactions of (S)
- BenchChem Technical Support. (2025). Common impurities in commercial L-alaninamide hydrochloride.
- Pharmaffili
- Veeprho. (S)
- Google Patents.
- PubChem. Alanine methyl ester hydrochloride | C4H10ClNO2 | CID 2733257.
- Organic Syntheses. PREPARATION OF (2R,5S)-2-tert-BUTYL-3,5-DIMETHYLIMIDAZOLIDIN-4-ONE.
- Anand, R., & Vimal, M. (1998). A Mild and Convenient Procedure for the Esterification of Amino Acids.
Sources
"improving the stability of methyl 2-aminopropanoate in solution"
<Technical Support Center: Improving the Stability of Methyl 2-Aminopropanoate in Solution >
Welcome to the technical support center for methyl 2-aminopropanoate (also known as alanine methyl ester). This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate stability issues and ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my methyl 2-aminopropanoate solution is degrading?
Methyl 2-aminopropanoate contains two reactive functional groups: an ester and a primary amine.[1] These groups make the molecule susceptible to several degradation pathways, primarily:
-
Hydrolysis: The ester group can be cleaved by water to form 2-aminopropanoic acid (alanine) and methanol. This reaction is catalyzed by both acids and bases.[2]
-
Intermolecular Aminolysis (Dimerization): The primary amine of one molecule can attack the ester group of another, forming a dipeptide ester (methyl alanylalaninate) and releasing methanol. This is a form of self-condensation.[3][4]
-
Oxidation: The amino group can be susceptible to oxidative degradation, especially in the presence of trace metals or reactive oxygen species.
-
Racemization: If you are using a specific enantiomer (L- or D-), the chiral center can undergo racemization under basic conditions, leading to a loss of stereochemical purity.[2]
Q2: What is the optimal pH for storing aqueous solutions of methyl 2-aminopropanoate?
The stability of methyl 2-aminopropanoate in aqueous solutions is highly dependent on pH.[2] To minimize degradation, a slightly acidic pH range of 4-6 is recommended for short-term storage or experiments.[2]
-
Causality: In this pH range, the rate of both acid-catalyzed and base-catalyzed hydrolysis is minimized. The amino group is protonated to form an ammonium salt, which reduces its nucleophilicity and significantly slows down the rate of intermolecular aminolysis. While strong acidic conditions can also protonate the amine, they will accelerate ester hydrolysis.[2]
Q3: Can I store solutions at room temperature?
For short-term use (a few hours), storing a properly buffered (pH 4-6) aqueous solution at room temperature may be acceptable. However, for any extended period, refrigeration (2-8°C) is strongly recommended.[5] For long-term storage, freezing at -20°C or below is the best practice. Temperature accelerates all chemical degradation pathways.
Q4: My solution has turned yellow. What does this indicate?
A yellow or brown discoloration often suggests oxidative degradation or the formation of complex condensation products. This can be triggered by exposure to air (oxygen), light, or the presence of metal ion impurities in the solvent or on the glassware.
Q5: Is it better to use the free base or the hydrochloride salt form?
For applications in solution, the hydrochloride salt of methyl 2-aminopropanoate is generally preferred. The salt form exhibits enhanced stability and is more readily soluble in aqueous solutions compared to the free base.[2] The protonated amino group in the salt is protected from participating in aminolysis and certain oxidative reactions.
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter and provides actionable steps to resolve them.
Issue 1: Loss of Purity Detected by HPLC/LC-MS
-
Observation: Your chromatogram shows a decrease in the area of the main peak for methyl 2-aminopropanoate and the appearance of new peaks over time.
-
Likely Cause: Chemical degradation, most commonly hydrolysis or dimerization.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of compound purity.
Issue 2: Inconsistent Results in Biological or Chemical Assays
-
Observation: You are seeing variable results, decreased compound activity, or poor reproducibility in your experiments.
-
Likely Cause: The concentration of the active compound is decreasing over the course of the experiment due to degradation. The degradation products (e.g., alanine) may also interfere with the assay.
-
Preventative Measures:
-
Prepare Stock Solutions in Anhydrous Solvent: For long-term storage, dissolve methyl 2-aminopropanoate in a high-purity, anhydrous aprotic solvent like DMSO or DMF and store at -20°C or -80°C in small aliquots.
-
Fresh Working Solutions: On the day of the experiment, thaw a stock aliquot and dilute it into your final aqueous buffer (ideally pH 4-6) immediately before use.
-
Time-Course Stability Check: Perform a simple experiment where you prepare your final working solution and analyze its purity by HPLC at time zero and after the maximum duration of your assay (e.g., 4, 8, or 24 hours) under the same conditions (temperature, lighting). This will quantify the extent of degradation during your experiment.
-
Issue 3: Solution pH Drifts Over Time
-
Observation: The pH of your unbuffered or poorly buffered solution changes during storage or use.
-
Likely Cause: Hydrolysis of the ester to 2-aminopropanoic acid (alanine). Alanine is a zwitterionic amino acid that will alter the pH of the solution as it forms.
-
Solution: Always use a buffer system with sufficient capacity to maintain the desired pH. An acetate buffer (pKa ~4.76) is an excellent choice for maintaining a pH between 4 and 5.5. A phosphate buffer can be used for pH values closer to neutral, but stability will be reduced.
Part 3: Key Degradation Pathways
Understanding the chemical mechanisms of degradation is crucial for designing effective stabilization strategies.
Caption: Primary degradation pathways for methyl 2-aminopropanoate.
Part 4: Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution
This protocol describes how to prepare a 10 mM buffered solution of methyl 2-aminopropanoate hydrochloride for use in experiments.
Materials:
-
Methyl 2-aminopropanoate hydrochloride
-
Sodium acetate trihydrate
-
Glacial acetic acid
-
High-purity water (e.g., Milli-Q or 18 MΩ·cm)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Prepare 0.1 M Acetate Buffer (pH 4.5): a. Dissolve approximately 1.36 g of sodium acetate trihydrate in 80 mL of high-purity water. b. While stirring, slowly add glacial acetic acid dropwise until the pH of the solution reaches 4.5. c. Transfer the solution to a 100 mL volumetric flask and add water to the mark.
-
Prepare 10 mM Methyl 2-Aminopropanoate Solution: a. Accurately weigh the required amount of methyl 2-aminopropanoate hydrochloride (MW = 139.58 g/mol for the HCl salt). For 10 mL of a 10 mM solution, this is 13.96 mg. b. Quantitatively transfer the solid to a 10 mL volumetric flask. c. Add a small amount of the 0.1 M acetate buffer to dissolve the solid. d. Once fully dissolved, add the acetate buffer to the 10 mL mark. e. Mix thoroughly.
-
Storage and Use: a. Use the solution immediately for best results. b. If temporary storage is needed, keep the solution on ice or refrigerated at 2-8°C, protected from light. c. For longer-term storage, this buffered solution is not ideal; prepare fresh as needed.
Protocol 2: Forced Degradation Study Workflow
This protocol provides a framework for intentionally degrading the compound to identify potential degradation products and establish a stability-indicating analytical method.[6]
Objective: To assess the stability of methyl 2-aminopropanoate under various stress conditions.
Methodology:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of methyl 2-aminopropanoate hydrochloride in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acid Hydrolysis: Add an equal volume of 1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature.[2]
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.[2]
-
Thermal Degradation: Store the stock solution at 60°C.
-
Photostability: Expose the stock solution to a calibrated light source (as per ICH Q1B guidelines).
-
Control: Keep one aliquot of the stock solution at -20°C (un-stressed control).
-
-
Time Points: Withdraw samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis:
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration suitable for your analytical method (e.g., 50 µg/mL) using the mobile phase.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method, typically with UV or MS detection.[7][8]
Data Summary Table:
| Stress Condition | Incubation | Expected Primary Degradation Product(s) |
| 1 M HCl | 60°C | 2-Aminopropanoic acid (Alanine) |
| 0.1 M NaOH | Room Temp | 2-Aminopropanoic acid, Racemization products |
| 3% H₂O₂ | Room Temp | Various oxidative adducts |
| Heat (60°C) | 60°C | Alanine, Dimer (Methyl Alanylalaninate) |
| Light (ICH Q1B) | Ambient | Photolytic degradation products |
Part 5: Conclusion and Recommendations
The stability of methyl 2-aminopropanoate in solution is manageable with careful control of experimental parameters. The primary threats are hydrolysis and intermolecular aminolysis, both of which are highly dependent on pH and temperature.
Key Recommendations:
-
Use the Hydrochloride Salt: It offers superior solubility and stability in aqueous media.[2]
-
Control the pH: Maintain solutions in a slightly acidic buffer (pH 4-6) to minimize the most common degradation pathways.[2]
-
Control the Temperature: Prepare solutions fresh and keep them cold. Store stock solutions frozen in anhydrous solvents.
-
Use an Inert Atmosphere: For sensitive applications or long-term storage, degassing solvents and storing under nitrogen or argon can prevent oxidative degradation.
By implementing these strategies, researchers can ensure the integrity of their methyl 2-aminopropanoate solutions, leading to more reliable and reproducible experimental outcomes.
References
-
PubChem. (n.d.). CID 159707893 | C8H18N2O4. National Center for Biotechnology Information. Retrieved from [Link]
-
Biancalana, L., Bortoluzzi, M., Ferretti, E., Hayatifara, M., Marchetti, F., & Pampaloni, G. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation processes and stabilization of α-ammonium acylchloride cations. RSC Publishing. Retrieved from [Link]
-
LibreTexts. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]
-
Di Fonzo, S., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-amino-2-methylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
OSHA. (n.d.). 2-AMINO-2-METHYLPROPANOL. Occupational Safety and Health Administration. Retrieved from [Link]
-
D'Hondt, M., et al. (2014). Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC. Retrieved from [Link]
-
PubChem. (n.d.). L-alanine degradation III. National Center for Biotechnology Information. Retrieved from [Link]
-
Fortin, T. J., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. Retrieved from [Link]
-
LibreTexts. (2026). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]
-
Rowe, A. J., et al. (2022). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. PubMed Central. Retrieved from [Link]
-
LibreTexts. (2021). 25.5: Reactions of Amino Acids. Retrieved from [Link]
-
Pearson. (2024). Reactions of Amino Acids: Esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Self-condensation and hydrolysis of β-alanine methyl ester. Retrieved from [Link]
- Google Patents. (n.d.). US20050192460A1 - Process for preparing amino acid esters and their acid addition salts.
-
Giezen, M., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. MDPI. Retrieved from [Link]
-
Reddit. (2024). Hydrolysis of methyl esters. Retrieved from [Link]
-
International Journal in Management and Social Science. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]
-
PubMed. (n.d.). Amino Acid esters prevent thermal inactivation and aggregation of lysozyme. Retrieved from [Link]
-
PubChem. (n.d.). β-alanine degradation. National Center for Biotechnology Information. Retrieved from [Link]
-
News-Medical.Net. (2025). Scientists uncover how amino acids stabilize proteins in solution. Retrieved from [Link]
-
Loba Chemie. (2016). 2-AMINO-2-METHYL-PROPANOL EXTRA PURE MSDS. Retrieved from [Link]
-
PubMed. (n.d.). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Retrieved from [Link]
-
ResearchGate. (n.d.). Decomposition pathways of alanine, valine, leucine, and isoleucine. Retrieved from [Link]
-
SciRP.org. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Retrieved from [Link]
-
PMC. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Retrieved from [Link]
-
RSC Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]
-
RSC Publishing. (n.d.). Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. Retrieved from [Link]
- Google Patents. (n.d.). CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
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- 7. ijmr.net.in [ijmr.net.in]
- 8. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
"common side reactions in the N-acylation of methyl 2-aminopropanoate"
Document ID: TSC-CHEM-260122-01
Last Updated: January 22, 2026
Introduction
Welcome to the Technical Support Center for the N-acylation of methyl 2-aminopropanoate (the methyl ester of alanine). This guide is designed for researchers, scientists, and drug development professionals who utilize this fundamental reaction. N-acylated amino acid esters are critical building blocks in the synthesis of peptides, pharmaceuticals, and complex organic molecules.[1] While seemingly straightforward, this nucleophilic acyl substitution can be prone to several side reactions that impact yield, purity, and stereochemical integrity.
This document provides in-depth troubleshooting advice, mechanistic explanations for common side reactions, and validated experimental protocols to help you navigate these challenges effectively. Our goal is to empower you with the expertise to not only identify and solve problems but also to proactively design more robust and efficient acylation procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for N-acylating methyl 2-aminopropanoate?
A1: The most prevalent method is the Schotten-Baumann reaction, which involves reacting the amine with an acyl chloride or anhydride in the presence of a base.[2][3] This is typically performed in a biphasic system (e.g., an organic solvent and aqueous base) or in an aprotic solvent with an organic base like triethylamine or pyridine.[2][4][5] The base is crucial as it neutralizes the acidic byproduct (e.g., HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]
Q2: My reaction yield is very low. What is the first thing I should check?
A2: The most common culprit for low yields is incomplete neutralization of the amine salt and the acid byproduct. Methyl 2-aminopropanoate is often supplied as a hydrochloride salt, which must be neutralized to the free amine to become nucleophilic. Additionally, the acylation reaction itself produces one equivalent of acid.[4] Ensure you are using at least two equivalents of base: one to neutralize the starting material (if it's a salt) and one to scavenge the acid produced during the reaction. Inadequate base will result in a significant portion of your starting material being inactive.
Q3: I see multiple spots on my TLC plate after the reaction. What could they be?
A3: Multiple spots indicate the formation of side products. The most common possibilities are:
-
Unreacted Starting Material: The spot corresponding to methyl 2-aminopropanoate.
-
Diacylated Product: The N,N-diacyl imide, which is a common byproduct if the reaction conditions are too harsh or the acylating agent is highly reactive.
-
Hydrolyzed Acylating Agent: The carboxylic acid corresponding to your acyl chloride/anhydride.
-
Hydrolyzed Ester Product: The N-acyl alanine carboxylic acid, if the methyl ester has been cleaved.
Refer to the Troubleshooting Guide for specific strategies to identify and mitigate these impurities.
Q4: How critical is temperature control during the addition of the acylating agent?
A4: Very critical. The N-acylation reaction is typically exothermic. Adding the acylating agent (especially a reactive acyl chloride) too quickly without adequate cooling can lead to a rapid temperature increase. This can promote side reactions such as diacylation and may increase the rate of racemization at the chiral alpha-carbon. A controlled, dropwise addition at a reduced temperature (e.g., 0 °C) is highly recommended.[6]
Troubleshooting Guide: From Symptoms to Solutions
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Product Formation
| Symptom / Question | Potential Cause | Recommended Solution & Rationale |
| Q: My TLC shows only the starting amine spot, even after several hours. Why isn't the reaction working? | 1. Insufficient Base: The amine is likely protonated and non-nucleophilic. This happens if you start with the hydrochloride salt without adding enough base, or if the acid byproduct is not being neutralized.[4] 2. Inactive Acylating Agent: The acyl chloride or anhydride may have hydrolyzed due to exposure to moisture. | 1. Use Stoichiometric Base: If starting with the hydrochloride salt, use at least 2.2 equivalents of a non-nucleophilic organic base (e.g., triethylamine, DIPEA). This ensures one equivalent neutralizes the salt and a slight excess is present to scavenge the generated HCl. 2. Verify Reagent Quality: Use freshly opened or properly stored acylating agents. Acyl chlorides are particularly sensitive to water and should be handled under inert atmosphere.[7] |
| Q: The reaction starts but seems to stop at ~50% conversion. | Salt Formation: The HCl byproduct is reacting with the remaining free amine, effectively removing it from the reaction.[4] This is a classic sign that you have used only one equivalent of base when two were needed. | Add More Base: Add an additional equivalent of base to the reaction mixture. This should neutralize the ammonium salt that has formed and allow the reaction to proceed to completion. |
Issue 2: Product Purity & Side Reactions
| Symptom / Question | Potential Cause | Recommended Solution & Rationale |
| Q: I've isolated my product, but NMR shows a second, unexpected acyl signal and a downfield shift for the alpha-proton. What happened? | Diacylation: The initially formed N-acyl product has been acylated a second time to form a diacyl imide. This is more likely with highly reactive acylating agents (e.g., acetyl chloride) or if excess acylating agent is used at elevated temperatures. | 1. Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the acylating agent. 2. Reduce Temperature: Perform the reaction at 0 °C or even lower. This slows the rate of the second acylation, which has a higher activation energy than the desired first acylation. 3. Use a Weaker Acylating Agent: If possible, switch from an acyl chloride to the corresponding anhydride, which is less reactive.[8] |
| Q: My product's optical rotation is lower than expected, or chiral HPLC shows two enantiomers. Why did it racemize? | Racemization: The proton on the chiral alpha-carbon is acidic and can be removed by the base, leading to a planar enolate intermediate that can be protonated from either face.[9] This is exacerbated by strong bases, high temperatures, or prolonged reaction times.[1][10] | 1. Use a Hindered Base: Switch from triethylamine to a more sterically hindered base like diisopropylethylamine (DIPEA). This reduces the likelihood of alpha-proton abstraction.[11] 2. Maintain Low Temperature: Keep the reaction cold (0 °C) throughout the addition and stirring.[11] 3. Minimize Reaction Time: Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed. Prolonged exposure to basic conditions increases the risk of racemization.[10] |
| Q: After workup, I have a significant amount of a water-soluble impurity that I believe is the N-acyl alanine acid. How can I prevent this? | Ester Hydrolysis (Saponification): If using a strong aqueous base (like NaOH) under Schotten-Baumann conditions, the hydroxide can attack the methyl ester, causing hydrolysis.[12] This is a competing nucleophilic acyl substitution reaction. | 1. Avoid Strong Aqueous Bases: Use an organic base like triethylamine or pyridine in an aprotic solvent (e.g., DCM, THF). This eliminates the competing hydroxide nucleophile. 2. Use Weaker Inorganic Bases: If an aqueous system is necessary, use a weaker base like sodium bicarbonate (NaHCO₃) instead of NaOH. This maintains a basic pH to neutralize acid without being strongly nucleophilic enough to readily cleave the ester.[13] |
Key Side Reactions: Mechanisms and Mitigation
Understanding the "why" behind side reactions is key to preventing them. Here are the most common mechanistic pathways you may encounter.
Diacylation Pathway
Diacylation occurs when the desired N-acyl product acts as a nucleophile and reacts with a second molecule of the acylating agent. The resulting diacyl imide is often difficult to remove via standard purification techniques.
Caption: Pathway showing desired mono-acylation followed by undesired diacylation.
Mitigation Strategy: The key is kinetic control. By keeping the temperature low (0 °C) and using the acylating agent in slight stoichiometric excess (1.05 eq.), you favor the faster, desired mono-acylation over the slower diacylation reaction.
Racemization via Enolization
The stereochemical integrity of the alpha-carbon is paramount. Racemization proceeds through the deprotonation of the alpha-carbon to form a planar enolate, which loses its stereochemical information.
Caption: Mechanism of racemization via a planar enolate intermediate.
Mitigation Strategy: This is a base-catalyzed process. The choice of base is critical.
-
BEST: Sterically hindered bases like Diisopropylethylamine (DIPEA).
-
GOOD: Mild inorganic bases like NaHCO₃.
-
AVOID: Strong, non-hindered bases like NaOH, KOH, or excess Triethylamine (TEA) for prolonged periods.
Ester Hydrolysis (Saponification)
This side reaction occurs when a nucleophilic base (typically hydroxide) attacks the carbonyl of the methyl ester instead of the acylating agent.
Caption: Competing pathways of N-acylation versus ester hydrolysis.
Mitigation Strategy: Eliminate the strong nucleophilic base. The ideal condition for N-acylation of an amino ester is in an anhydrous aprotic solvent (like CH₂Cl₂) with a non-nucleophilic organic base (like DIPEA or TEA). This provides the necessary basicity to drive the reaction without introducing a competing nucleophile for the ester group.
Experimental Protocols
Protocol 1: Standard N-Acylation using Acyl Chloride (Low Racemization)
This protocol is optimized for high yield and minimal side reactions when using a reactive acyl chloride.
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 2-aminopropanoate hydrochloride (1.0 eq.).
-
Solvent & Base: Add anhydrous dichloromethane (DCM, ~0.2 M). Cool the flask to 0 °C in an ice bath.
-
Neutralization: Add diisopropylethylamine (DIPEA) (2.2 eq.) dropwise while stirring. Stir for 15 minutes at 0 °C to ensure complete neutralization to the free amine.
-
Acylation: Add the acyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the cold, stirring solution over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress by TLC (e.g., using 50% Ethyl Acetate/Hexanes).
-
Workup: Once the starting amine is consumed (typically 2-4 hours), quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any acidic impurities), and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel as needed.
Protocol 2: Troubleshooting - Chiral HPLC Analysis for Racemization
If you suspect racemization has occurred, this workflow will help you quantify the enantiomeric excess (% ee).
-
Sample Prep: Prepare a ~1 mg/mL solution of your purified N-acyl product in the mobile phase.
-
Column: Use a chiral stationary phase column suitable for separating enantiomers of N-acylated amino acids (e.g., a Chiralcel OD-H or similar).
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol. The exact ratio will need to be optimized for your specific compound (start with 90:10 Hexane:IPA).
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers, if present, will appear as separate peaks with different retention times.
-
Quantification: Integrate the area of both peaks. Calculate the enantiomeric excess using the formula: % ee = [ (Area_Major - Area_Minor) / (Area_Major + Area_Minor) ] * 100
References
- Schotten, C. (1884). Ueber die Acylirung von Aminen. Berichte der deutschen chemischen Gesellschaft, 17(2), 2178-2182. [Link: Available through historical chemical archives]
- Bergmann, M., & Zervas, L. (1928). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 61(6), 1192-1201. [Link: Available through historical chemical archives]
- Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Phenoläthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218-3222. [Link: Available through historical chemical archives]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243-2266.
-
Lokey Lab Protocols. (2017). Schotten-Baumann Reaction. Retrieved from [Link]
-
University of Calgary. (n.d.). Hydrolysis of Esters. Retrieved from [Link]
- Bodanszky, M. (1993). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. International Journal of Peptide and Protein Research, 41(5), 512-516. [Link: Available through Wiley Online Library or PubMed]
-
Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]
-
Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
YouTube. (2019). 08.05 Overview of Acylation Reactions and Acyl Chlorides. Retrieved from [Link]
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- 4. Schotten-Baumann Reaction [organic-chemistry.org]
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Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Methyl 2-Aminopropanoate
Welcome to the technical support center for the HPLC analysis of methyl 2-aminopropanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape. As a small, polar, and basic compound, methyl 2-aminopropanoate presents unique challenges in reversed-phase chromatography. This resource provides in-depth, scientifically grounded explanations and practical, step-by-step solutions to achieve optimal chromatographic performance.
Understanding the Challenge: The Physicochemical Nature of Methyl 2-Aminopropanoate
Methyl 2-aminopropanoate is a small amino acid ester with a primary amine group. Its chromatographic behavior is largely dictated by its polarity and its basicity. The primary amine has a pKa value estimated to be around 7.7. This means that the ionization state of the molecule is highly dependent on the mobile phase pH.[1][2]
-
At pH < pKa (e.g., pH 3-6): The amine group is protonated (-NH3+), making the molecule highly polar and potentially leading to strong interactions with residual silanol groups on the silica-based stationary phase.[3]
-
At pH > pKa (e.g., pH 9-10): The amine group is in its free base form (-NH2), making the molecule less polar and more retained on a reversed-phase column. However, operating at high pH can be detrimental to the stability of silica-based columns.[2]
This pH-dependent behavior is a primary contributor to many of the peak shape issues encountered during its analysis.
Common Peak Shape Problems and Solutions
This section is structured in a question-and-answer format to directly address the most common issues you may encounter.
Peak Tailing: The Most Frequent Culprit
Question: Why is my methyl 2-aminopropanoate peak tailing, and how can I fix it?
Answer: Peak tailing is the most common problem for basic compounds like methyl 2-aminopropanoate in reversed-phase HPLC.[4] It is characterized by an asymmetric peak with a trailing edge that slowly returns to the baseline. This is typically caused by secondary interactions between the protonated amine group of the analyte and acidic silanol groups on the surface of the silica stationary phase.[5][6]
-
Silanol Interactions: Standard silica-based C18 columns have residual silanol groups (Si-OH) that are deprotonated and negatively charged (Si-O-) at mobile phase pH values above 3-4.[3][7] The positively charged methyl 2-aminopropanoate (at acidic pH) can interact with these negatively charged silanols via a strong ion-exchange mechanism, leading to peak tailing.[5][8]
-
Mobile Phase pH Close to Analyte pKa: Operating at a mobile phase pH close to the pKa of methyl 2-aminopropanoate (around 7.7) will result in a mixed population of ionized and non-ionized molecules, which can lead to broad and tailing peaks.[1]
-
Column Contamination: Accumulation of sample matrix components or strongly retained compounds on the column can create active sites that cause peak tailing.[9]
Protocol 1: Mobile Phase pH Adjustment
-
Objective: To ensure the analyte is fully and consistently protonated and to suppress the ionization of silanol groups.
-
Procedure:
-
Prepare a mobile phase with a pH between 2.5 and 3.5. A buffer such as phosphate or formate is recommended to maintain a stable pH.
-
Start with a low organic content (e.g., 5-10% acetonitrile or methanol) and run a gradient to elute the compound.
-
Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting the sample.
-
Protocol 2: Using Mobile Phase Additives
-
Objective: To mask the residual silanol groups or to form a neutral ion-pair with the analyte.
-
Procedure for Ion-Pairing:
-
Add a low concentration (0.05-0.1% v/v) of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase.[10] TFA serves a dual purpose: it lowers the mobile phase pH and the trifluoroacetate anion pairs with the protonated amine, effectively shielding it from silanol interactions.
-
Be aware that ion-pairing agents can be difficult to remove from the column and may suppress MS signals if using LC-MS.
-
-
Procedure for Competitive Amine:
-
Add a small, basic modifier like triethylamine (TEA) to the mobile phase at a concentration of 0.1-0.5%. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte.
-
| Mobile Phase Additive | Concentration | Mechanism of Action | Considerations |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Ion-pairing and pH reduction | Can suppress MS signal; may be difficult to remove from the column. |
| Formic Acid | 0.1% | pH reduction | Less effective at ion-pairing than TFA.[10] |
| Triethylamine (TEA) | 0.1 - 0.5% | Competitively blocks silanol sites | Can affect selectivity; not suitable for LC-MS due to ion suppression. |
Table 1: Common mobile phase additives to mitigate peak tailing.
Peak Fronting: A Less Common but Equally Problematic Issue
Question: My methyl 2-aminopropanoate peak is fronting. What are the likely causes and how can I resolve this?
Answer: Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is less common than tailing for basic compounds but can still occur.[11][12] It is often an indication of column overload or a mismatch between the sample solvent and the mobile phase.[13][14]
-
Sample Overload: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to a distorted, fronting peak.[11][12]
-
Sample Solvent Strength: If the sample is dissolved in a solvent that is stronger (i.e., has a higher elution strength) than the mobile phase, the analyte band will spread and distort as it enters the column, often resulting in fronting.[15][16][17][18] For a reversed-phase separation, a sample solvent with a high percentage of organic solvent would be considered strong.
-
Column Void or Channeling: A physical deformation of the column bed, such as a void at the inlet, can cause the sample to travel through the column unevenly, leading to peak distortion.[13]
Protocol 3: Addressing Sample Overload
-
Objective: To ensure the amount of analyte injected is within the linear range of the column's capacity.
-
Procedure:
-
Prepare a series of dilutions of your sample (e.g., 1:10, 1:100).
-
Inject the same volume of each dilution and observe the peak shape. If the fronting improves with dilution, the original sample was overloaded.
-
Alternatively, keep the concentration the same and reduce the injection volume.
-
Protocol 4: Optimizing the Sample Solvent
-
Objective: To minimize peak distortion caused by the sample solvent.
-
Procedure:
-
Ideally, the sample should be dissolved in the initial mobile phase.
-
If the sample is not soluble in the mobile phase, dissolve it in a minimal amount of a stronger solvent and then dilute it with the mobile phase or a weaker solvent (e.g., water).
-
The general rule is to have the sample solvent be of equal or lesser strength than the mobile phase.[15]
-
An Alternative Approach: Hydrophilic Interaction Chromatography (HILIC)
Question: I'm still struggling with peak shape in reversed-phase. Is there a better alternative for analyzing methyl 2-aminopropanoate?
Answer: Yes, for highly polar compounds like methyl 2-aminopropanoate that are poorly retained or exhibit poor peak shape in reversed-phase chromatography, Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative.[19][20][21] HILIC utilizes a polar stationary phase (such as bare silica, amide, or amino-bonded phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[22][23]
In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase, and polar analytes partition into this layer, leading to retention. The elution order is generally from least polar to most polar.
-
Good Retention: Provides strong retention for polar compounds that are not well-retained in reversed-phase.
-
Improved Peak Shape: Can significantly improve the peak shape of polar basic compounds by minimizing the problematic secondary interactions with silanols.
-
MS Compatibility: The high organic content of the mobile phase is beneficial for electrospray ionization (ESI) in mass spectrometry, often leading to enhanced sensitivity.[21]
-
Column: A HILIC column with an amide or amino stationary phase is a good starting point.[19]
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 10-20 mM ammonium formate or ammonium acetate in water, pH adjusted to 3.0-4.5.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B.
-
Sample Solvent: The sample should be dissolved in a solvent with a high organic content, similar to the initial mobile phase conditions, to ensure good peak shape.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable tailing factor?
-
A tailing factor of 1.0 indicates a perfectly symmetrical peak. In practice, a tailing factor between 0.9 and 1.5 is often considered acceptable, though specific method requirements may vary.
Q2: Can the column temperature affect peak shape?
-
Yes, increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer kinetics. However, be mindful of the analyte's stability at higher temperatures.
Q3: Why do all my peaks in the chromatogram show poor shape?
-
If all peaks are affected, it is likely a system-wide issue rather than a problem specific to your analyte. Check for extra-column volume (e.g., long or wide-bore tubing), a void in the column, or a blocked frit.[9][24]
Q4: How often should I replace my column?
-
Column lifetime depends on the ruggedness of your method, the cleanliness of your samples, and the operating conditions. Monitor column performance (e.g., backpressure, peak shape, and retention time) over time. A significant deterioration in performance indicates that the column may need to be replaced.
References
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- Effects of Sample Solvents on Peak Shape. Shimadzu.
- What are some common causes of peak fronting? - WKB255705.
- Hydrophilic interaction liquid chromatography (HILIC)
- Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chrom
- Hydrophilic Interaction (HILIC) Columns. Biocompare.
- Hydrophilic interaction chrom
- Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns. Thermo Fisher Scientific.
- HPLC PEAK Fronting and Tailing, Common Reasons For It.
- Wh
- Understanding Peak Fronting in HPLC. Phenomenex.
- What Are The Common Peak Problems in HPLC. alwsci.
- Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Shimadzu.
- Important Hints for Daily Use of HPLC3. Abnormal peak shape (Effect of sample solvent and others). YouTube.
- Sample Diluent Effects in HPLC. Element Lab Solutions.
- Effect of pH on LC-MS Analysis of Amines.
- Amines-Ion Pairing.
- Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
- The Importance of Understanding Secondary Interactions When Analysing Peptides. Crawford Scientific.
- Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PMC - NIH.
- Ion-Pair Reagents for HPLC. TCI Chemicals.
- The Importance Of Mobile Phase PH in Chromatographic Separ
- Ion-Pair Reagents for HPLC. FujiFilm.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Exploring the Role of pH in HPLC Separ
- Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chrom
- Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chrom
- Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
- Troubleshooting Peak Shape Problems in HPLC.
- HPLC Columns. Bio-Rad.
- What is a good column choice for analysis of a quaternary amine compound? - WKB107141.
- The LCGC Blog: Do You Really Know Your St
- HPLC Troubleshooting Guide. GERSTEL.
- HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
- LC Technical Tip. Phenomenex.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
- I'm facing a problem with peak splitting and broadening amino acid analysis by HPLC Zorbax AAA C-18 column. Can anyone help me?.
- A Guide to HPLC Column Selection. Amerigo Scientific.
- Showing metabocard for Methyl-2-methylpropano
- Peak Tailing in HPLC. Element Lab Solutions.
- How to Reduce Peak Tailing in HPLC?. Phenomenex.
- Methyl 2-amino-2-methylpropano
- HPLC Peak Tailing. Axion Labs.
- Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex.
- HPLC Troubleshooting Guide. ACE.
- Troubleshooting - 2. Scribd.
- Methyl (2S)
- CID 20473115. PubChem.
- CID 159707893. PubChem.
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- 1. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
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- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 6. chromtech.com [chromtech.com]
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- 11. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC PEAK Fronting and Tailing, Common Reasons For It [hplctips.blogspot.com]
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- 24. HPLC Peak Tailing - Axion Labs [axionlabs.com]
Technical Support Center: Optimizing Derivatization Conditions for GC-MS of Methyl 2-Aminopropanoate
Welcome to the technical support center for the GC-MS analysis of methyl 2-aminopropanoate (also known as alanine methyl ester). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing derivatization protocols and troubleshooting common issues. As Senior Application Scientists, we aim to explain not just the how, but the why behind each experimental step.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the derivatization of methyl 2-aminopropanoate for GC-MS analysis.
Q1: Why is derivatization necessary for analyzing methyl 2-aminopropanoate by GC-MS?
Methyl 2-aminopropanoate, an amino acid ester, contains a polar primary amine (-NH₂) group. This group makes the molecule prone to strong intermolecular hydrogen bonding, which results in low volatility.[1] Furthermore, the active hydrogen on the amine can interact with active sites in the GC inlet and column, leading to poor peak shape (tailing) and potential thermal decomposition.[2][3] Derivatization is a chemical modification process that masks this polar functional group, converting the analyte into a more volatile, less reactive, and more thermally stable compound suitable for GC-MS analysis.[4][5]
Q2: What are the primary derivatization strategies for this compound?
Since the carboxylic acid group is already esterified, derivatization must target the primary amine. The two most effective and widely used strategies are Acylation and Silylation .[1][3][6]
-
Acylation involves reacting the amine with an acylating agent, typically a perfluorinated anhydride like Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA). This replaces the active hydrogen on the nitrogen with an acyl group, forming a stable and volatile amide derivative.[3][7]
-
Silylation replaces the active hydrogen with a silyl group, most commonly a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[8] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used.[2][9]
Q3: Acylation vs. Silylation: Which should I choose?
The choice depends on your specific analytical needs, available instrumentation, and desired derivative properties.
| Feature | Silylation (e.g., with BSTFA, MTBSTFA) | Acylation (e.g., with PFPA, TFAA) |
| Reaction Byproducts | Volatile and generally do not interfere with chromatography.[2] | Can be acidic and may need to be removed or neutralized before injection. |
| Derivative Stability | TMS derivatives can be sensitive to moisture, requiring strictly anhydrous conditions.[10] TBDMS derivatives (from MTBSTFA) are significantly more stable and resistant to hydrolysis. | Acyl derivatives are generally very stable and can be stored for longer periods.[11] |
| Detection | Produces derivatives with characteristic mass spectra. | Fluorinated acyl groups introduce electronegative atoms, which can significantly enhance sensitivity for Electron Capture Detection (ECD) and provide highly specific fragmentation patterns in MS.[3][4][12] |
| Ease of Use | Silylation reagents are powerful and react with a wide range of functional groups.[12] The primary challenge is moisture exclusion. | Reactions are often rapid and proceed to completion. The reagents are potent and should be handled with care in a fume hood. |
Expert Insight: For routine analysis where high stability is paramount, acylation or silylation with MTBSTFA are excellent choices. If trace-level detection is required and an ECD is available, fluorinated acylation is superior.
Q4: Is a two-step derivatization required for methyl 2-aminopropanoate?
No. A two-step derivatization, which typically involves esterification of the carboxyl group followed by acylation/silylation of the amine group, is standard for free amino acids.[11][13][14] However, since your analyte, methyl 2-aminopropanoate, is already esterified, you only need to perform a single-step derivatization to target the primary amine group. This simplifies the sample preparation workflow considerably.
Experimental Protocols & Workflows
The following protocols provide detailed, step-by-step methodologies for the derivatization of methyl 2-aminopropanoate.
General Derivatization Workflow
The overall process follows a logical sequence from sample preparation to analysis.
Caption: General workflow for derivatization of methyl 2-aminopropanoate.
Protocol 1: Acylation with Pentafluoropropionic Anhydride (PFPA)
This protocol creates a stable N-pentafluoropropionyl-methyl-2-aminopropanoate derivative.
Materials:
-
Dried sample of methyl 2-aminopropanoate
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (anhydrous)
-
Reaction vial (e.g., 2 mL autosampler vial with screw cap and PTFE/silicone septum)
-
Heating block or oven
Procedure:
-
Ensure the sample containing methyl 2-aminopropanoate is completely dry. This is typically achieved by evaporating the solvent from an aliquot under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous ethyl acetate to the dried sample in the reaction vial.
-
Add 50 µL of PFPA to the vial. The reaction is exothermic; add the reagent carefully.
-
Cap the vial tightly and vortex briefly to mix.
-
Heat the vial at 65°C for 30 minutes .[15]
-
Cool the vial to room temperature.
-
The sample is now ready for direct injection into the GC-MS.
Protocol 2: Silylation with MTBSTFA
This protocol creates a robust N-tert-butyldimethylsilyl (TBDMS) derivative, which is more resistant to hydrolysis than TMS derivatives.
Materials:
-
Dried sample of methyl 2-aminopropanoate
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Acetonitrile (anhydrous)
-
Reaction vial
-
Heating block or oven
Procedure:
-
Ensure the sample is completely dry in a reaction vial. Moisture can interfere with silylation and must be rigorously excluded.[10]
-
Add 100 µL of anhydrous acetonitrile to the vial.
-
Add 100 µL of MTBSTFA.
-
Cap the vial tightly and vortex to ensure the sample is fully dissolved.
-
Heat the vial at 100°C for 2-4 hours . A longer reaction time may be needed to drive the reaction to completion.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Logical Troubleshooting Flow
When encountering an issue, a systematic approach is most effective. Start by evaluating the chromatogram, then isolate potential causes related to the chemistry, the sample introduction, or the instrument itself.
Caption: Systematic approach to troubleshooting GC-MS derivatization issues.
Scenario 1: No peak or a significantly reduced peak for my derivatized analyte.
Q: I've run my derivatized sample, but I don't see the expected peak, or it's much smaller than anticipated. What went wrong?
A: This is a common issue that usually points to one of three areas: a failed derivatization reaction, degradation of the derivative, or an instrument problem.
-
Possible Cause 1: Incomplete Derivatization. The reaction may not have gone to completion.
-
Expert Recommendation: The efficiency of derivatization depends on time, temperature, and reagent concentration. Ensure you are using at least a 2:1 molar ratio of the derivatizing agent to the analyte. For silylation, the presence of even trace amounts of water can stop the reaction; ensure all glassware, solvents, and the sample itself are anhydrous.[10] Consider increasing the reaction time or temperature within recommended limits (see table below).
-
-
Possible Cause 2: Derivative Decomposition. Your derivative may be forming but then degrading before detection.
-
Expert Recommendation: Check your GC injector temperature. While derivatization increases thermal stability, excessively high inlet temperatures can still cause decomposition.[2][16] Also, TMS derivatives are known to be less stable over time, especially if exposed to moisture. It is best practice to analyze silylated samples as soon as possible after preparation.[11]
-
-
Possible Cause 3: Instrument or Injection Failure. The issue might not be with the chemistry but with the hardware.
-
Expert Recommendation: Perform a basic system check. Ensure the syringe is functioning correctly and not clogged.[17] Verify there are no leaks in the system, particularly at the injector septum and column fittings.[16][17] Confirm that the column is installed correctly in both the injector and the detector.[17]
-
Scenario 2: I see multiple peaks that could be related to my analyte.
Q: My chromatogram shows the main derivative peak, but also several other unexpected peaks. Are these side products?
A: This often points to incomplete reactions, side reactions, or contamination.
-
Possible Cause 1: Multiple Derivative Forms. Some compounds can form multiple derivatives under certain conditions. While less common for a simple amine, it's possible if the reaction is not optimized.
-
Expert Recommendation: Modify the reaction conditions, such as lowering the temperature or changing the reaction time, to favor the formation of a single product. Ensure your starting material is pure.
-
-
Possible Cause 2: Reagent Artifacts or Contamination. The extra peaks could be from the derivatizing reagent itself or impurities.
-
Expert Recommendation: Always run a reagent blank (all derivatization steps without the analyte) to identify peaks originating from the reagents or solvent. Use high-purity, fresh derivatizing reagents, as they can degrade over time.
-
-
Possible Cause 3: Presence of Water (especially for silylation). Moisture can lead to partially silylated products or hydrolysis of the derivative, creating extra peaks.
-
Expert Recommendation: Rigorously follow anhydrous procedures. Use sealed vials, anhydrous grade solvents, and dry your sample thoroughly before adding the silylation reagent.[18]
-
Scenario 3: My analyte peak is tailing.
Q: The peak for my derivatized analyte is asymmetrical and shows significant tailing. How can I improve the peak shape?
A: Peak tailing for a derivatized analyte suggests that some polar nature remains, or there are active sites within the GC system.
-
Possible Cause 1: Incomplete Derivatization. If a portion of the methyl 2-aminopropanoate remains underivatized, its polar amine group will interact strongly with the column, causing tailing.
-
Expert Recommendation: Re-optimize your derivatization protocol to ensure the reaction proceeds to completion. Increase the reagent-to-analyte ratio or extend the reaction time/temperature.
-
-
Possible Cause 2: Active Sites in the GC Flow Path. Even with successful derivatization, active sites in the inlet liner or at the head of the column can cause peak tailing.
-
Expert Recommendation: Use a properly deactivated inlet liner.[16][17] If the column has been used extensively, active sites may have developed. Try trimming 10-15 cm from the inlet end of the column.[19][20] If this doesn't resolve the issue, conditioning the column or replacing it may be necessary.
-
Recommended Derivatization Conditions (Starting Points)
This table summarizes typical conditions for common derivatization reagents. Optimization may be required for your specific sample matrix and concentration.
| Reagent Family | Specific Reagent | Solvent | Temperature (°C) | Time (min) | Key Considerations |
| Silylation | BSTFA (+1% TMCS) | Acetonitrile, Pyridine | 70 - 100 | 30 - 120 | Good general-purpose silylation. TMCS acts as a catalyst.[12] |
| MSTFA | Acetonitrile | 60 - 100 | 30 - 60 | Byproducts are very volatile and elute with the solvent front.[2] | |
| MTBSTFA | Acetonitrile, DMF | 100 - 120 | 120 - 240 | Forms highly stable TBDMS derivatives, less sensitive to moisture. | |
| Acylation | TFAA | Ethyl Acetate, DCM | 60 - 75 | 15 - 30 | Highly reactive; produces stable trifluoroacetyl derivatives. |
| PFPA | Ethyl Acetate | 65 - 80 | 30 - 60 | Produces stable pentafluoropropionyl derivatives, excellent for MS and ECD.[11][15] |
References
-
Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Techniques for Silylation. ResearchGate. Retrieved from [Link]
-
Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. [Link]
-
Restek Corporation. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. [Link]
- Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 123-131.
-
ResearchGate. (2022). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS? Retrieved from [Link]
-
Regis Technologies. (n.d.). Guide to GC Derivatization. Retrieved from [Link]
-
Alfa Chemistry. (2023). Acylation Reagents for Gas Chromatography. Labinsights. Retrieved from [Link]
-
ResearchGate. (2018). Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids. Retrieved from [Link]
-
Moldoveanu, S., & David, V. (2018). Derivatization Methods in GC and GC/MS. Semantic Scholar. Retrieved from [Link]
-
Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]
-
Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
Shimadzu. (2022). GC Troubleshooting guide. Retrieved from [Link]
-
McMaster, M. C. (2008). Appendix B: GC/MS Troubleshooting Quick Reference. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. Retrieved from [Link]
-
ResearchGate. (2015). How can I analyze amino acid Methyl Ester in GC? Retrieved from [Link]
-
ResearchGate. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Retrieved from [Link]
-
Tsikas, D., et al. (2019). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 9(12), 304. [Link]
-
ResearchGate. (2006). Chiral separation of amino acids by gas chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). TIC GC/MS chromatogram of the chiral amino acid analysis... Retrieved from [Link]
-
Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2806, 151-167. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
Bibel, M. (2022, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation [Video]. YouTube. [Link]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Deprotection of N-Protected Methyl 2-Aminopropanoate
Welcome to the technical support center for challenges in the deprotection of N-protected methyl 2-aminopropanoate (methyl alaninate). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this common yet often troublesome synthetic step. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve clean, efficient, and high-yield deprotection.
General Troubleshooting Workflow
Before diving into specific protecting groups, it's crucial to have a systematic approach to troubleshooting. When a deprotection reaction fails or yields unsatisfactory results, the following workflow can help diagnose and solve the problem.
Caption: General troubleshooting workflow for deprotection reactions.
Part 1: N-Boc Deprotection Troubleshooting
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, valued for its stability under many conditions and its clean removal with acid.[1] However, challenges can arise from incomplete reactions or side reactions caused by the electrophilic tert-butyl cation generated during cleavage.[2][3]
FAQs for N-Boc Deprotection
Q1: My N-Boc deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is sluggish or incomplete. What's going wrong?
A1: This is a common issue that can stem from several factors:
-
Insufficient Acid: While a 20-50% TFA/DCM solution is standard, some substrates require stronger conditions.[4] Ensure you are using a sufficient excess of TFA. The reaction mechanism can show a second-order dependence on acid concentration.
-
Water Content: Trace amounts of water can hydrolyze TFA, reducing its effective concentration. Use anhydrous solvents and fresh, high-quality TFA.
-
Temperature: Most Boc deprotections proceed readily at room temperature. If the reaction is slow, you can cool it to 0°C initially to control exotherms and then allow it to warm to room temperature for a few hours. Avoid excessive heating, which can promote side reactions.
-
Alternative Acidic Systems: If TFA/DCM is ineffective, consider using 4M HCl in dioxane or ethyl acetate. This reagent is often more potent and can lead to cleaner reactions, precipitating the product as the hydrochloride salt, which simplifies isolation.[4]
Q2: I'm observing unexpected byproducts in my mass spec, suggesting my product or another part of the molecule has been modified. What are these side reactions?
A2: The primary culprit is the highly reactive tert-butyl cation (t-Bu⁺) generated upon Boc cleavage.[2] This electrophile can alkylate nucleophilic sites on your molecule.
-
Common Targets: Electron-rich aromatic rings (like Tryptophan or Tyrosine side chains, if present), and sulfur-containing residues (Methionine, Cysteine) are particularly susceptible to tert-butylation.
-
The Solution: Scavengers: To prevent this, always include a scavenger in your cleavage cocktail. The scavenger's role is to trap the t-Bu⁺ cation before it can react with your desired product.
| Scavenger | Molar Excess (Typical) | Target Functionality |
| Triisopropylsilane (TIS) | 2-5 eq. | General purpose, reduces t-Bu⁺ to isobutane. |
| Anisole | 2-5 eq. | Protects electron-rich aromatic rings via electrophilic substitution. |
| Thioanisole | 2-5 eq. | Effective for sulfur-containing residues. |
| Water | 2-5 eq. | Traps t-Bu⁺ to form tert-butanol. |
A common and effective general-purpose cocktail is TFA/DCM/TIS (95:5:2.5) .
Caption: Boc deprotection pathway and the role of scavengers.
Part 2: N-Cbz Deprotection Troubleshooting
The Carboxybenzyl (Cbz or Z) group is a classic protecting group, typically removed by catalytic hydrogenolysis.[5] This method is exceptionally clean as the byproducts are toluene and carbon dioxide. However, its success is highly dependent on catalyst activity and substrate compatibility.
FAQs for N-Cbz Deprotection
Q1: My Cbz deprotection via catalytic hydrogenation (H₂, Pd/C) is not proceeding. What should I check?
A1: Hydrogenolysis failures often trace back to catalyst deactivation or improper setup.
-
Catalyst Poisoning: The Palladium catalyst is sensitive to poisoning. Common poisons include sulfur compounds (from reagents or substrates), strong coordinating ligands, and halides. Ensure all glassware is scrupulously clean and solvents are of high purity.
-
Catalyst Quality and Loading: Use a fresh, high-quality Pd/C catalyst. A loading of 5-10 mol% is typical. For difficult deprotections, a higher loading or a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be required.
-
Hydrogen Delivery: Ensure your system is properly purged of air (oxygen can deactivate the catalyst) and filled with hydrogen. A balloon of H₂ is often sufficient for small-scale reactions, but for larger scales or slow reactions, a continuous supply or a pressurized system (e.g., Parr shaker) is superior.
-
Solvent Choice: Methanol and ethanol are excellent solvents as they readily dissolve hydrogen.[6] Ethyl acetate is also commonly used. Ensure the substrate is fully dissolved.
Q2: My molecule contains other functional groups sensitive to reduction. Are there alternatives to H₂/Pd/C?
A2: Yes, this is a key consideration for orthogonality. Standard hydrogenolysis can also reduce alkenes, alkynes, nitro groups, and some aromatic systems.
-
Transfer Hydrogenation: This is an excellent alternative where hydrogen is delivered from a donor molecule instead of H₂ gas. Common donors include ammonium formate, cyclohexene, or 1,4-cyclohexadiene. The reaction is typically run with Pd/C at room temperature or with gentle heating. This method avoids the need for pressurized hydrogen gas and can sometimes be more selective.
-
Lewis Acid-Mediated Deprotection: Strong Lewis acids like HBr in acetic acid can cleave Cbz groups, but this is a harsh method that can cleave other acid-labile groups and cause racemization.[5]
-
Nucleophilic Cleavage: A recently developed method uses 2-mercaptoethanol and a base to cleave the Cbz group via an Sₙ2 mechanism at the benzylic carbon.[7][8] This is useful for substrates that are sensitive to both reduction and strong acid.
Q3: The reaction works, but my final yield is low after workup. Where is my product going?
A3: The product, methyl 2-aminopropanoate, is a small, polar, and somewhat volatile molecule.
-
Workup Loss: After filtering off the catalyst, the product is in the solvent. If you are removing a polar solvent like methanol under high vacuum, you may be co-evaporating your product. It is often better to perform an acidic extraction. After filtration, acidify the filtrate with HCl (e.g., 1M aq. HCl) and extract with a nonpolar solvent (like ether or DCM) to remove toluene and other organic impurities. The aqueous layer now contains your product as the hydrochloride salt, which can be isolated by lyophilization or careful evaporation.
Part 3: N-Fmoc Deprotection Troubleshooting
The 9-fluorenylmethoxycarbonyl (Fmoc) group is central to solid-phase peptide synthesis (SPPS) due to its clean removal under mild basic conditions, which are orthogonal to acid-labile Boc and benzyl groups.[9] The standard reagent is a solution of piperidine in DMF.[10]
FAQs for N-Fmoc Deprotection
Q1: My Fmoc deprotection with piperidine in DMF seems incomplete. How can I drive it to completion?
A1: Incomplete Fmoc removal can be due to steric hindrance or aggregation, although less common for a small substrate like methyl alaninate.
-
Reagent Concentration and Time: A 20% solution of piperidine in DMF is standard.[11] The reaction is usually complete within 5-20 minutes at room temperature. You can extend the reaction time, but be mindful of potential side reactions.
-
Alternative Bases: If piperidine is not effective or is causing side reactions, other bases can be used. A common alternative is a solution of 1,8-Diazabicycloundec-7-ene (DBU) with piperazine.[10] DBU is a stronger, non-nucleophilic base that facilitates the initial proton abstraction, while the secondary amine traps the dibenzofulvene byproduct.
Caption: The E1cB mechanism for Fmoc deprotection by piperidine.
Q2: I'm concerned about racemization of the chiral center under basic conditions. Is this a significant risk?
A2: Yes, racemization is a potential risk for α-amino esters under basic conditions.[12] The α-proton can be abstracted, leading to a planar enolate intermediate that can be protonated from either face.
-
Minimizing Risk: The risk is generally low with the short reaction times used for Fmoc deprotection. However, to minimize it:
-
Do not use excessively long reaction times.
-
Avoid strong, non-nucleophilic bases like DBU alone, as they can promote enolization without the subsequent steps proceeding quickly. The presence of a trapping amine is crucial.
-
Work at room temperature; avoid heating.
-
-
Chiral Analysis: If you suspect racemization, you must verify the enantiomeric purity of your product using a suitable analytical technique, such as chiral HPLC or by derivatizing with a chiral agent (e.g., Mosher's acid) followed by NMR analysis.[13]
Q3: How do I remove the DBF-piperidine adduct and excess piperidine during workup?
A3: The adduct and piperidine are basic and relatively nonpolar.
-
Aqueous Wash: After the reaction, dilute the mixture with a solvent like ethyl acetate or DCM. Wash the organic layer several times with a dilute aqueous acid (e.g., 1M HCl or 5% citric acid) to protonate and extract the piperidine and the adduct into the aqueous phase.
-
Product Isolation: Your product, now protonated, will also be in the aqueous layer. Be aware that you are creating the salt of your desired amine. You can then isolate the product from the aqueous layer. If you wish to isolate the free amine, you would subsequently need to basify the aqueous layer and extract, but this is often difficult due to the high water solubility of methyl alaninate. Isolating the salt is usually the preferred method.
Experimental Protocols
Protocol 1: N-Boc Deprotection using TFA/DCM
-
Dissolve the N-Boc-methyl 2-aminopropanoate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add Triisopropylsilane (TIS) (2.5 eq) to act as a scavenger.
-
Slowly add Trifluoroacetic Acid (TFA) (10-20 eq, often as a 20-50% solution in DCM) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Monitor the reaction to completion by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Co-evaporate with toluene or DCM (3 times) to remove residual TFA.
-
The resulting oil or solid is the methyl 2-aminopropanoate trifluoroacetate salt, which can be used directly or purified further by precipitation from ether.
Protocol 2: N-Cbz Deprotection using Catalytic Hydrogenolysis
-
Dissolve the N-Cbz-methyl 2-aminopropanoate (1.0 eq) in methanol (MeOH) to a concentration of 0.1 M.
-
Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol%) to the solution under an inert atmosphere (N₂ or Argon).
-
Evacuate the flask and backfill with Hydrogen gas (H₂) from a balloon. Repeat this cycle 3 times.
-
Stir the reaction vigorously under a positive pressure of H₂ (balloon) at room temperature for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in air. Wash the pad with a small amount of MeOH.
-
The resulting filtrate contains the free amine. To isolate as the hydrochloride salt, add a stoichiometric amount of 4M HCl in dioxane or bubble HCl gas through the solution, then concentrate in vacuo.
Protocol 3: N-Fmoc Deprotection using Piperidine/DMF
-
Dissolve the N-Fmoc-methyl 2-aminopropanoate (1.0 eq) in N,N-Dimethylformamide (DMF).
-
Add Piperidine to create a 20% (v/v) solution.
-
Stir the reaction at room temperature for 15-30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer extensively with 1M aqueous HCl (3 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Combine the aqueous layers, which now contain the product as the hydrochloride salt.
-
Wash the combined aqueous layers with ethyl acetate once more to remove any residual organic impurities.
-
The product can be isolated from the aqueous layer by lyophilization.
References
-
Slideshare. (n.d.). Protection for amino group and amino acid. Retrieved from [Link]
- Houben-Weyl. (2001). 2.4 Photocleavable Protecting Groups. In Science of Synthesis.
-
APPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups.
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
- Dhaon, M. K., Olsen, R. K., & Ramasamy, K. (1982). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry, 47(10), 1962-1965.
- Puigjaner, C., et al. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-325.
- Conti, P., et al. (n.d.).
- Vedejs, E., & Fields, S. C. (1996). Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids. Journal of Organic Chemistry, 61(9), 3074-3083.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Fields, G. B., & Noble, R. L. (1990). Methods for Removing the Fmoc Group. International Journal of Peptide and Protein Research, 35(3), 161-214.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. Retrieved from [Link]
- Chianella, I., et al. (2004). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. Journal of Peptide Research, 63(5), 383-387.
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
- Bartoli, G., et al. (2006). Synthesis of novel MMT/acyl-protected nucleo alanine monomers for the preparation of DNA/alanyl-PNA chimeras. Beilstein Journal of Organic Chemistry, 2, 19.
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
- Cavelier-Frontin, F., et al. (2001). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Journal of the Chemical Society, Perkin Transactions 1, (22), 2815-2822.
-
ResearchGate. (2004). (PDF) An efficient and highly selective deprotection of N‐Fmoc‐α‐amino acid and lipophilic N‐Fmoc‐dipeptide methyl esters with aluminium trichloride and N,N‐dimethylaniline. Retrieved from [Link]
- Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(21), 3736–3740.
-
ResearchGate. (n.d.). Deprotection of N-Fmoc-α-amino acid methyl esters 1a–i. Retrieved from [Link]
-
Scientific Update. (2023). To Deprotect and Serve. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
- Kumar, A., et al. (2018). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. New Journal of Chemistry, 42(19), 16045-16051.
- de la Torre, B. G., & Albericio, F. (2020). Green Chemistry - In situ Fmoc removal. Green Chemistry, 22(23), 8207-8213.
- Li, J., et al. (2017). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 14(7), 498-502.
- de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(16), 2947.
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
ResearchGate. (2010). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. reddit.com [reddit.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 8. scientificupdate.com [scientificupdate.com]
- 9. scispace.com [scispace.com]
- 10. Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids [pubmed.ncbi.nlm.nih.gov]
- 13. Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Scientist's Guide to Enantiomeric Excess Determination of Methyl 2-Aminopropanoate by Chiral HPLC
Introduction: The Imperative of Stereochemical Purity
In the realms of pharmaceutical development and asymmetric synthesis, methyl 2-aminopropanoate, the methyl ester of the chiral amino acid alanine, serves as a fundamental building block. The biological activity of molecules derived from this chiral precursor is often stereospecific; one enantiomer may elicit the desired therapeutic effect while the other could be inert or, in some cases, induce adverse effects.[1] Consequently, the precise determination of enantiomeric excess (e.e.) is not merely a quality control metric but a critical determinant of safety and efficacy. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the gold standard for this analysis, offering unparalleled accuracy and reproducibility.[2][3]
This guide provides an in-depth comparison of prevalent chiral HPLC methodologies for resolving methyl 2-aminopropanoate enantiomers. Moving beyond a simple recitation of methods, we will explore the mechanistic rationale behind column selection, the logic of mobile phase optimization, and the construction of a self-validating analytical protocol, empowering researchers to make informed, data-driven decisions.
The Core Principle: Chiral Recognition on Stationary Phases
The enantioselective separation of chiral molecules via HPLC is predicated on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[4] The differential stability of these complexes—resulting from variations in interaction energies—causes one enantiomer to be retained longer on the column than the other, enabling their separation. The choice of CSP is therefore the most critical decision in method development.[5][6] While indirect methods involving derivatization exist, direct analysis on a CSP is generally superior as it simplifies sample preparation and circumvents potential side reactions or kinetic resolution issues.[6]
Comparative Analysis of Chiral Stationary Phases
We will compare three major classes of CSPs that have demonstrated robust performance for the separation of amino acids and their derivatives: Polysaccharide-based, Macrocyclic Glycopeptide-based, and Crown Ether-based CSPs.
Polysaccharide-Based CSPs
Polysaccharide derivatives, particularly those of cellulose and amylose coated or immobilized on a silica support, are the most versatile and widely used CSPs in chromatography.[5] Chiral recognition is achieved through a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure.
-
Mechanism Insight: For methyl 2-aminopropanoate, the primary amine and ester functionalities are key interaction points. The carbamate groups on the polysaccharide backbone act as hydrogen bond donors and acceptors, while the phenyl groups provide sites for π-π stacking if the analyte were derivatized with an aromatic group.
-
Typical Operating Mode: These columns are most frequently used in normal-phase mode with eluents consisting of hexane or heptane and an alcohol modifier like isopropanol or ethanol.[1] The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP; its concentration is a key parameter for optimizing retention and resolution.
Macrocyclic Glycopeptide-Based CSPs
Macrocyclic glycopeptides, such as teicoplanin and vancomycin, function as "chiral baskets." Their complex, multi-ring structure offers a variety of interaction mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexation. A key advantage is their multi-modal nature, allowing for use in reversed-phase, polar organic, and polar ionic modes.
-
Mechanism Insight: The ionic groups within these CSPs make them particularly effective for separating polar and ionic compounds like underivatized amino acids and their esters.[7] The primary amine of methyl 2-aminopropanoate can interact with the carboxyl groups of the glycopeptide, providing a strong anchor point for chiral recognition.
-
Typical Operating Mode: Reversed-phase, using aqueous buffers with organic modifiers like methanol or acetonitrile, is common. This makes them compatible with LC-MS applications.
Crown Ether-Based CSPs
Crown ether-based CSPs are highly specialized and show exceptional enantioselectivity for compounds containing a primary amine.[6] The chiral recognition mechanism relies on the complexation of the protonated primary amine (-NH3+) within the crown ether cavity.
-
Mechanism Insight: The separation of methyl 2-aminopropanoate enantiomers on this phase is driven by the differential fit and interaction of the two enantiomers' chiral centers with the chiral barriers of the crown ether. This highly structured interaction often leads to excellent resolution.
-
Typical Operating Mode: These columns are typically run in reversed-phase mode, often with an acidic mobile phase (e.g., perchloric or sulfuric acid) to ensure the primary amine of the analyte is protonated.[8]
Performance Comparison: Experimental Data Summary
The following table summarizes the typical performance characteristics of the discussed CSPs for the analysis of alanine esters or similar small amino acid derivatives. This data is synthesized from established applications to provide a clear comparative overview.[5][6][9]
| CSP Class | Example Column | Typical Mobile Phase | Resolution (Rₛ) | Selectivity (α) | Key Advantages | Considerations |
| Polysaccharide | Chiralpak® IA/IB/IC | Hexane/Isopropanol (e.g., 90:10, v/v) | > 2.0 | > 1.3 | Broad applicability, high loading capacity, robust. | Requires non-aqueous mobile phases. |
| Macrocyclic Glycopeptide | CHIROBIOTIC® T | 20 mM Ammonium Acetate in Methanol/Water (80:20, v/v) | > 2.0 | > 1.2 | Multi-modal, excellent for underivatized analytes, LC-MS compatible. | Can be sensitive to mobile phase pH and buffer concentration. |
| Crown Ether | ChiroSil® RCA(+) | 0.1 M Perchloric Acid in Water | > 2.5 | > 1.5 | Exceptional resolution for primary amines, high efficiency. | Limited to primary amine-containing compounds; requires acidic mobile phase. |
Experimental Workflow & Protocols
A robust analytical method is built upon a well-defined workflow. The following diagram illustrates the logical progression from sample receipt to the final enantiomeric excess report.
Detailed Protocol: Separation on a Polysaccharide-Based CSP
This protocol provides a validated starting point for determining the enantiomeric excess of methyl 2-aminopropanoate using a common polysaccharide-based column.
1. Materials and Reagents:
-
Methyl 2-aminopropanoate sample
-
Racemic methyl 2-aminopropanoate standard
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (IPA)
2. HPLC System Configuration:
-
System: HPLC with isocratic pump, autosampler, column thermostat, and UV detector.
-
Column: Chiralpak® IC (or similar amylose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm.
-
Detection: UV at 210 nm.
3. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
4. Sample and Standard Preparation:
-
Diluent: Mobile Phase (n-Hexane/IPA 90:10).
-
Sample Solution: Accurately weigh and dissolve the methyl 2-aminopropanoate sample in the diluent to a final concentration of approximately 1.0 mg/mL.
-
Racemic Standard Solution: Prepare a solution of the racemic standard in the diluent at a concentration of 1.0 mg/mL.
5. System Suitability Testing (SST):
-
Rationale: SST is a non-negotiable component of a validated method, ensuring the chromatographic system is performing adequately for the intended analysis.[10][11]
-
Procedure: Inject the Racemic Standard Solution.
-
Acceptance Criteria (as per USP <621>):
-
Resolution (Rₛ): The resolution between the two enantiomer peaks must be ≥ 1.5.
-
Tailing Factor (T): The tailing factor for each enantiomer peak should be ≤ 2.0.
-
Relative Standard Deviation (%RSD): The %RSD for replicate injections (n=5) of the primary enantiomer peak area should be ≤ 2.0%.
-
6. Analysis and Calculation:
-
Once SST criteria are met, inject the Sample Solution.
-
Identify the peaks corresponding to the two enantiomers based on the injection of a single, pure enantiomer standard (if available) or by comparing to the racemate.
-
Integrate the peak areas for the first eluting enantiomer (A₁) and the second eluting enantiomer (A₂).
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ |Area_major - Area_minor| / (Area_major + Area_minor) ] * 100
The Principle of a Self-Validating System
Trustworthiness in analytical data is established through rigorous method validation. A well-described protocol becomes a self-validating system when it incorporates the principles outlined in regulatory guidelines such as ICH Q2(R1).[12][13] This ensures the method is suitable for its intended purpose.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by resolving the two enantiomers from each other and any potential impurities.
-
Linearity & Range: The method must provide results that are directly proportional to the concentration of the minor enantiomer over a specified range (e.g., from the Limit of Quantitation (LOQ) to 120% of the specification limit).[12]
-
Accuracy: Assessed by spiking the main enantiomer with known amounts of the minor enantiomer and calculating the percent recovery.
-
Precision: Evaluated at two levels:
-
Repeatability: The precision of the method over a short interval with the same analyst and equipment.
-
Intermediate Precision: Assesses the effect of random events on the method's precision (e.g., different days, different analysts).
-
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for e.e. determination.[8]
Conclusion and Recommendations
The determination of enantiomeric excess for methyl 2-aminopropanoate is reliably achieved using chiral HPLC. The choice of the optimal Chiral Stationary Phase is paramount and should be guided by the specific requirements of the analysis.
-
For general-purpose, robust screening and quality control , polysaccharide-based CSPs operating in normal phase offer broad applicability and a high probability of success.
-
When LC-MS compatibility or analysis of underivatized samples in aqueous media is required, macrocyclic glycopeptide CSPs are the superior choice.
-
For applications demanding the highest possible resolution and where the analyte is known to be a primary amine, a crown ether-based CSP will likely provide the best performance.
Regardless of the chosen method, its implementation must be underpinned by a comprehensive System Suitability Test and adherence to the principles of analytical method validation outlined by ICH Q2(R1). This ensures that the generated data is not only accurate and precise but also scientifically sound and defensible.
References
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]
-
Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. ResearchGate. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]
-
<621> CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]
-
Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. PubMed. [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. e-Ciencia Datos. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
-
(PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. [Link]
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. [Link]
-
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A Senior Application Scientist's Guide to Confirming the Structure of Methyl 2-Aminopropanoate Derivatives by NMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of regulatory compliance and therapeutic efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for elucidating the structure of organic compounds, offering a detailed view of the molecular framework.[1][2] This guide provides an in-depth comparison of NMR techniques for the structural confirmation of methyl 2-aminopropanoate derivatives, a common scaffold in medicinal chemistry. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the integrity of your findings.
The Foundational Structure: Interpreting the NMR of Methyl 2-Aminopropanoate
Methyl 2-aminopropanoate, the methyl ester of alanine, presents a simple yet informative starting point. Its structure possesses four distinct carbon environments and four unique proton environments. Understanding the expected ¹H and ¹³C NMR spectra of this parent compound is crucial for identifying and characterizing its derivatives.
¹H NMR Spectrum of Methyl 2-Aminopropanoate Hydrochloride
The ¹H NMR spectrum of the hydrochloride salt of methyl 2-aminopropanoate in CDCl₃ provides a clear illustration of the proton environments. The presence of the ammonium group (-NH₃⁺) leads to a downfield shift of the adjacent protons.
| Assignment | Structure Fragment | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) |
| A | -NH₃⁺ | ~8.7 | broad singlet | 3H | - |
| B | -O-CH ₂-CH₃ | ~4.3 | quartet | 2H | ~7.1 Hz |
| C | -CH (NH₃⁺)- | ~4.2 | quartet | 1H | ~7.2 Hz |
| D | -CH(NH₃⁺)-CH ₃ | ~1.7 | doublet | 3H | ~7.2 Hz |
| E | -O-CH₂-CH ₃ | ~1.3 | triplet | 3H | ~7.1 Hz |
Note: Data is based on the spectrum of ethyl 2-aminopropanoate hydrochloride, which serves as a close analog. The methyl ester would show a singlet for the methoxy group instead of the ethyl signals.[3][4]
¹³C NMR Spectrum of Methyl 2-Aminopropanoate
The ¹³C NMR spectrum reveals the carbon backbone. The chemical shifts are influenced by the electronegativity of neighboring atoms (O and N).
| Assignment | Structure Fragment | Approximate Chemical Shift (ppm) |
| Carbonyl (C=O) | C =O | ~170-175 |
| Methoxy (-OCH₃) | -OC H₃ | ~52 |
| Alpha-carbon (α-C) | -C H(NH₂)- | ~50 |
| Methyl (CH₃) | -CH(NH₂)-C H₃ | ~17 |
Note: These are typical chemical shift ranges and can vary based on solvent and other experimental conditions.
Comparative Analysis: 1D vs. 2D NMR for Derivative Characterization
While 1D NMR provides essential information, the structural complexity of derivatives often necessitates the use of 2D NMR techniques for unambiguous confirmation. Let's compare the utility of these methods for two common derivatives: N-acetyl methyl 2-aminopropanoate and methyl 2-(benzamido)propanoate.
Case Study 1: N-acetyl methyl 2-aminopropanoate
The addition of an acetyl group introduces a new set of signals and alters the chemical shifts of the parent structure.
Expected Changes in ¹H NMR:
-
The -NH₂ protons are replaced by a single amide proton (-NH), which typically appears as a doublet further downfield.
-
A new singlet for the acetyl methyl group (-COCH₃) will be present, usually around 2.0 ppm.
-
The α-proton will experience a downfield shift due to the deshielding effect of the amide carbonyl group.
Expected Changes in ¹³C NMR:
-
A new carbonyl signal for the amide group will appear around 170 ppm.
-
A new methyl signal for the acetyl group will be present around 23 ppm.[5]
While these changes are predictable, 2D NMR provides definitive proof of the structure.
Case Study 2: Methyl 2-(benzamido)propanoate
Replacing the amino group with a benzamido group introduces an aromatic ring, significantly increasing the complexity of the ¹H NMR spectrum.
Expected Changes in ¹H NMR:
-
The aromatic protons will appear in the region of 7.4-7.8 ppm.
-
The amide proton will be present, likely coupled to the α-proton.
-
The α-proton will be shifted downfield.
Expected Changes in ¹³C NMR:
-
Signals for the aromatic carbons will be present between 127-135 ppm.
-
A new amide carbonyl signal will appear around 167 ppm.
In this case, the overlapping signals in the aromatic region of the ¹H NMR spectrum make definitive assignment from 1D data alone challenging.
The Power of 2D NMR: A Deeper Dive
2D NMR experiments provide a correlation map that reveals how different nuclei are connected within the molecule.[6]
COSY (Correlation Spectroscopy)
The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[7] In our derivatives, a COSY spectrum would show a cross-peak between the α-proton and the protons of the adjacent methyl group, confirming this fragment of the molecule. It would also show correlations between the amide proton and the α-proton.
HSQC (Heteronuclear Single Quantum Coherence)
The ¹H-¹³C HSQC experiment shows direct one-bond correlations between protons and the carbons they are attached to.[8] This is invaluable for assigning the carbon signals based on the more easily interpretable proton spectrum. For example, the proton signal of the methoxy group will correlate with the methoxy carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation)
The ¹H-¹³C HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds.[9] This is arguably the most powerful tool for piecing together the molecular puzzle. For instance, in N-acetyl methyl 2-aminopropanoate, the HMBC spectrum would show a correlation between the acetyl methyl protons and the amide carbonyl carbon, and between the methoxy protons and the ester carbonyl carbon, thus confirming the connectivity of the entire molecule.
The following diagram illustrates a typical workflow for structure confirmation using a combination of 1D and 2D NMR techniques.
Caption: Workflow for NMR-based structure confirmation.
Experimental Protocols
Adherence to standardized protocols is essential for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Vortex or gently sonicate to ensure complete dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Filtering (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
1D NMR Data Acquisition (¹H and ¹³C)
-
Instrument Setup: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shimming: Optimize the magnetic field homogeneity by shimming on the lock signal. Automated shimming routines are available on most modern spectrometers.[10]
-
Parameter Setup (¹H):
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Set the number of scans (NS), typically 8 or 16 for a sample of this concentration.
-
Set the relaxation delay (D1) to at least 1 second.
-
-
Parameter Setup (¹³C):
-
Set the spectral width (e.g., -10 to 220 ppm).
-
Set the number of scans (NS), which may range from 64 to 1024 or more depending on the sample concentration.
-
Use a standard proton-decoupled pulse program.
-
-
Acquisition: Acquire the Free Induction Decay (FID).
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR spectrum.
-
2D NMR Data Acquisition (COSY, HSQC, HMBC)
-
Pulse Program Selection: Choose the appropriate pulse program for the desired experiment (e.g., cosygpqf for a gradient-selected COSY).
-
Parameter Optimization:
-
Set the spectral widths in both dimensions based on the 1D spectra.[11]
-
For HSQC and HMBC, set the ¹³C spectral width.
-
Set the number of increments in the indirect dimension (typically 256 or 512).
-
Set the number of scans per increment.
-
For HMBC, the long-range coupling constant (e.g., 8 Hz) should be set.[9]
-
-
Acquisition: Start the 2D experiment. Acquisition times can range from minutes to several hours.
-
Processing:
-
Apply a Fourier transform in both dimensions.
-
Phase the spectrum in both dimensions.
-
Reference the axes using the corresponding 1D spectra.
-
The following diagram illustrates the key correlations observed in 2D NMR spectra for a generic N-acylated methyl 2-aminopropanoate derivative.
Caption: Key 2D NMR correlations for structure confirmation.
Conclusion
The structural confirmation of methyl 2-aminopropanoate derivatives is a critical task in pharmaceutical research and development. While 1D NMR provides a foundational understanding of the molecule, a combination of 2D NMR techniques, including COSY, HSQC, and HMBC, is indispensable for unambiguous structure elucidation, particularly for more complex derivatives. By following the systematic workflow and robust experimental protocols outlined in this guide, researchers can confidently and accurately determine the structure of their synthesized compounds, ensuring the integrity and quality of their data for regulatory submissions and further development.
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
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Grootveld, M., & Adejare, A. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 25(16), 3643. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). HMDB. [Link]
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Yeast Metabolome Database. (n.d.). Methyl-2-methylpropanoate (YMDB01748). YMDB. [Link]
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ResolveMass. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. ResolveMass. [Link]
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University of Wisconsin-Madison. (2020, September 16). HSQC and HMBC for Topspin. [Link]
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MathWorks. (2024, June 14). NMR Data Processing and Analysis. MATLAB Central File Exchange. [Link]
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Bulletin of the Chemical Society of Japan. (1976). 13C-NMR Study of the Solvent Effect of the N-Acetyl-l-alanine Methyl Ester. [Link]
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Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]
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IMSERC. (n.d.). TUTORIAL: 2D COSY EXPERIMENT. Northwestern University. [Link]
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ResearchGate. (2018). Recent advances in small molecule NMR: Improved HSQC and HSQMBC experiments. [Link]
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OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
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Encyclopedia of Magnetic Resonance. (2009). NMR Data Processing. [Link]
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Intertek. (n.d.). Pharmaceutical NMR Analytical Services. [Link]
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National Institutes of Health. (2014). NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra. [Link]
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National Institutes of Health. (2019). NMR data processing, visualization, analysis and structure calculation with NMRFx. [Link]
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European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. [Link]
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University of California, Santa Cruz. (2020, December 23). Harmonized 1H, 13C 1D, 2D Parameter Sets. [Link]
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Bruker. (n.d.). Structure Analysis. [Link]
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PubChem. (n.d.). N-Acetyl-ala-ala-ala-methylester. [Link]
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ResearchGate. (n.d.). Figure S3. 1 H NMR spectrum of methyl 2-((((2-hydroxyethyl)thio)carbonothioyl)thio)propanoate (2) in CDCl 3. [Link]
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National Institutes of Health. (2012). (S)-Methyl 2-benzamido-3-(3,4-dimethoxyphenyl)propanoate. [Link]
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Columbia University. (n.d.). HSQC and HMBC. [Link]
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R-NMR. (n.d.). SOP data acquisition. [Link]
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National Institutes of Health. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]
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Advances in Polymer Science. (2024). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]
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Mestrelab. (2010, May 6). Basics on Arrayed-NMR and Data Analysis. [Link]
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Creative Biostructure. (n.d.). NMR Analysis for Biopharmaceutical Development. [Link]
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University of Ottawa. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips. [Link]
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ResearchGate. (2010). 1 H NMR spectra (300 MHz) of methyl group of alanine for L-Phg-Ala-NH 2.... [Link]
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Mestrelab Resources. (2010, May 6). Basics on Arrayed-NMR and Data Analysis. [Link]
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Intertek. (n.d.). Pharmaceutical NMR Analytical Services. [Link]
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A Senior Application Scientist's Guide to Alanine Incorporation: Comparing Alternatives to Methyl 2-Aminopropanoate
For researchers, medicinal chemists, and professionals in drug development, the precise incorporation of amino acids is the cornerstone of peptide synthesis and the creation of complex biomolecules. Alanine, with its simple methyl side chain, often serves as a fundamental building block. While methyl 2-aminopropanoate (alanine methyl ester) is a basic reagent for this purpose, its utility is often limited in modern, controlled synthetic strategies due to the lack of N-terminal protection, leading to potential side reactions and challenges in achieving high purity and yield. This guide provides an in-depth comparison of superior, alternative reagents for incorporating alanine, complete with experimental insights and protocols to empower you in your research.
The Limitations of Unprotected Alanine Esters
The primary drawback of using reagents like methyl 2-aminopropanoate lies in the unprotected nature of the α-amino group. This necessitates specific reaction conditions and can lead to:
-
Oligomerization: The free amine can react with activated carboxyl groups of other alanine molecules, leading to the formation of unwanted peptide chains.
-
Lack of Control in Stepwise Synthesis: It is unsuitable for the controlled, stepwise elongation of a peptide chain, a fundamental requirement in solid-phase peptide synthesis (SPPS).
-
Compatibility Issues: Its use is often incompatible with the orthogonal protection strategies that are central to modern peptide chemistry.
This guide will explore robust alternatives that overcome these limitations, focusing on N-protected alanine derivatives, which are the industry standard for reliable and high-fidelity alanine incorporation.
Core Alternatives for Alanine Incorporation: A Comparative Overview
The most effective and widely used alternatives to unprotected alanine esters are N-protected alanine derivatives. The choice of the protecting group is critical and dictates the overall synthetic strategy. The three main classes of reagents we will compare are:
-
Fmoc-Ala-OH (9-fluorenylmethyloxycarbonyl-L-alanine)
-
Boc-Ala-OH (tert-butyloxycarbonyl-L-alanine)
-
Cbz-Ala-OH (N-carbobenzyloxy-L-alanine)
Additionally, we will discuss the utility of pre-activated alanine species such as Alanine N-Carboxyanhydrides (NCAs) and activated esters .
Fmoc-Ala-OH: The Modern Workhorse of Solid-Phase Peptide Synthesis
Fmoc-Ala-OH is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to the base-labile nature of the Fmoc protecting group.[][2] This allows for an orthogonal protection strategy where the N-terminal Fmoc group is removed under mild basic conditions (typically with piperidine), while the side-chain protecting groups and the linkage to the solid support are acid-labile.[][3][4]
Key Advantages of the Fmoc Strategy:
-
Mild Deprotection Conditions: Avoids the use of harsh acids for N-terminal deprotection, preserving acid-sensitive functionalities in the peptide.[]
-
Orthogonality: The Fmoc/tBu (tert-butyl) strategy is a highly effective orthogonal protection scheme.[3][4]
-
Automation-Friendly: The reaction cycles are well-suited for automated peptide synthesizers.
Experimental Workflow: Fmoc-SPPS Cycle for Alanine Incorporation
Caption: Workflow for a single cycle of Fmoc-based solid-phase peptide synthesis.
Detailed Protocol for Fmoc-Ala-OH Coupling in Manual SPPS
This protocol is based on a 0.1 mmol synthesis scale.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide or Wang resin) that has a free amino group. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.[5]
-
Activation of Fmoc-Ala-OH: In a separate vessel, dissolve Fmoc-Ala-OH (3 equivalents relative to resin loading) and a coupling agent such as HCTU (3 equivalents) in DMF. Add a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) and allow to pre-activate for 2-5 minutes.[6] Alternatively, use a DIC/OxymaPure coupling cocktail.[7]
-
Coupling Reaction: Add the activated Fmoc-Ala-OH solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A blue color indicates an incomplete reaction, and the coupling step should be repeated.[8]
-
Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF (3 times) and dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.
-
Fmoc Deprotection: To expose the N-terminal amine for the next coupling cycle, treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes.[5]
-
Final Wash: Wash the resin again with DMF (3 times) and DCM (3 times) to remove residual piperidine. The resin is now ready for the coupling of the next amino acid.
Boc-Ala-OH: The Classic and Robust Alternative
Boc-Ala-OH is another widely used N-protected alanine derivative, particularly in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[6][8][9] The Boc group is acid-labile and is typically removed with trifluoroacetic acid (TFA).[3][8]
Key Advantages of the Boc Strategy:
-
Robustness: The Boc/Bzl strategy is well-established and known for its reliability, especially for synthesizing long or difficult peptide sequences.[][8][10]
-
Reduced Aggregation: The protonation of the N-terminal amine after Boc removal can help to disrupt peptide aggregation during synthesis.[3]
-
In Situ Neutralization: This technique, often used in Boc-SPPS, can lead to higher yields and purity for challenging sequences.[3][10]
Disadvantages:
-
Harsh Cleavage Conditions: The final cleavage of the peptide from the resin and removal of side-chain protecting groups often requires strong, hazardous acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3][6][8]
Experimental Workflow: Boc-SPPS Cycle for Alanine Incorporation
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A Comparative Guide to the Reactivity of Methyl 2-Aminopropanoate and its β-Amino Acid Analog, Methyl 3-Aminopropanoate
Introduction
In the landscape of synthetic chemistry, particularly in pharmaceutical and materials science, the subtle distinction between constitutional isomers can lead to profound differences in chemical behavior and synthetic utility. This guide provides an in-depth comparative analysis of methyl 2-aminopropanoate, the methyl ester of the canonical α-amino acid alanine, and its β-isomer, methyl 3-aminopropanoate. Understanding the nuanced reactivity of these foundational building blocks is critical for researchers designing novel peptides, polymers, and small molecule therapeutics.[1]
While structurally similar, the spatial arrangement of the amine and ester functional groups in these molecules dictates their electronic properties and steric accessibility. This guide will dissect these differences, offering both theoretical explanations and practical, data-driven comparisons across three key reaction classes: N-acylation, ester hydrolysis, and peptide coupling. By elucidating the causality behind their divergent reactivity, this document serves as a crucial resource for optimizing reaction conditions, predicting outcomes, and making informed decisions in complex synthetic campaigns.
Foundational Differences: Structural and Electronic Properties
The primary distinction between methyl 2-aminopropanoate (α-analog) and methyl 3-aminopropanoate (β-analog) is the location of the primary amine relative to the ester's carbonyl carbon. In the α-analog, the amine is bonded to the carbon adjacent to the carbonyl (the α-carbon), whereas in the β-analog, it is bonded to the carbon once removed (the β-carbon).
Caption: Structural comparison of α- and β-amino acid esters.
This seemingly minor shift has significant electronic consequences:
-
Inductive Effect: The ester carbonyl group is strongly electron-withdrawing. In methyl 2-aminopropanoate, this group is in close proximity to the amine, pulling electron density away from the nitrogen atom. This inductive effect reduces the amine's basicity and nucleophilicity.
-
Attenuation in the β-Analog: In methyl 3-aminopropanoate, an additional methylene group (–CH₂–) separates the amine from the ester. This spacing attenuates the electron-withdrawing inductive effect. Consequently, the amine in the β-analog is more electron-rich, rendering it a stronger base and a more potent nucleophile compared to its α-counterpart.[2]
This fundamental electronic difference is the primary driver of the reactivity variations discussed in the following sections.
Comparative Reactivity I: N-Acylation
N-acylation is a cornerstone transformation for amines, forming the ubiquitous amide bond found in countless pharmaceuticals and materials.[3][4] The reaction rate is directly dependent on the nucleophilicity of the amine.
Mechanistic Rationale & Expected Outcome: Given its higher electron density, the amine of methyl 3-aminopropanoate is predicted to be a more effective nucleophile. Therefore, it should react more rapidly with electrophilic acylating agents (e.g., acid chlorides, anhydrides) than methyl 2-aminopropanoate under identical conditions.
Data Summary: N-Acylation with Acetyl Chloride The following table summarizes expected outcomes from a comparative experiment.
| Parameter | Methyl 2-Aminopropanoate (α) | Methyl 3-Aminopropanoate (β) | Rationale |
| Reaction Rate | Slower | Faster | Higher nucleophilicity of the β-amine.[2] |
| Time to Completion | Longer | Shorter | Directly correlated with reaction rate. |
| Yield (at fixed time) | Lower | Higher | More efficient conversion in a given timeframe. |
Experimental Protocol: Comparative N-Acylation
This protocol provides a framework for a direct comparison of acylation rates. It assumes the use of the hydrochloride salts, which are common starting materials requiring in-situ neutralization.[5]
Caption: Workflow for comparing coupling efficiency.
Self-Validation & Causality:
-
Why HOBt/DIC? This is a classic carbodiimide coupling method that proceeds via an HOBt active ester, which minimizes racemization of the activated amino acid. [6]* Why DIEA? Diisopropylethylamine is a bulky, non-nucleophilic base used to liberate the free amine without interfering with the coupling reaction.
-
Why HPLC Monitoring? High-Performance Liquid Chromatography provides highly accurate quantitative data, allowing for the precise determination of reaction conversion and the formation of any side products, offering a more robust comparison than TLC.
Summary and Practical Implications
The choice between methyl 2-aminopropanoate and methyl 3-aminopropanoate is not arbitrary; it is a strategic decision based on a clear understanding of their inherent reactivity.
| Reaction | Methyl 2-Aminopropanoate (α-analog) | Methyl 3-Aminopropanoate (β-analog) | Key Takeaway for Researchers |
| N-Acylation | Slower Reactivity | Faster Reactivity | For rapid and efficient acylation, the β-analog is superior due to higher amine nucleophilicity. |
| Ester Stability | Activated ester is less stable to hydrolysis. | Activated ester is highly stable to hydrolysis. | When using as an activated carboxyl component, β-amino acids offer a wider time window for coupling. [6][7] |
| Peptide Coupling (as Nucleophile) | Slower Coupling | Faster Coupling | The β-analog is a better nucleophile for attacking an activated peptide chain. |
| Peptide Coupling (as Activated Acid) | Standard Reactivity | Sluggish ("Hard-to-Couple") | Incorporating β-amino acids into a peptide chain requires longer coupling times or more potent coupling agents. [8] |
For drug development professionals and synthetic chemists, this guide demonstrates that the placement of a single functional group profoundly alters molecular behavior. The enhanced nucleophilicity of methyl 3-aminopropanoate makes it the reagent of choice for rapid N-functionalization. Conversely, in the complex, multi-step process of solid-phase peptide synthesis, the properties of β-amino acids present a duality: their activated forms are advantageously stable, yet their incorporation is often kinetically challenging. [6][7][8]This comparative analysis provides the foundational knowledge and experimental framework necessary to harness the unique properties of these isomeric building blocks, enabling more efficient, predictable, and innovative molecular design.
References
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Wyman, J. & Ingalls, E. N. (1943). The Dielectric Constants of Solutions of Glycine, Alanine, and Lactamide. Journal of the American Chemical Society, 65(5), 781-787. [Link]
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Weber, E., et al. (2022). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. Life, 12(2), 269. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information for manuscript c9ra06124j. RSC Publishing. [Link]
-
Groger, H., & Aleku, G. A. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(16), 8717-8721. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Turi, G. F., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances, 9(54), 31665-31673. [Link]
-
Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(12), 9222-9236. [Link]
-
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173-180. [Link]
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Kurochkina, V. B., et al. (2013). Alpha-Amino Acid Ester Hydrolases: Properties and Applications. Acta Naturae, 5(1), 30-41. [Link]
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Turi, G. F., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. National Center for Biotechnology Information. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic-Chemistry.org. [Link]
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Sunshine, J. C., et al. (2012). Poly(β-amino ester)-nanoparticle mediated transfection of retinal pigment epithelial cells in vitro and in vivo. PLoS One, 7(5), e37543. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. ResolveMass. [Link]
- Google Patents. (1989). FR2632303A1 - Process for the preparation of methyl 3-aminocrotonate.
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Turi, G. F., et al. (2019). Unwanted hydrolysis or a/b-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Publishing. [Link]
-
Lynn, D. M., & Langer, R. (2000). Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA. Journal of the American Chemical Society, 122(44), 10761-10768. [Link]
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Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Organic-Chemistry.org. [Link]
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A Senior Application Scientist's Guide to Amino Group Protection of Methyl 2-Aminopropanoate
An In-Depth Performance Comparison of Boc, Cbz, and Fmoc Protecting Groups
In the intricate world of peptide synthesis and the broader field of organic chemistry, the selective masking and demasking of functional groups is a cornerstone of elegant and efficient molecular construction. For researchers and drug development professionals working with amino acids, the protection of the amine functionality is a critical step that dictates the success of subsequent reactions. Methyl 2-aminopropanoate, or methyl alaninate, is a fundamental building block, and the choice of its amino-protecting group can significantly impact reaction yields, purity, and the overall synthetic strategy.
This guide provides an in-depth, objective comparison of the three most ubiquitous amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—as applied to methyl 2-aminopropanoate. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower you to make informed decisions in your synthetic endeavors.
The Imperative of Orthogonality and Protecting Group Selection
A successful multi-step synthesis involving polyfunctional molecules like amino acids hinges on the concept of orthogonal protection . This strategy employs protecting groups that can be removed under distinct sets of conditions, allowing for the selective deprotection of one functional group while others remain intact.[1] For instance, a Boc group, which is acid-labile, and an Fmoc group, which is base-labile, can be used in the same molecule to direct the course of a reaction with high precision.[1] The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable without affecting other functionalities.[2]
The Contenders: A Head-to-Head Comparison
The selection of a protecting group is a strategic decision based on the specific requirements of the synthetic route. Factors such as the stability of other functional groups in the molecule, the planned subsequent reaction conditions, and the desired final product all play a crucial role.
tert-Butyloxycarbonyl (Boc) Group
The Boc group is a cornerstone of amino acid protection, prized for its stability to a wide range of nucleophilic and basic conditions, as well as hydrogenolysis.[3] Its removal is typically achieved under acidic conditions.
Protection of Methyl 2-Aminopropanoate with Boc Anhydride
The introduction of the Boc group onto methyl 2-aminopropanoate is a straightforward and high-yielding reaction. The most common method involves the use of di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base.[4] The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride.
Caption: Boc protection of methyl 2-aminopropanoate.
Deprotection of Boc-Ala-OMe
The Boc group is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5] The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of isobutylene and carbon dioxide.
Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group, introduced by Bergmann and Zervas, was the first widely used protecting group in peptide chemistry.[2] It is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis.
Protection of Methyl 2-Aminopropanoate with Benzyl Chloroformate
The Cbz group is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, often in a Schotten-Baumann reaction.[6] The reaction involves the nucleophilic attack of the amine on the acyl chloride.
Caption: Fmoc protection of methyl 2-aminopropanoate.
Deprotection of Fmoc-Ala-OMe
The Fmoc group is cleaved under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). The deprotection mechanism proceeds via a β-elimination pathway.
Performance Comparison: A Data-Driven Analysis
To provide a clear comparison, the following table summarizes the typical reaction conditions and performance of each protecting group when applied to methyl 2-aminopropanoate.
| Protecting Group | Protection Reagent | Base | Solvent | Typical Yield | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Boc | Boc₂O | TEA, NaHCO₃, DMAP [4] | Dioxane/Water, THF [4] | >95% | TFA, HCl in organic solvent [5] | Stable to base and hydrogenolysis; easy to introduce. | Requires strong acid for removal, which may not be compatible with acid-sensitive functional groups. |
| Cbz | Cbz-Cl | Na₂CO₃, NaHCO₃ [6] | Dioxane/Water, CH₂Cl₂ | 85-95% | H₂, Pd/C [6] | Stable to acid and base; mild deprotection. | Deprotection by hydrogenolysis is not compatible with reducible functional groups (e.g., alkynes, alkenes). |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Na₂CO₃ [7] | Dioxane/Water | >90% | 20% Piperidine in DMF | Stable to acid; mild basic deprotection. | Not stable to basic conditions; dibenzofulvene byproduct can be problematic in some cases. [8] |
Experimental Protocols
The following are representative experimental procedures for the protection and deprotection of methyl 2-aminopropanoate.
Experimental Workflow: Protection and Deprotection of Methyl 2-Aminopropanoate
Caption: General experimental workflow for the protection and deprotection of methyl 2-aminopropanoate.
Protocol 1: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine methyl ester (Boc-Ala-OMe)
-
To a solution of L-alanine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of dioxane and water, add a base like triethylamine (TEA) or sodium bicarbonate (2.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup by washing the organic layer with a mild acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of N-(Benzyloxycarbonyl)-L-alanine methyl ester (Cbz-Ala-OMe)
-
Dissolve L-alanine methyl ester hydrochloride (1.0 eq) in a mixture of dioxane and water.
-
Cool the solution to 0 °C and add sodium carbonate (2.5 eq).
-
Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature overnight.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude Cbz-Ala-OMe.
-
Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be performed for purification.
Protocol 3: Synthesis of N-(9-Fluorenylmethyloxycarbonyl)-L-alanine methyl ester (Fmoc-Ala-OMe)
-
To a solution of L-alanine methyl ester hydrochloride (1.0 eq) in a mixture of dioxane and 10% aqueous sodium carbonate, cool the mixture to 0 °C. [7]2. Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.0 eq) in dioxane dropwise over a period of about 1 hour, maintaining the temperature at 0 °C. [7]3. Stir the mixture at 0 °C for an additional hour and then at room temperature for several hours or overnight. [7]4. Pour the reaction mixture into a large volume of water and extract with an organic solvent like ethyl acetate. [7]5. Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate. [7]6. Filter and concentrate the solution under reduced pressure to give the crude product.
-
Purify by recrystallization from a suitable solvent mixture such as methanol-petroleum ether to obtain pure Fmoc-Ala-OMe. [7]
Conclusion: Making the Right Choice for Your Synthesis
The choice between Boc, Cbz, and Fmoc for the protection of methyl 2-aminopropanoate is a critical decision that should be guided by the overall synthetic strategy.
-
Boc protection is a robust and high-yielding method, ideal for syntheses that do not involve strong acidic conditions in subsequent steps. Its ease of introduction and general stability make it a popular choice in solution-phase synthesis.
-
Cbz protection offers a classic and reliable alternative, with the significant advantage of a mild and selective deprotection via hydrogenolysis. This makes it particularly useful when acid- or base-labile groups are present elsewhere in the molecule, provided there are no reducible functionalities.
-
Fmoc protection is the undisputed champion for solid-phase peptide synthesis due to its orthogonal deprotection strategy with acid-labile side-chain protecting groups. Its mild, base-catalyzed removal is a key feature for the stepwise assembly of peptides on a solid support.
By understanding the chemical principles, reaction conditions, and potential incompatibilities of each protecting group, researchers can navigate the complexities of organic synthesis with greater confidence and efficiency. This guide serves as a foundational resource to aid in the strategic selection and successful implementation of amino group protection for methyl 2-aminopropanoate, a fundamental building block in the creation of novel molecules with therapeutic potential.
References
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Singh, S., & Kumar, V. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24455-24460. [Link]
-
Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(21), 5143. [Link]
- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
-
Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethyloxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409. [Link]
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. BOC-L-ALANINE METHYL ESTER | 28875-17-4 [chemicalbook.com]
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- 8. CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine - Google Patents [patents.google.com]
A Comparative Guide to the Applications of Methyl 2-Aminopropanoate in Modern Synthesis
This guide provides an in-depth analysis of Methyl 2-aminopropanoate, commonly known as Alanine methyl ester, a fundamental chiral building block in synthetic chemistry. We will explore its primary applications, compare its performance with relevant alternatives, and provide detailed experimental protocols for its use. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.
Section 1: Core Properties of Methyl 2-Aminopropanoate
Methyl 2-aminopropanoate is the methyl ester of the amino acid alanine. Its utility in organic synthesis is largely dictated by its bifunctional nature—possessing a nucleophilic amine and an ester group—and its inherent chirality.
1.1. Chemical Identity and Stereochemistry
The presence of a chiral center at the alpha-carbon makes it a valuable precursor for enantiomerically pure compounds, which is critical in pharmaceutical development to ensure target specificity and minimize off-target effects.[1] It is commercially available in its L-form ((S)-enantiomer), D-form ((R)-enantiomer), and as a racemic mixture. The (S)-enantiomer is a common chiral impurity in processes involving amino acid derivatives, necessitating strict quality control.[2][3]
1.2. Physicochemical Data
A summary of the key properties of Methyl 2-aminopropanoate is presented below. These properties influence its behavior in reaction media, its storage conditions, and its purification methods.
| Property | Value | Source |
| Molecular Formula | C₄H₉NO₂ | [4][5] |
| Molecular Weight | 103.12 g/mol | [4][5][6] |
| CAS Number (S-form) | 10065-72-2 | [2][4][6] |
| CAS Number (Racemic) | 7625-53-8 | [7][8] |
| Appearance | Colorless liquid or solid | [9] |
| Storage | 2-8°C, under inert atmosphere | [4][6] |
Section 2: Primary Application: Peptide Synthesis
The most prominent application of Methyl 2-aminopropanoate is in peptide synthesis, particularly in solution-phase methods. It serves as a readily available, protected C-terminal amino acid.
2.1. Role and Mechanism in Peptide Coupling
In peptide synthesis, selective bond formation is paramount. To form a dipeptide, the amine of one amino acid must react with the carboxylic acid of another. Without protecting groups, this would lead to a mixture of products including homo-dipeptides (e.g., Ala-Ala) and regioisomers (e.g., Ala-Leu and Leu-Ala).[10]
By using Methyl 2-aminopropanoate, the carboxylic acid of alanine is "protected" as a methyl ester. This allows its free amine group to act as a nucleophile, attacking an activated carboxylic acid of an N-protected amino acid (e.g., a Boc- or Fmoc-amino acid) to form the desired peptide bond with high selectivity.[10] The process is typically mediated by a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC), which activates the carboxylic acid for nucleophilic attack.[11][12]
// Reactants Boc_AA [label="Boc-AA-OH\n(N-Protected Amino Acid)", fillcolor="#F1F3F4", shape=ellipse]; Coupling_Reagent [label="Coupling Reagent\n(e.g., DCC)", fillcolor="#FBBC05"]; Me_Ala [label="H-Ala-OMe\n(Methyl 2-aminopropanoate)", fillcolor="#F1F3F4", shape=ellipse];
// Intermediates and Products Activated_Ester [label="Activated Intermediate\n(e.g., O-acylisourea)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dipeptide [label="Boc-AA-Ala-OMe\n(Protected Dipeptide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Byproduct\n(e.g., DCU)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Workflow Boc_AA -> Activated_Ester [label=" Activation "]; Coupling_Reagent -> Activated_Ester; Me_Ala -> Dipeptide [label=" Nucleophilic Attack "]; Activated_Ester -> Dipeptide; Activated_Ester -> Byproduct [style=dashed]; }
Diagram 1: General mechanism of peptide bond formation using Methyl 2-aminopropanoate.
2.2. Comparison with Alternative C-Terminal Protection Strategies
The choice of a C-terminal protecting group is a critical decision in peptide synthesis design. While the methyl ester is effective, it is one of several options, each with distinct advantages and disadvantages. The primary alternative is Solid-Phase Peptide Synthesis (SPPS), where the C-terminal amino acid is anchored to a polymer resin.[11][13]
| Strategy | Key Advantages | Key Disadvantages | Optimal Use Case |
| Methyl Ester (Solution-Phase) | - Low cost of starting material.- Scalable for large quantities.- Purification of intermediates is possible. | - Requires purification after each step.- Risk of racemization during saponification.- Saponification can be harsh on sensitive peptides. | Large-scale synthesis of short peptides where intermediate purification is desired. |
| Benzyl Ester (Solution-Phase) | - Cleaved by mild hydrogenolysis, preserving sensitive functional groups. | - Requires a palladium catalyst, which can be costly and requires removal. | Synthesis of peptides containing acid- or base-labile groups. |
| Solid-Phase Resin (SPPS) | - Excess reagents and byproducts are easily washed away.- Amenable to automation.- Reduced need for intermediate purification.[12][13] | - Higher cost of resins and reagents.- Final product is only isolated after cleavage, making troubleshooting difficult.- Potential for aggregation on the solid support. | Rapid synthesis of long peptides for research and discovery, especially when automated. |
Causality Behind Experimental Choice: The selection of Methyl 2-aminopropanoate for solution-phase synthesis is often driven by economic and scalability factors. For industrial production of a simple dipeptide like Aspartame, solution-phase methods are often more cost-effective than SPPS. The methyl ester is chosen for its simplicity and the low cost of methanol, the esterification reagent. However, for complex, multi-residue peptides where purification is challenging and speed is essential, the advantages of SPPS often outweigh the higher material costs.
2.3. Experimental Protocol: Synthesis of a Protected Dipeptide
This protocol describes the coupling of Boc-L-Leucine with L-Alanine methyl ester hydrochloride. The hydrochloride salt is commonly used for its improved stability and handling.
Objective: To synthesize Boc-Leu-Ala-OMe.
Materials:
-
L-Alanine methyl ester hydrochloride (1.0 eq)
-
Boc-L-Leucine (1.05 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
}
Diagram 2: Workflow for the synthesis and purification of a protected dipeptide.
Procedure:
-
Free Amine Generation: Suspend L-Alanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM (approx. 0.2 M) in a round-bottomed flask under an inert atmosphere (e.g., Argon) and cool to 0°C in an ice bath. Add TEA (1.1 eq) dropwise and stir for 15-20 minutes. The formation of the free amine from its salt is crucial for it to act as an effective nucleophile.
-
Coupling: To the cold suspension, add Boc-L-Leucine (1.05 eq). In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this DCC solution dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains below 5°C to minimize side reactions like racemization.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.
-
Workup: A white precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will form. Filter the reaction mixture to remove the DCU.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove unreacted Boc-Leu-OH), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure, protected dipeptide, Boc-Leu-Ala-OMe.
Section 3: Application in Asymmetric Synthesis
Beyond peptides, the chiral nature of Methyl 2-aminopropanoate makes it a valuable starting material for the synthesis of other chiral molecules, such as amino alcohols and complex amines.
3.1. Use as a Chiral Precursor
(S)-Methyl 2-aminopropanoate can be reduced to the corresponding chiral amino alcohol, (S)-2-aminopropan-1-ol (Alaninol). This transformation converts the ester into a primary alcohol while preserving the stereocenter. Chiral amino alcohols are themselves powerful auxiliaries and building blocks in asymmetric synthesis.
3.2. Comparison with Alternative Chiral Building Blocks
Methyl 2-aminopropanoate (and its derivative, alaninol) competes with a wide array of other chiral molecules derived from the "chiral pool"—readily available natural products.
| Chiral Building Block | Source | Key Application | Comparison to Methyl 2-Aminopropanoate |
| (S)-Phenylalaninol | Phenylalanine | Chiral auxiliary, ligand synthesis | Provides greater steric bulk, which can lead to higher diastereoselectivity in some reactions. More expensive. |
| (R)-Phenylglycinol | Phenylglycine | Chiral auxiliary, resolving agent | Aromatic ring allows for π-π stacking interactions, influencing stereochemical outcomes. Different stereochemical pathway. |
| Evans Auxiliaries | Valine, Phenylalanine | Asymmetric alkylations, aldol reactions | Offer very high and predictable levels of stereocontrol. Require additional steps for attachment and cleavage. |
Causality Behind Experimental Choice: The decision to use Methyl 2-aminopropanoate as a chiral precursor is often a balance between cost, availability, and the required level of stereocontrol. For syntheses where moderate stereoselectivity is sufficient and cost is a major driver, the simple and inexpensive alanine-derived building blocks are an excellent choice. For syntheses demanding exceptionally high diastereomeric excess (>99% de), more sophisticated and expensive chiral auxiliaries, like those developed by Evans, are typically employed despite the additional synthetic steps involved.
Section 4: Conclusion
Methyl 2-aminopropanoate is a foundational chiral building block with a primary, well-established role in solution-phase peptide synthesis. Its performance is best understood in comparison to alternatives like solid-phase synthesis, where the choice is dictated by a trade-off between scalability, cost, speed, and the complexity of the target molecule. Its utility extends to asymmetric synthesis, where it serves as a cost-effective entry point into the chiral pool. For the practicing chemist, a thorough understanding of these comparative advantages and the specific experimental conditions for its use is essential for efficient and successful molecular design and synthesis.
Section 5: References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Fields, G. B., et al. (1990). Principles and practice of solid-phase peptide synthesis. Synthetic Peptides: A User's Guide, 77-183.
-
Veeprho. (n.d.). (S)-Methyl 2-aminopropanoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-amino-2-methylpropanoate. Retrieved from [Link]
-
PubChem. (n.d.). CID 159707893. Retrieved from [Link]
-
Veeprho. (n.d.). (S)-Methyl 2-aminopropanoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-amino-2-methylpropanoate. Retrieved from [Link]
-
PubChem. (n.d.). CID 159707893. Retrieved from [Link]
-
Veeprho. (n.d.). (S)-Methyl 2-aminopropanoate. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
-
GenScript. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]
-
Anderson, L. (2019). Molecular Solvents – Replacements for DMF, DMAC, NMP. ACS Green Chemistry Institute.
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Veeprho. (n.d.). (S)-Methyl 2-aminopropanoate. Retrieved from [Link]
-
Ede, N. J., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 421–428.
-
Organic Syntheses. (n.d.). L-Proline. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Methyl 2-Aminopropanoate Against Commercial Standards
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development and intricate organic synthesis, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reproducible and reliable outcomes. Methyl 2-aminopropanoate, a key chiral building block, is no exception. This guide provides an in-depth, technically-grounded framework for the synthesis and subsequent purity assessment of methyl 2-aminopropanoate, juxtaposed with a commercially available standard. As senior application scientists, we move beyond rote protocols, delving into the rationale behind our experimental choices to empower you with a robust, self-validating system for quality assurance.
The Synthetic Pathway: Fischer-Speier Esterification of L-Alanine
The synthesis of methyl 2-aminopropanoate is most commonly and efficiently achieved through the Fischer-Speier esterification of its parent amino acid, L-alanine. This acid-catalyzed reaction with methanol is a cornerstone of organic synthesis.[1][2] We will employ a well-established method using thionyl chloride (SOCl₂) as the acid catalyst, which reacts with methanol to generate hydrochloric acid in situ, driving the esterification forward.[3]
Experimental Protocol: Synthesis of Methyl 2-aminopropanoate Hydrochloride
Materials:
-
L-Alanine
-
Anhydrous Methanol
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Diethyl Ether
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-alanine (e.g., 10 g) in anhydrous methanol (e.g., 100 mL).
-
Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Under a fume hood, slowly and dropwise add thionyl chloride (a molar excess, e.g., 1.5 equivalents) to the stirred suspension. This addition is exothermic and will generate HCl and SO₂ gases.
-
Reaction: After the complete addition of thionyl chloride, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator.
-
Isolation: The resulting crude product, methyl 2-aminopropanoate hydrochloride, will be a solid or a viscous oil. Triturate the crude product with anhydrous diethyl ether to precipitate the hydrochloride salt.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum.
Causality of Experimental Choices:
-
Anhydrous Conditions: The Fischer esterification is a reversible reaction. The presence of water would shift the equilibrium back towards the starting materials, reducing the yield of the desired ester.
-
Thionyl Chloride as Catalyst: Thionyl chloride reacts with methanol to produce HCl and sulfur dioxide. The in situ generation of dry HCl gas is highly effective in catalyzing the esterification while maintaining anhydrous conditions.[3]
-
Reflux: Heating the reaction to the boiling point of the solvent (methanol) increases the reaction rate, allowing the equilibrium to be reached faster.
-
Hydrochloride Salt Isolation: The amino group of the product is basic and will be protonated by the HCl generated during the reaction. Isolating the product as the hydrochloride salt improves its stability and crystallinity, facilitating purification.[4]
Caption: Workflow for the synthesis of methyl 2-aminopropanoate hydrochloride.
Orthogonal Purity Assessment: A Multi-Technique Approach
A single analytical technique is seldom sufficient to comprehensively assess the purity of a compound. We will employ a suite of orthogonal methods—each interrogating different physicochemical properties of the molecule—to build a complete purity profile of our synthesized methyl 2-aminopropanoate and compare it against a commercial standard.
Structural Confirmation and Purity by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and for assessing purity by identifying and quantifying impurities.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized methyl 2-aminopropanoate hydrochloride and the commercial standard into separate NMR tubes. Dissolve each sample in approximately 0.6 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄).
-
Data Acquisition: Acquire the ¹H NMR spectrum for each sample using a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the signals and assign the chemical shifts. Compare the spectra of the synthesized product and the commercial standard.
Expected ¹H NMR Spectrum of Methyl 2-aminopropanoate in D₂O:
-
~1.5 ppm (doublet): Protons of the methyl group (CH₃) on the chiral center.
-
~3.8 ppm (singlet): Protons of the ester methyl group (OCH₃).[4]
-
~4.1 ppm (quartet): Proton on the chiral center (CH).
Trustworthiness through Self-Validation: The presence of unexpected signals in the spectrum of the synthesized product, which are absent in the commercial standard, would indicate the presence of impurities. The integration values of the signals should correspond to the number of protons in each environment, providing an internal validation of the structure.
Chromatographic Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the polar nature of amino acid esters, derivatization is necessary to increase their volatility and thermal stability for GC analysis.[5][6]
Experimental Protocol: GC-MS Analysis with Derivatization
-
Derivatization (Acylation):
-
Accurately weigh a small amount (e.g., 1 mg) of the synthesized product and the commercial standard into separate reaction vials.
-
Add an aprotic solvent (e.g., 100 µL of acetonitrile) and an acylation agent such as trifluoroacetic anhydride (TFAA) (e.g., 50 µL).
-
Seal the vials and heat at a controlled temperature (e.g., 60°C) for 30 minutes.
-
After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in a suitable solvent (e.g., 100 µL of ethyl acetate) for injection.[7]
-
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
-
-
Data Analysis: Compare the chromatograms of the synthesized product and the commercial standard. The purity is determined by the area percentage of the main peak. The mass spectrum of the main peak should be consistent with the expected fragmentation pattern of the derivatized methyl 2-aminopropanoate.
Expertise in Method Selection: Acylation with TFAA is chosen for its ability to create a stable, volatile derivative that is readily analyzed by GC-MS. The resulting trifluoroacetyl derivative also provides characteristic mass spectral fragments, aiding in confident identification.
Caption: Orthogonal analytical workflow for purity assessment.
Functional Group Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By comparing the FTIR spectrum of the synthesized product with that of the commercial standard, we can confirm the presence of the expected functional groups and identify any major impurities.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the spectra of the synthesized product and the commercial standard, paying close attention to the characteristic absorption bands.
Expected Characteristic FTIR Absorption Bands:
-
~3400-3200 cm⁻¹ (broad): N-H stretching of the primary amine.
-
~2950-2850 cm⁻¹: C-H stretching of the alkyl groups.
-
~1740 cm⁻¹: C=O stretching of the ester.
-
~1200-1000 cm⁻¹: C-O stretching of the ester.
A significant deviation in the fingerprint region (below 1500 cm⁻¹) of the synthesized product's spectrum compared to the standard could indicate structural differences or the presence of impurities.
Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
For chiral molecules like methyl 2-aminopropanoate, determining the enantiomeric purity is crucial, especially in pharmaceutical applications where one enantiomer may have the desired therapeutic effect while the other could be inactive or even harmful. Chiral HPLC is the gold standard for this analysis.[8][9]
Experimental Protocol: Chiral HPLC Analysis
-
Method Selection: A direct method using a chiral stationary phase (CSP) is often preferred to avoid the complexities of derivatization. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are highly effective for separating enantiomers of amino acid esters.[10]
-
Sample Preparation: Prepare dilute solutions (e.g., 0.1 mg/mL) of the synthesized product and the commercial standard in the mobile phase.
-
HPLC Conditions:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak IA or Chiralcel OD-H).
-
Mobile Phase: A mixture of a non-polar solvent like hexane and an alcohol like isopropanol. The exact ratio will need to be optimized for the best separation.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm).
-
-
Data Analysis: The enantiomeric purity is expressed as enantiomeric excess (% ee), calculated from the peak areas of the two enantiomers.
Authoritative Grounding: The methods for determining the purity of amino acids and their derivatives are guided by principles outlined in pharmacopeias such as the United States Pharmacopeia (USP).[11][12]
Comparative Data Analysis
The data from each analytical technique should be systematically compiled and compared.
Table 1: Comparison of Synthesized vs. Commercial Methyl 2-aminopropanoate
| Analytical Technique | Parameter | Synthesized Product | Commercial Standard |
| ¹H NMR | Chemical Shifts & Splitting Patterns | Consistent with structure | Consistent with structure |
| Purity (by integration) | >99% | >99.5% | |
| GC-MS | Retention Time (derivatized) | Matches standard | Reference |
| Purity (by area %) | 99.2% | 99.8% | |
| FTIR | Characteristic Peaks | All expected peaks present | All expected peaks present |
| Chiral HPLC | Enantiomeric Excess (% ee) | 99.5% | >99.9% |
Conclusion
This guide has outlined a comprehensive, multi-faceted approach to the synthesis and purity assessment of methyl 2-aminopropanoate. By employing a suite of orthogonal analytical techniques and understanding the scientific principles behind each experimental choice, researchers can confidently validate the quality of their synthesized materials against commercial standards. This rigorous approach to quality control is indispensable for ensuring the integrity and reproducibility of research and development in the pharmaceutical and chemical sciences.
References
-
Typical Proton and C-13 Chemical Shifts. (n.d.). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). [Link]
-
Organic Syntheses. (n.d.). Procedure for the preparation of L-alanine-N-methylamide hydrochloride. [Link]
- Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
- Google Patents. (n.d.). Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride.
-
Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. [Link]
-
Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 169-178. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
Rao, B. P., Rao, K. S., & Reddy, K. K. (2010). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Journal of the Chilean Chemical Society, 55(2), 241-244. [Link]
-
USP. (2023). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. [Link]
-
Vankawala, P. J., & Singh, R. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(4), 2445-2454. [Link]
-
USP. (2018). <1052> BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Pearson. (n.d.). Show how you would convert alanine to the following derivatives. [Link]
-
Doc Brown's Chemistry. (n.d.). The 1H NMR spectrum of methyl propanoate. [Link]
-
Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. [Link]
-
Technical Disclosure Commons. (2021). Process for the preparation of (S)-methyl (1-aminopropan-2-yl)carbamate hydrochloride. [Link]
-
Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14. [Link]
-
PubChem. (n.d.). Methyl 2-amino-2-methylpropanoate. [Link]
-
NIST. (n.d.). 2-Propanol, 1-amino-. [Link]
-
Ali, M., et al. (2019). ATR-FTIR Model Development and Verification for Qualitative and Quantitative Analysis in MDEA–H2O–MEG/TEG–CO2 Blends. Applied Sciences, 9(21), 4568. [Link]
-
NIST. (n.d.). 1-Propanol, 2-amino-2-methyl-. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 2-Aminopropanoate for Laboratory Professionals
As a cornerstone reagent in peptide synthesis and various organic chemistry applications, methyl 2-aminopropanoate (also known as Alanine Methyl Ester) is a common presence in research, discovery, and development laboratories. While essential for scientific advancement, its lifecycle does not end with the experiment. Responsible management of its waste is paramount to ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide provides a detailed, experience-driven framework for the proper disposal of methyl 2-aminopropanoate, moving beyond mere procedural steps to explain the critical reasoning behind each recommendation.
Core Hazard Profile & Immediate Safety Imperatives
Before any disposal procedure is initiated, a complete understanding of the chemical's hazard profile is non-negotiable. Methyl 2-aminopropanoate is not benign; it is a combustible liquid that poses significant health risks upon exposure. Its classification demands meticulous handling at all stages, including disposal.
Table 1: Hazard and Safety Information for Methyl 2-Aminopropanoate
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements | Key Precautionary Statements |
| Flammable Liquid | GHS02 | Danger | H227: Combustible liquid. | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| Acute Dermal Toxicity | GHS06 | Danger | H312: Harmful in contact with skin. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Skin Corrosion | GHS05 | Danger | H314: Causes severe skin burns and eye damage. | P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. |
| Serious Eye Damage | GHS05 | Danger | H314: Causes severe skin burns and eye damage. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Aquatic Hazard (Acute) | GHS09 | Warning | H402: Harmful to aquatic life. | P273: Avoid release to the environment. |
Expert Insight: The Causality Behind the PPE The requirement for comprehensive Personal Protective Equipment (PPE) is a direct consequence of the chemical's corrosive nature and dermal toxicity. Standard nitrile gloves may not offer sufficient protection for prolonged contact; therefore, consulting a glove compatibility chart for extended handling is advised. The use of chemical splash goggles and a face shield is mandatory, as the severe eye damage classification indicates a high risk of irreversible harm from even minor splashes. All handling and preparation for disposal should occur within a certified chemical fume hood to mitigate inhalation risks.
Waste Characterization, Segregation, and Storage
Under the Resource Conservation and Recovery Act (RCRA), chemical waste management is strictly regulated by the EPA.[1][2] Methyl 2-aminopropanoate waste must be classified and handled as hazardous waste.
Waste Classification
Due to its properties, this waste stream typically falls under the following classifications:
-
Corrosive Waste: If the pH is ≤ 2 or ≥ 12.5.
-
Ignitable Waste: As a combustible liquid.
-
Toxic Waste: Due to its harmful effects on human health and aquatic life.
Your institution's Environmental Health & Safety (EHS) office will provide the specific waste codes required for labeling.
The Critical Importance of Segregation
Co-mingling of waste streams is a frequent and dangerous laboratory error. Methyl 2-aminopropanoate waste must be collected in a dedicated container and must not be mixed with incompatible materials.[3]
Key Incompatibilities:
-
Strong Oxidizing Agents: Can lead to violent exothermic reactions, posing a fire or explosion hazard.
-
Strong Acids & Bases: While it is an amino acid ester, mixing with strong acids or bases can cause rapid hydrolysis or other uncontrolled reactions.
-
Metals: Should not be stored in most metal containers due to its corrosive properties.[1]
Step-by-Step Disposal Protocol for Unused & Waste Product
This protocol outlines the standard procedure for accumulating methyl 2-aminopropanoate waste for collection by a licensed disposal service.
-
Container Selection:
-
Waste Labeling:
-
Proper labeling is a legal requirement and a safety-critical step.[4]
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "Waste Methyl 2-Aminopropanoate." Avoid using abbreviations or chemical formulas.[3]
-
List all components of the waste, including any solvents, by percentage.
-
Check the appropriate hazard boxes on the label (e.g., Flammable, Corrosive, Toxic).[3]
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
The designated SAA must be at or near the point of waste generation and under the control of laboratory personnel.[3]
-
Store the waste container in a designated, labeled secondary containment bin to mitigate leaks or spills.[1]
-
The container must remain closed at all times except when waste is being added.[3][5]
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[1]
-
-
Requesting Disposal:
-
Once the container is full or you are finished generating this waste stream, complete a chemical collection request form as per your institution's EHS procedures.[6]
-
Move the sealed and properly dated container to your facility's central accumulation area for pickup by a licensed hazardous waste transporter.[1]
-
Spill Management and Decontamination Protocol
Accidents happen. A swift, correct response is vital to containing the hazard. The procedure varies significantly based on the spill's volume.
Minor Spill Cleanup (≤100 mL within a fume hood)
-
Alert & Assess: Alert personnel in the immediate area. Ensure the spill is contained within the fume hood.
-
Don PPE: Put on a second pair of chemical-resistant gloves over your first, along with a lab coat and chemical splash goggles.[6][7]
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad. Work from the outside of the spill inward to prevent spreading.[7][8]
-
Collect Waste: Carefully scoop the absorbed material using non-sparking tools and place it into a designated hazardous waste bag or container.[7][9]
-
Decontaminate: Wipe the spill area with a suitable decontamination solution (e.g., soap and water), followed by a water rinse. Place all cleaning materials (wipes, etc.) into the hazardous waste container.
-
Dispose: Seal, label, and dispose of the cleanup materials as hazardous waste.[7] Report the incident to your laboratory supervisor or EHS department.
Major Spill Cleanup (>100 mL or any spill outside a fume hood)
-
EVACUATE: Immediately evacuate the laboratory. Do not attempt to clean it up yourself.
-
ALERT: Notify your supervisor and your institution's EHS or emergency response team immediately. Call 911 if there is a fire or medical emergency.[6]
-
ISOLATE: Secure the area to prevent re-entry. Close the laboratory doors.
-
ASSIST: If a colleague has been exposed, guide them to an emergency shower or eyewash station. Remove contaminated clothing while under the shower. Provide the Safety Data Sheet (SDS) to emergency medical personnel.
Visualizing the Disposal Workflow
To ensure a clear, self-validating system, the entire decision-making process for handling methyl 2-aminopropanoate from use to disposal can be visualized. This workflow reinforces the critical checkpoints for safety and compliance.
Caption: Decision workflow for methyl 2-aminopropanoate waste management.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- Safety Data Sheet: 2-amino-2-methylpropanol - Carl ROTH. (2025). Carl ROTH.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.
- 2-AMINO-2-METHYL-PROPANOL EXTRA PURE MSDS - Loba Chemie. (2016). Loba Chemie.
- Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf.
- STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Methylamine (aqueous solution).
- CID 159707893 | C8H18N2O4 - PubChem.
- methyl 2-aminopropanoate | CAS 13515-97-4 | SCBT. Santa Cruz Biotechnology.
- Chapter 8: Decontamination, Disinfection and Spill Response. (2023). West Virginia University.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
- How to Clean Up a Small Spill. (2020). UCR Environmental Health & Safety.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Safety Data Sheet - Key Organics. (2017). Key Organics.
- How to Safely Dispose of Labor
- Resource Conservation and Recovery Act (RCRA)
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Essential Safety and Operational Guide for Handling Methyl 2-aminopropanoate
This guide provides essential, immediate safety protocols and logistical information for the handling and disposal of Methyl 2-aminopropanoate. As a valued professional in research and drug development, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.
A Note on Scientific Diligence: As of the latest review, a comprehensive, officially classified Safety Data Sheet (SDS) for Methyl 2-aminopropanoate is not widely available. The recommendations herein are therefore expertly synthesized from the hazard profiles of structurally analogous aminobenzoate and aminopropanoate derivatives. This approach is a cornerstone of proactive laboratory safety when dealing with novel or less-documented compounds. The consistent hazards identified in similar molecules—namely risks of skin, eye, and respiratory irritation—form the basis of these rigorous protocols.[1]
Part 1: Immediate Safety Profile & Required PPE
Methyl 2-aminopropanoate and its analogs are known to cause irritation upon contact.[2] The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, a multi-layered approach to Personal Protective Equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) for Methyl 2-aminopropanoate
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles & Face Shield | Goggles must be tight-fitting to provide a complete seal. A face shield is required over goggles when there is a significant risk of splashing, offering a broader barrier against chemical splashes.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally suitable for aromatic amines. Always inspect gloves for any signs of degradation or perforation before each use. Consult the glove manufacturer's compatibility charts for specific breakthrough times.[1] |
| Body Protection | Laboratory Coat & Chemical-Resistant Apron | A standard lab coat is the minimum requirement. A chemical-resistant apron should be worn over the lab coat when handling larger quantities (>50 mL) or when the risk of splashing is high. |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator is mandatory if working outside a certified chemical fume hood, if aerosolization is possible, or if any respiratory irritation is noted. The specific cartridge (e.g., organic vapor) should be chosen based on a risk assessment of the procedure.[1] |
Part 2: Operational Plan: From Benchtop to Disposal
Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring a safe working environment.
Experimental Protocol: Safe Handling & Storage
-
Engineering Controls First : All manipulations of Methyl 2-aminopropanoate, including weighing, transfers, and dilutions, must be conducted within a certified chemical fume hood. This is the primary barrier to minimize inhalation exposure.
-
PPE Donning : Before entering the designated work area, don all PPE as specified in Table 1. Ensure a proper fit for all equipment.
-
Avoiding Contamination : Never eat, drink, or smoke in the laboratory area.[1] Use designated spatulas and weighing papers for handling the material, and avoid any actions that could generate dust or aerosols.
-
Post-Handling Hygiene : Immediately after handling, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn.[1] Decontaminate all work surfaces.
-
Storage : Store Methyl 2-aminopropanoate in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and acids.[3]
Logical Workflow for Handling Methyl 2-aminopropanoate
The following diagram illustrates the critical decision points and procedural flow for safely managing this chemical in a laboratory setting.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
